Product packaging for 1H-Perfluorononane(Cat. No.:CAS No. 375-94-0)

1H-Perfluorononane

カタログ番号: B1595110
CAS番号: 375-94-0
分子量: 470.07 g/mol
InChIキー: CUNIPPSHVAZKID-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1H-Perfluorononane is a useful research compound. Its molecular formula is C9HF19 and its molecular weight is 470.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9HF19 B1595110 1H-Perfluorononane CAS No. 375-94-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF19/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNIPPSHVAZKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17CF2H, C9HF19
Record name Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335836
Record name 1H-Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375-94-0
Record name 1H-Perfluorononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for 1H-Perfluorononane (C₉HF₁₉). It details the prevalent multi-step synthesis, beginning with the telomerization process to generate perfluoroalkyl iodide precursors, followed by a reduction step to yield the final product. Furthermore, this document outlines rigorous purification protocols, including extractive washing and fractional distillation, essential for obtaining high-purity this compound suitable for demanding research and development applications. Quantitative data is summarized, and key experimental workflows are visualized to ensure clarity and reproducibility.

Introduction

This compound is a partially fluorinated alkane, specifically 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane. Its structure, consisting of a C₉ carbon backbone saturated with fluorine atoms except for a single hydrogen atom at the C-1 position, imparts unique physicochemical properties. These properties, such as high thermal stability, chemical inertness, and distinct solubility characteristics, make it a valuable compound in fluorous chemistry, materials science, and as an intermediate in the synthesis of more complex fluorinated molecules.

Achieving high purity is critical for its application, necessitating a robust understanding of both its synthesis and the subsequent purification challenges. This guide presents a standard, multi-step approach to its preparation and refinement.

Synthesis of this compound

The synthesis of this compound is typically not a direct, single-step process. An effective and common strategy involves the preparation of a C₉ perfluorinated iodide precursor, which is then chemically reduced to replace the iodine atom with a hydrogen atom.

Step 1: Synthesis of Perfluorononyl Iodide (C₉F₁₉I) via Telomerization

The industrial synthesis of long-chain perfluoroalkyl iodides relies on the telomerization of tetrafluoroethylene (TFE).[1] In this process, a shorter-chain perfluoroalkyl iodide, known as the "telogen" (e.g., pentafluoroethyl iodide, C₂F₅I), reacts with multiple units of the "taxogen," TFE, to produce a mixture of perfluoroalkyl iodides with varying chain lengths.[2]

The reaction can be generalized as: C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂)₂ₙI

The distribution of chain lengths in the product mixture is controlled by reaction conditions such as temperature, pressure, and the molar ratio of reactants.[3] For the synthesis of a C₉ precursor, the target would be the fraction corresponding to n=3.5 on average, which is not practical. A more common industrial approach is to produce a mixture rich in C₆, C₈, and C₁₀ homologues and then separate them. For this guide, we will assume the isolation of a C₉F₁₉I precursor from a complex telomerization product mixture.

Experimental Protocol: Telomerization (General)

  • Reactor Setup: A high-pressure tubular reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I).

  • Reaction Initiation: The reactor is heated to a temperature range of 80-180°C.[4]

  • Taxogen Introduction: Tetrafluoroethylene (TFE) gas is continuously fed into the reactor, maintaining a pressure of 2.8-5 MPa.[5]

  • Reaction: The telomerization proceeds as the TFE inserts into the C-I bond of the telogen and the subsequently formed longer-chain telomers. The residence time in the reactor is carefully controlled to manage the chain length distribution.

  • Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides (C₄F₉I, C₆F₁₃I, C₈F₁₇I, C₁₀F₂₁I, etc.).

  • Separation: The crude mixture is subjected to fractional distillation to separate the different homologues based on their boiling points. The C₉F₁₉I fraction is collected for the next step.

Step 2: Reductive Deiodination to form this compound

The conversion of the perfluorononyl iodide (C₉F₁₉I) precursor to this compound (C₉HF₁₉) is achieved via a reduction reaction that replaces the C-I bond with a C-H bond. While various reducing agents can be employed, a common and effective method is radical reduction using a hydride donor.

Experimental Protocol: Hydride Reduction

  • Reaction Setup: A solution of perfluorononyl iodide (1 equivalent) is prepared in a suitable aprotic solvent (e.g., THF or dioxane) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: A hydride source, such as a sodium hydride-iodide composite or another suitable metal hydride, is added to the solution.[6][7] The reaction may require elevated temperatures to proceed efficiently.

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or ¹⁹F NMR spectroscopy by observing the disappearance of the starting iodide and the appearance of the this compound product.

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid to destroy any excess hydride.

  • Extraction: The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification

Purification of the crude product is essential to remove unreacted starting materials, reagents, and by-products. A multi-step purification process is typically required to achieve high purity (>99%).

Experimental Protocol: Purification

  • Aqueous Wash: The crude product is first washed with a dilute solution of sodium bicarbonate to neutralize and remove any acidic impurities, followed by several washes with deionized water to remove any water-soluble salts.

  • Drying: The washed organic phase is thoroughly dried over anhydrous magnesium sulfate or calcium chloride and then filtered.

  • Fractional Distillation: The final and most critical purification step is fractional distillation under atmospheric pressure.[8]

    • A distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column) is used to efficiently separate components with close boiling points.

    • The crude liquid is heated, and fractions are collected based on the boiling point. The boiling point of 1H-perfluorooctane is 118°C, and perfluorononane is 125-126°C; the boiling point for this compound is expected to be in a similar range.[9][10]

    • A main fraction is collected at a stable temperature corresponding to the boiling point of this compound. Early and late fractions containing more volatile and less volatile impurities, respectively, are collected separately.

Quality Control and Purity Analysis

The purity of the final product should be rigorously assessed.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile fluorinated compounds and detecting any residual starting materials or by-products.[4][11]

  • Quantitative ¹H NMR (qHNMR): Due to the single, well-defined proton signal in this compound, qHNMR is a powerful technique for determining absolute purity when measured against a certified internal standard.[12][13]

  • ¹⁹F NMR: This technique is used to confirm the structure and identify any fluorinated impurities.

Data Presentation

Quantitative data related to this compound and its synthesis are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉HF₁₉[14][15]
Molecular Weight470.07 g/mol [14]
IUPAC Name1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane[14]
CAS Number375-94-0[14]
Boiling PointApprox. 125-135 °C (estimated)[9][10][16]
DensityApprox. 1.8 g/mL (estimated)-

Table 2: Summary of Synthesis and Purification Data

Process StepParameterTypical ValueNotes
Telomerization Yield of specific homologue (e.g., C₉F₁₉I)Highly variable (dependent on conditions)Produces a mixture of chain lengths requiring separation.[3]
Hydride Reduction Reaction Yield> 90%Dependent on the specific hydride reagent and reaction conditions.
Purification Achieved Purity (Post-Distillation)> 99%Purity is typically determined by GC or qHNMR analysis.[12]

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants Reactants (C₂F₅I + TFE) Telomerization Telomerization (High T, High P) Reactants->Telomerization Mixture Crude Telomer Mixture (C₂F₅(CF₂)₂ₙI) Telomerization->Mixture Isolation Fractional Distillation Mixture->Isolation Precursor C₉F₁₉I Precursor Isolation->Precursor Reduction Hydride Reduction Precursor->Reduction CrudeProduct Crude this compound Reduction->CrudeProduct CrudeInput Crude this compound CrudeProduct->CrudeInput Washing Aqueous Washing (Base, Water) CrudeInput->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying FinalDistillation Final Fractional Distillation Drying->FinalDistillation FinalProduct Purified this compound (>99% Purity) FinalDistillation->FinalProduct QC Quality Control (GC, qHNMR) FinalProduct->QC

Caption: Synthesis and purification logical workflow.

G cluster_purification_detail Detailed Purification & Analysis Scheme cluster_fractions Collected Fractions Crude Crude Product from Synthesis WashBase Wash with NaHCO₃ (aq) Crude->WashBase WashWater Wash with Deionized H₂O WashBase->WashWater Separate1 Separate Layers WashWater->Separate1 Dry Dry Organic Layer (e.g., MgSO₄) Separate1->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Forerun Forerun (Impurities) Distill->Forerun Low BP Main Main Fraction (Pure Product) Distill->Main Target BP Residue Residue (Impurities) Distill->Residue High BP Analysis Purity & Identity Confirmation Main->Analysis GC Gas Chromatography Analysis->GC NMR ¹H and ¹⁹F NMR Analysis->NMR

Caption: Detailed experimental purification workflow.

References

1H-Perfluorononane CAS number 375-94-0

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1H-Perfluorononane (CAS: 375-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 375-94-0, is a saturated perfluorinated hydrocarbon. Its structure consists of a nine-carbon chain where all hydrogen atoms, except for one at the terminal position, are replaced by fluorine atoms. This extensive fluorination imparts unique physicochemical properties, including high thermal and chemical stability, low surface tension, and both hydrophobic and lipophobic characteristics. These properties make it a subject of interest in various research and industrial applications, although its environmental and toxicological profile, like other per- and polyfluoroalkyl substances (PFAS), warrants careful consideration. This guide provides a comprehensive overview of the technical data and experimental aspects related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in different experimental and environmental settings.

PropertyValueSource
Molecular Formula C₉HF₁₉-
Molecular Weight 470.07 g/mol -
CAS Number 375-94-0-
Appearance Clear, colorless liquid-
Boiling Point 138 °C-
Density 1.795 g/cm³ at 25 °C-
Purity Technical grade-

Synthesis and Purification

Synthesis

While specific, detailed industrial synthesis methods for this compound are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established fluorination chemistries. One plausible route involves the reduction of a corresponding perfluorinated carbonyl compound, such as a perfluoroacyl fluoride or perfluoroaldehyde.

Conceptual Synthesis Workflow:

Conceptual synthesis pathway for this compound.
Purification

Purification of this compound from reaction mixtures and byproducts is critical to obtain a high-purity product for research and analytical applications. Given its chemical inertness and volatility, distillation is a primary method for purification.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a standard fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency, a condenser, and a collection flask. Ensure all glassware is dry and clean.

  • Charging the Flask: Charge the crude this compound into the round-bottom flask. Add boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The temperature should be carefully controlled to allow for the slow and steady distillation of the components.

  • Fraction Collection: Monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (approximately 138 °C). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Purity Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹⁹F NMR provide valuable information.

  • ¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single signal for the lone hydrogen atom. Due to the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain, this proton signal will be significantly shifted downfield. The signal will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms (²JH-F). Protons on aliphatic alkyl groups typically appear in the range of 0.7 to 1.5 ppm.[1]

  • ¹⁹F NMR: The ¹⁹F NMR spectrum will be more complex, with multiple signals corresponding to the different fluorine environments along the carbon chain. The chemical shifts of fluorine atoms are highly sensitive to their position in the molecule. Generally, for a 1H-perfluoroalkane, the terminal -CF₃ group will have a distinct chemical shift from the internal -CF₂- groups. The -CF₂H group will also have a characteristic chemical shift and coupling pattern. The broad chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups.[2][3]

Typical ¹⁹F NMR Chemical Shift Ranges for Perfluoroalkyl Chains:

GroupChemical Shift Range (ppm vs. CFCl₃)
-CF₃ -80 to -85
-CF₂- (internal)-120 to -130
-CF₂H -135 to -145 (doublet of triplets)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI), the molecular ion peak (M⁺) may be observed, but it is often weak due to the facile fragmentation of the C-C and C-F bonds.

Expected Fragmentation Pattern:

The fragmentation of perfluoroalkanes in mass spectrometry is characterized by the loss of CF₃ and C₂F₅ radicals and the formation of a series of perfluoroalkyl cations ([CₙF₂ₙ₊₁]⁺).[4][5] The fragmentation of 1H-perfluoroalkanes will also involve the loss of HF. The fragmentation of n-alkanes and n-perfluoroalkanes can be initiated by the detachment of H and F atoms, respectively.[4]

Logical Flow of Mass Spectrometry Fragmentation:

Fragmentation M [C₉HF₁₉]⁺˙ (Molecular Ion) F1 [M - HF]⁺˙ M->F1 - HF F2 [M - CF₃]⁺ M->F2 - •CF₃ F4 [CₙF₂ₙH]⁺ ions F1->F4 - CₓF₂ₓ F3 [CₙF₂ₙ₊₁]⁺ ions F2->F3 - CₓF₂ₓ

Expected fragmentation pathways for this compound in MS.

Toxicological and Biological Considerations

As a member of the PFAS family, this compound is subject to the general concerns regarding the environmental persistence, bioaccumulation, and potential toxicity of this class of compounds. While specific toxicological data for this compound is limited, information from related PFAS compounds can provide insights into its potential biological effects.

General Toxicological Profile of PFAS:

  • Persistence and Bioaccumulation: PFAS are highly resistant to degradation and can accumulate in biological tissues, particularly in the liver and serum.

  • Hepatotoxicity: Liver effects, including hypertrophy and alterations in lipid metabolism, are common findings in animal studies with various PFAS.

  • Endocrine Disruption: Some PFAS have been shown to interfere with hormone signaling pathways.

  • Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal studies.

  • Immunotoxicity: Suppression of the immune response has been reported for some PFAS compounds.

Potential Cellular Pathways Affected:

Based on studies of other PFAS, this compound could potentially impact several cellular signaling pathways. Chronic exposure to PFAS has been shown to trigger systems-level cellular reprogramming.[6]

CellularPathways PFAS This compound Exposure ROS Increased ROS Production PFAS->ROS PPAR PPAR Activation PFAS->PPAR MAPK MAPK/ERK Signaling ROS->MAPK Lipid Altered Lipid Metabolism PPAR->Lipid Apoptosis Apoptosis MAPK->Apoptosis CellDeath Cell Death MAPK->CellDeath Apoptosis->CellDeath

Potential cellular pathways affected by PFAS exposure.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general method to assess the cytotoxicity of this compound using a cell-based assay.

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the culture medium to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.

  • Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Applications and Research Use

Due to its unique properties, this compound can be utilized in various research applications:

  • Reference Standard: As a certified reference material for the analytical detection and quantification of PFAS in environmental and biological samples.

  • Surface Chemistry: In studies investigating the modification of surfaces to create hydrophobic and oleophobic coatings.

  • Tracer Studies: Its chemical inertness makes it a potential candidate for use as a tracer in environmental or industrial processes.

  • Toxicological Research: As a model compound to study the biological effects and mechanisms of action of 1H-perfluoroalkanes.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a perfluorinated compound with distinct physicochemical properties that make it of interest for various scientific applications. This guide has provided a comprehensive overview of its technical data, including properties, synthesis and purification methods, and analytical characterization. Furthermore, it has touched upon the toxicological considerations and potential biological effects, which are critical aspects for its responsible use in research and development. As with all PFAS, further research is needed to fully elucidate its environmental fate and toxicological profile.

References

An In-Depth Technical Guide to C9HF19: Characteristics of 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The molecular formula C9HF19 corresponds to more than one chemical compound. This guide focuses on 1H-Perfluorononane (also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane), as it is the most predominantly documented compound for this formula. Another identified isomer, Perfluoro-2-methyl-3-(propan-2-yl)pentan-3-yl, has limited available data. It is also important to note that searches for C9HF19 often lead to information on Perfluoro(4-methyl-2-pentene), which has a different molecular formula (C6F12) and is therefore not covered in this guide.

Core Characteristics of this compound

This compound is a highly fluorinated organic compound. Its high degree of fluorination imparts properties such as high density, low surface tension, and chemical inertness. It is typically a clear liquid at room temperature.[1]

Physical and Chemical Properties

The following table summarizes the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C9HF19[1][2][3]
Molecular Weight 470.07 g/mol [1][2][4]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane[2][3][4]
CAS Number 375-94-0[1][2][5]
Appearance Clear liquid[1]
Boiling Point 138 °C[5][6]
Density 1.795 g/cm³ at 25 °C[6]
Refractive Index <1.3000[5]
Kovats Retention Index 454 (semi-standard non-polar)[2]

Experimental Protocols

General Handling and Safety Precautions

Due to the limited toxicological data, this compound should be handled with care in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

General Analytical Techniques

The characterization of this compound would typically involve standard analytical techniques for organic compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are crucial for confirming the structure and purity of fluorinated compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and to identify any potential impurities. The Kovats retention index value can be used as a reference point in GC analysis.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the molecule.

Logical Workflow for Compound Identification

The following diagram illustrates a general workflow for identifying an unknown chemical compound, a fundamental process in chemical research.

compound_identification_workflow cluster_sample Sample Preparation & Analysis cluster_data Data Processing & Interpretation cluster_confirmation Confirmation Sample Unknown Compound LCMS LC-MS Analysis Sample->LCMS GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR ProcessData Process Raw Data (e.g., using ProteoWizard) LCMS->ProcessData GCMS->ProcessData NMR->ProcessData SpectralDB Search Spectral Libraries (e.g., METLIN, NIST) ProcessData->SpectralDB StructureElucidate Structure Elucidation SpectralDB->StructureElucidate ReferenceStandard Compare with Reference Standard StructureElucidate->ReferenceStandard IdentifiedCompound Identified Compound: This compound ReferenceStandard->IdentifiedCompound

Caption: A generalized workflow for chemical compound identification using various analytical techniques and data processing steps.

Signaling Pathways and Biological Activity

There is currently no available information in the searched literature regarding any specific signaling pathways or biological activities associated with this compound. Research into the biological effects of this compound appears to be limited.

Conclusion

This compound, with the molecular formula C9HF19, is a high-molecular-weight perfluorinated compound with distinct physical properties. While basic chemical and physical data are available, comprehensive studies on its synthesis, reactivity, and biological effects are lacking in publicly accessible resources. Researchers working with this compound should adhere to strict safety protocols suitable for handling fluorinated chemicals and may need to develop their own specific experimental procedures for its use and analysis. Further research is warranted to fully characterize this compound and its potential applications.

References

An In-depth Technical Guide to the Physical Properties of 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1H-Perfluorononane (CAS: 375-94-0). The information is curated for professionals in research and development who require precise data for modeling, experimental design, and formulation.

Core Physical and Chemical Properties

This compound is a fluorinated hydrocarbon with the chemical formula C9HF19.[1][2][3][4] It is a clear liquid at room temperature.[2] Its high degree of fluorination imparts unique physical and chemical characteristics, such as high density, low surface tension, and chemical inertness, which are valuable in various scientific and industrial applications.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources. It is important to note that some of these values are calculated estimates and should be used with that understanding.

PropertyValueUnitSource
Molecular Weight 470.07 g/mol [1][2][3][4][5][6]
Boiling Point 138°C[7]
Boiling Point (Calculated) 365.17K (92.02 °C)[1]
Refractive Index <1.3000[7]
Enthalpy of Fusion (Calculated) 14.75kJ/mol[1]
Enthalpy of Vaporization (Calculated) 9.35kJ/mol[1]
Log10 of Water Solubility (Calculated) -6.76[1]
Octanol/Water Partition Coefficient (logPoct/wat) (Calculated) 6.261[1]
McGowan's Characteristic Volume (McVol) 171.300ml/mol[1]
Critical Pressure (Pc) (Calculated) 1296.73kPa[1]
Kovats Retention Index (Non-polar) 454.00[1][3]

Experimental Protocols for Determination of Physical Properties

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the boiling point can be determined using several methods:

  • Distillation Method: A sample of the compound is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This method is suitable for determining the normal boiling point (at atmospheric pressure).

  • Ebulliometer: This apparatus allows for the precise measurement of the boiling point of a liquid by maintaining equilibrium between the liquid and vapor phases. It can be adapted for measurements at different pressures.

  • Differential Scanning Calorimetry (DSC): While primarily used for measuring thermal transitions like melting point and enthalpy of fusion, DSC can also be used to estimate the boiling point. The onset temperature of the endothermic event corresponding to vaporization can be taken as the boiling point.[8]

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is often used for identification and purity assessment.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism, and the instrument is adjusted until a clear boundary is seen in the eyepiece. The refractive index is then read directly from a scale. The measurement is typically performed at a specific temperature (e.g., 20°C or 25°C) and wavelength of light (usually the sodium D-line, 589 nm).

Vapor Pressure Determination

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

  • Knudsen Effusion Method: This technique is suitable for compounds with low vapor pressures. The sample is placed in a sealed container with a small orifice. The rate of mass loss due to effusion of the vapor through the orifice is measured, and from this, the vapor pressure can be calculated.[8]

  • Dynamic Method: A stream of inert gas is passed over the liquid sample at a controlled rate and temperature. The amount of substance that vaporizes and is carried away by the gas is determined, allowing for the calculation of the vapor pressure.[9]

Logical Relationships and Implications

The physical properties of this compound are interconnected and have significant implications for its handling, application, and behavior in various systems. The following diagram illustrates these relationships.

Physical_Properties_Implications cluster_properties Core Physical Properties cluster_implications Implications for Researchers BoilingPoint High Boiling Point ThermalStability Thermal Stability BoilingPoint->ThermalStability Density High Density PhaseSeparation Phase Separation in Aqueous Systems Density->PhaseSeparation VaporPressure Low Vapor Pressure LowVolatility Low Volatility & Handling Safety VaporPressure->LowVolatility Solubility Low Water Solubility Solubility->PhaseSeparation Solvent Specialty Solvent Applications Solubility->Solvent Inertness Chemical Inertness Biocompatibility Potential for Biocompatibility Inertness->Biocompatibility Inertness->Solvent

References

1H-Perfluorononane: A Comprehensive Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of 1H-Perfluorononane (CAS No. 375-94-0). The information herein is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉HF₁₉[1][3]
Molecular Weight 470.07 g/mol [1][3]
Appearance Clear liquid[1][2]
Boiling Point 138 °C[2]
Density 1.795 g/cm³ (at 25 °C)
Refractive Index <1.3000[2]
Flash Point Data not available
Autoignition Temperature Data not available
Vapor Pressure Data not available
Solubility Data not available

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance with the following hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container in accordance with local regulations.

Experimental Protocols: Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, full-body protection may be required.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Safe Handling Procedures
  • Preparation: Ensure all necessary PPE is donned correctly before handling the chemical. Have an emergency eyewash station and safety shower readily accessible.

  • Dispensing: Handle this compound within a certified chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Clothing: Remove any contaminated clothing promptly and wash it before reuse.

Storage Conditions
  • Container: Keep the container tightly closed when not in use.

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Security: Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures

First Aid Measures

Table 3: First Aid Protocols for this compound Exposure

Exposure RouteProtocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the event of a spill, follow the established emergency protocol. The logical workflow for handling a chemical spill is outlined in the diagram below.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Lab Supervisor Evacuate->Alert Assess Assess Spill Hazard (Size, Location, Volatility) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Minor Spill Evacuate_Lab Evacuate Laboratory & Call Emergency Services Assess->Evacuate_Lab Major Spill Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) Ventilate->Contain Collect Collect Absorbed Material into a sealed container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for handling a chemical spill of this compound.

Fire-Fighting Measures

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. However, the available hazard information indicates that it is an irritant to the skin, eyes, and respiratory system.[4] Chronic exposure effects have not been well-documented. As with all chemicals with incomplete toxicological profiles, exposure should be minimized.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Researchers should always consult the most current Safety Data Sheet (SDS) for this compound and adhere to their institution's specific safety guidelines.

References

Methodological & Application

Application Notes and Protocols for 1H-Perfluorononane as a ¹⁹F MRI Contrast Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI) is a powerful, non-invasive imaging modality that offers high specificity for in vivo cell tracking and molecular imaging applications. Due to the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI provides background-free images, enabling unambiguous detection and quantification of labeled cells or molecules.[1][2][3] 1H-Perfluorononane, a linear perfluorocarbon (PFC), is a promising contrast agent for ¹⁹F MRI due to its high fluorine content and biological inertness.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a ¹⁹F MRI contrast agent, with a focus on nanoemulsion formulation, ex vivo cell labeling, and in vivo imaging for cell tracking applications, particularly in the context of inflammation.

Properties of this compound for ¹⁹F MRI

Perfluorocarbons are characterized by their high density of chemically equivalent fluorine atoms, which results in a strong, single resonance peak in the ¹⁹F NMR spectrum, maximizing the signal-to-noise ratio (SNR) for imaging.[4] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio close to that of protons, making it highly sensitive for MRI.[1][2][3]

Quantitative ¹⁹F MRI Data
PropertyTypical Value for Linear PFCsFactors Influencing the Value
Chemical Shift (δ) -80 to -125 ppm (relative to CFCl₃)Molecular structure, solvent, temperature.
T1 Relaxation Time 200 - 1500 msMolecular size, viscosity, temperature, magnetic field strength, presence of paramagnetic ions.
T2 Relaxation Time 10 - 500 msMolecular mobility, local environment, magnetic field strength.
Detection Limit 10¹¹ - 10¹³ ¹⁹F atoms per cellMagnetic field strength, coil sensitivity, imaging sequence, cell loading efficiency.[1][5]

Note: The T1 relaxation time of PFCs can be sensitive to the partial pressure of oxygen (pO₂), a property that can be exploited for functional imaging of tissue oxygenation.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

For cellular applications, the hydrophobic this compound must be formulated into a stable oil-in-water nanoemulsion. The following protocol provides a general guideline for creating a nanoemulsion suitable for cell labeling.

Materials:

  • This compound

  • Surfactant (e.g., Pluronic F-68, lecithin)

  • Co-surfactant (optional, e.g., a lipid-based compound)

  • Phosphate-buffered saline (PBS), sterile

  • High-pressure homogenizer or microfluidizer

  • Sonicator

Procedure:

  • Prepare the Oil Phase: In a sterile container, weigh the desired amount of this compound.

  • Prepare the Aqueous Phase: In a separate sterile container, dissolve the surfactant (and co-surfactant, if used) in PBS. A typical surfactant concentration is 1-5% (w/v).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while vigorously stirring or sonicating. This will create a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer for multiple cycles (typically 3-5 passes) at a pressure of 15,000-20,000 psi. This step is critical for reducing the droplet size to the nanometer range (typically 100-200 nm).

  • Sterilization: Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The droplet size should be monodisperse with a PDI < 0.2.

nanoemulsion_workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_final Finalization & QC oil 1. Prepare Oil Phase (this compound) pre_emulsion 3. Pre-emulsification (Sonication) oil->pre_emulsion aqueous 2. Prepare Aqueous Phase (Surfactant in PBS) aqueous->pre_emulsion homogenize 4. Homogenization (High-Pressure) pre_emulsion->homogenize sterilize 5. Sterile Filtration homogenize->sterilize characterize 6. Characterization (DLS) sterilize->characterize

Protocol 2: Ex Vivo Labeling of Dendritic Cells

This protocol describes the labeling of dendritic cells (DCs), a type of immune cell, with the this compound nanoemulsion for subsequent in vivo tracking.

Materials:

  • Cultured dendritic cells

  • This compound nanoemulsion (sterile)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture DCs to the desired confluency. Harvest and count the cells. Assess viability using trypan blue exclusion (should be >95%).

  • Labeling: Resuspend the DCs in fresh culture medium at a concentration of 1-5 x 10⁶ cells/mL.

  • Add the this compound nanoemulsion to the cell suspension at a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically to maximize loading while minimizing cytotoxicity.

  • Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Remove the supernatant containing the excess nanoemulsion.

  • Resuspend the cell pellet in fresh, sterile PBS and centrifuge again. Repeat this washing step at least three times to ensure complete removal of extracellular nanoemulsion.

  • Viability and Cell Count: After the final wash, resuspend the cells in culture medium and perform a final cell count and viability assessment.

  • Quantification of Fluorine Uptake (Optional but Recommended): To quantify the amount of ¹⁹F taken up by the cells, a known number of labeled cells can be lysed, and the lysate analyzed by ¹⁹F NMR spectroscopy against a standard of known concentration.[4]

  • The labeled cells are now ready for in vivo administration.

cell_labeling_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_washing Washing cluster_final_steps Final Steps culture 1. Culture & Harvest DCs count_viability1 2. Count & Assess Viability culture->count_viability1 add_nanoemulsion 3. Add Nanoemulsion count_viability1->add_nanoemulsion incubate 4. Incubate (12-24h) add_nanoemulsion->incubate centrifuge1 5. Centrifuge incubate->centrifuge1 wash 6. Wash (3x with PBS) centrifuge1->wash count_viability2 7. Final Count & Viability wash->count_viability2 quantify 8. Quantify ¹⁹F Uptake count_viability2->quantify administer 9. Ready for Administration quantify->administer

Protocol 3: In Vivo ¹⁹F MRI for Cell Tracking

This protocol provides a general framework for in vivo ¹⁹F MRI of cells labeled with this compound. Specific imaging parameters will need to be optimized for the MRI scanner, coil, and animal model being used.

Materials:

  • Animal model with labeled cells administered

  • MRI scanner equipped for ¹⁹F imaging

  • Dual ¹⁹F/¹H radiofrequency (RF) coil

  • Anesthesia and physiological monitoring equipment

  • ¹⁹F reference phantom (a sealed tube containing a known concentration of this compound nanoemulsion)

Procedure:

  • Animal Preparation: Anesthetize the animal and position it within the ¹⁹F/¹H RF coil. Place the ¹⁹F reference phantom adjacent to the animal within the field of view for signal quantification. Maintain the animal's body temperature and monitor vital signs throughout the imaging session.

  • ¹H Anatomical Imaging: Acquire high-resolution ¹H anatomical images (e.g., using a T1- or T2-weighted spin-echo sequence) to provide anatomical context for the ¹⁹F signal.

  • ¹⁹F Imaging: Acquire ¹⁹F images using a suitable pulse sequence. A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is commonly used for ¹⁹F imaging due to its efficiency.[1]

    • Tuning and Matching: Tune and match the RF coil to the ¹⁹F Larmor frequency.

    • Shimming: Perform B₀ shimming on the ¹H signal to improve magnetic field homogeneity.

    • Pulse Sequence Parameters:

      • Repetition Time (TR): Should be on the order of the T1 of this compound to maximize signal.

      • Echo Time (TE): Should be kept as short as possible to minimize T2* signal decay.

      • Flip Angle: Optimize for maximum signal based on the TR and T1.

      • Number of Averages (NEX): A higher number of averages will improve the SNR of the ¹⁹F signal, but will also increase the scan time.

      • Voxel Size: Larger voxels will contain more labeled cells and thus have a higher SNR, but at the cost of lower spatial resolution.

  • Image Reconstruction and Analysis:

    • Reconstruct both the ¹H and ¹⁹F images.

    • Overlay the ¹⁹F image (often displayed as a color "hotspot" map) onto the grayscale ¹H anatomical image to visualize the location of the labeled cells.

    • Quantify the ¹⁹F signal in regions of interest (ROIs) by comparing the signal intensity to that of the ¹⁹F reference phantom. This allows for the estimation of the number of labeled cells in the ROI.[1]

Application Example: Tracking Inflammatory Cells

¹⁹F MRI with PFC nanoemulsions is a powerful tool for tracking the migration of immune cells to sites of inflammation. The following diagram illustrates the workflow for an in vivo study tracking macrophages in a model of localized inflammation.

inflammation_tracking_workflow cluster_induction Inflammation Model cluster_injection Contrast Agent Administration cluster_uptake In Vivo Cell Labeling cluster_migration Cell Migration cluster_imaging ¹⁹F MRI cluster_analysis Data Analysis induce 1. Induce Localized Inflammation in Animal Model inject 2. Intravenously Inject This compound Nanoemulsion induce->inject phagocytosis 3. Circulating Monocytes/ Macrophages Phagocytose Nanoemulsion inject->phagocytosis migrate 4. Labeled Macrophages Migrate to Site of Inflammation phagocytosis->migrate mri 5. Perform ¹H and ¹⁹F MRI (Longitudinal Imaging) migrate->mri overlay 6. Overlay ¹⁹F 'Hotspot' Image on ¹H Anatomical Image mri->overlay quantify 7. Quantify ¹⁹F Signal to Estimate Macrophage Accumulation overlay->quantify

Conclusion

This compound holds significant promise as a ¹⁹F MRI contrast agent for cell tracking applications. By following the detailed protocols for nanoemulsion formulation, cell labeling, and in vivo imaging provided in these application notes, researchers can effectively utilize this powerful imaging modality to gain valuable insights into cellular biodistribution, migration, and therapeutic efficacy in a variety of disease models. The lack of background signal and the quantitative nature of ¹⁹F MRI make it an invaluable tool for the advancement of cell-based therapies and our understanding of complex biological processes.

References

Application Notes & Protocols: 1H-Perfluorononane Emulsion for Ultrasound Contrast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Perfluorononane emulsions as phase-change ultrasound contrast agents. The content covers the preparation, characterization, and application of these agents in both in vitro and in vivo settings, tailored for research and development purposes.

Introduction

Perfluorocarbon emulsions are gaining significant traction as next-generation ultrasound contrast agents. Unlike traditional microbubble agents, which are confined to the vasculature due to their size, perfluorocarbon nanodroplets can be synthesized at sizes under 200 nm. This smaller size allows them to extravasate into tumor tissues through the enhanced permeability and retention (EPR) effect, opening up new avenues for targeted cancer imaging and therapy.[1][2]

This compound is a high-boiling-point perfluorocarbon, which, when formulated into a nanoemulsion, creates stable, liquid-core nanodroplets. These nanodroplets can be activated by ultrasound to undergo a phase transition from liquid to gas, forming highly echogenic microbubbles that provide significant contrast enhancement in ultrasound imaging.[3][4][5] This process, known as acoustic droplet vaporization (ADV), allows for on-demand, localized contrast generation.[6]

These application notes will detail the necessary protocols for preparing and characterizing this compound emulsions and for utilizing them in preclinical ultrasound imaging studies.

Emulsion Preparation

The preparation of stable this compound nanodroplets is crucial for their function as effective ultrasound contrast agents. A common and effective method for production is through spontaneous emulsification, sometimes referred to as the "ouzo method".[3][4] This technique relies on the principle of saturating a co-solvent with the perfluorocarbon and then introducing a poor solvent to induce spontaneous nucleation of nanodroplets.[3][4]

Alternatively, a more conventional emulsification and solvent evaporation method can be employed, which is particularly useful for encapsulating therapeutic agents.

Protocol: Spontaneous Emulsification ("Ouzo Method")

This protocol is adapted from methodologies used for other perfluorocarbons and is applicable for the preparation of this compound emulsions.

Materials:

  • This compound

  • Ethanol (Co-solvent)

  • Deionized Water (Poor solvent)

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG-2000)) (Optional, for creating a stabilizing shell)

  • Chloroform (for lipid cake formation, if applicable)

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound in ethanol to create a saturated or near-saturated solution. If using a phospholipid shell, first create a lipid cake by dissolving the lipids in chloroform, evaporating the solvent to form a thin film, and then rehydrating the film with the this compound/ethanol solution.[7]

  • Nucleation: Rapidly inject the this compound/ethanol solution into deionized water while vortexing or stirring vigorously. The sudden change in solvent quality will cause the this compound to nucleate into nanodroplets.

  • Purification: The resulting emulsion can be purified and concentrated using centrifugation or dialysis to remove the ethanol and any unbound components.

  • Storage: Store the final emulsion at 4°C.

Workflow for Spontaneous Emulsification:

Emulsion_Preparation cluster_prep Preparation of Organic Phase cluster_nucleation Nucleation cluster_purification Purification & Storage PFN This compound Organic_Phase Saturated PFN/ Ethanol Solution PFN->Organic_Phase Ethanol Ethanol Ethanol->Organic_Phase Lipids Phospholipids (Optional) Lipids->Organic_Phase Vortex Vigorous Mixing Organic_Phase->Vortex Water Deionized Water Water->Vortex Emulsion Crude Emulsion Vortex->Emulsion Purify Centrifugation/ Dialysis Emulsion->Purify Final_Emulsion Purified Nanodroplet Emulsion Purify->Final_Emulsion Store Store at 4°C Final_Emulsion->Store

Workflow for the spontaneous emulsification ("Ouzo method") of this compound nanodroplets.

In Vitro Characterization

Thorough in vitro characterization is essential to ensure the quality, stability, and acoustic performance of the this compound emulsion.

Physical Properties

Key physical properties to be measured include particle size, polydispersity index (PDI), and zeta potential. These parameters influence the stability and in vivo fate of the nanodroplets.

ParameterTypical ValuesMethod
Particle Size (Diameter) 100 - 500 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -20 to -40 mVLaser Doppler Velocimetry

Table 1: Typical physical characteristics of perfluorocarbon nanoemulsions.[8]

Acoustic Characterization

The acoustic properties determine the effectiveness of the emulsion as an ultrasound contrast agent. This involves measuring the acoustic activation threshold and the resulting contrast enhancement.

Protocol: In Vitro Acoustic Characterization

Materials:

  • This compound emulsion

  • Tissue-mimicking phantom

  • High-intensity focused ultrasound (HIFU) transducer (for activation)

  • Diagnostic ultrasound imaging transducer

  • Hydrophone (for pressure calibration)

Procedure:

  • Sample Preparation: Dilute the this compound emulsion in degassed water or saline to the desired concentration within a tissue-mimicking phantom.

  • Activation: Use a HIFU transducer to deliver a focused acoustic pulse to a specific region of interest within the phantom. The activation threshold can be determined by incrementally increasing the acoustic pressure until droplet vaporization is observed.

  • Imaging: Use a diagnostic ultrasound transducer in B-mode or a contrast-specific imaging mode (e.g., pulse inversion) to image the phantom before, during, and after the activation pulse.

  • Data Analysis: Quantify the change in echogenicity (image brightness) in the region of interest to determine the contrast enhancement.

ParameterDescriptionTypical Measurement
Acoustic Activation Threshold Minimum acoustic pressure required to induce phase transition.Varies with frequency and pulse duration.
Contrast Enhancement Increase in ultrasound signal intensity post-activation.Can be >20 dB.[9]
Acoustic Absorption Coefficient Measure of the absorption of acoustic energy.Increases with emulsion concentration.[10][11]

Table 2: Key acoustic properties of perfluorocarbon emulsions.

Workflow for In Vitro Acoustic Characterization:

InVitro_Acoustic_Characterization cluster_setup Experimental Setup cluster_procedure Procedure & Analysis cluster_output Output Data Emulsion Diluted PFN Emulsion Phantom Tissue-Mimicking Phantom Emulsion->Phantom Activate Deliver Activation Pulse Phantom->Activate HIFU HIFU Transducer HIFU->Activate Imaging_Tx Imaging Transducer Image Acquire Ultrasound Images Imaging_Tx->Image Activate->Image Analyze Quantify Contrast Enhancement Image->Analyze Threshold Acoustic Activation Threshold Analyze->Threshold Enhancement Contrast Enhancement (dB) Analyze->Enhancement

Workflow for the in vitro acoustic characterization of this compound emulsions.

In Vivo Ultrasound Imaging

The ultimate test of a contrast agent's efficacy is its performance in a living system. In vivo studies are critical for evaluating biodistribution, circulation time, and imaging performance in a relevant biological context.

Protocol: In Vivo Ultrasound Imaging in a Murine Tumor Model

This protocol provides a general framework for in vivo imaging. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

Materials:

  • Tumor-bearing mouse model

  • This compound emulsion

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • High-frequency ultrasound imaging system

  • Animal handling and monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature. Place a catheter in the tail vein for injection of the contrast agent.

  • Pre-contrast Imaging: Acquire baseline ultrasound images of the tumor and surrounding tissues before injecting the emulsion.

  • Injection: Administer a bolus injection of the this compound emulsion via the tail vein catheter. The typical dose will need to be optimized but is often in the range of 0.1-0.2 mL of a diluted emulsion.[3]

  • Post-contrast Imaging: Acquire a time-series of ultrasound images of the tumor to observe the accumulation of the nanodroplets.

  • Activation and Imaging: Once sufficient accumulation is observed (typically 1-2 hours post-injection for passive targeting), apply a focused ultrasound pulse to the tumor to activate the nanodroplets. Immediately acquire contrast-enhanced images.

  • Data Analysis: Analyze the images to quantify the change in tumor echogenicity over time and post-activation.

Logical Flow of In Vivo Imaging Experiment:

InVivo_Imaging_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_Scan Acquire Baseline Ultrasound Images Animal_Prep->Baseline_Scan Injection Intravenous Injection of PFN Emulsion Baseline_Scan->Injection Accumulation Allow for Nanodroplet Accumulation in Tumor Injection->Accumulation Activation Apply Focused Ultrasound for Activation Accumulation->Activation Post_Activation_Scan Acquire Contrast-Enhanced Ultrasound Images Activation->Post_Activation_Scan Analysis Data Analysis (Quantify Enhancement) Post_Activation_Scan->Analysis

Logical workflow for an in vivo ultrasound imaging experiment using this compound emulsion.

Applications in Drug Development

The unique properties of this compound emulsions make them a versatile platform for drug development professionals.

  • Theranostics: These nanodroplets can be loaded with therapeutic agents, such as chemotherapeutics, for targeted drug delivery.[1][6][12] Ultrasound-triggered activation can then be used to release the drug payload at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity.[2]

  • Image-Guided Therapy: The ability to visualize tumor accumulation and trigger drug release with the same modality (ultrasound) provides a powerful tool for monitoring and controlling therapy in real-time.[13]

  • Molecular Imaging: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of the nanodroplets, they can be directed to specific molecular markers of disease, enabling targeted molecular imaging.[14][15]

Conclusion

This compound emulsions represent a promising class of activatable ultrasound contrast agents with significant potential in preclinical research and drug development. Their small size, stability, and on-demand echogenicity offer distinct advantages over traditional microbubbles. The protocols and data presented in these application notes provide a foundation for researchers to prepare, characterize, and utilize these advanced contrast agents in their studies. Further optimization of formulations and acoustic parameters will continue to expand their applications in diagnostic imaging and image-guided therapy.

References

Application Notes & Protocols: Formulation of 1H-Perfluorononane Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perfluorocarbon (PFC) nanoemulsions are highly promising platforms for advanced drug delivery.[1] Among these, 1H-Perfluorononane (1H-PFN) is a compelling core material due to its chemical and biological inertness, high density, and capacity to dissolve gases. Its high boiling point (approx. 125-126 °C) contributes to the formulation of highly stable nanodroplets that are not subject to spontaneous vaporization at physiological temperatures.[2] This stability is crucial for developing drug carriers with a long shelf-life and predictable in vivo behavior.

A key application for 1H-PFN nanoparticles is in stimuli-responsive drug delivery. These nanoparticles can be engineered to release their therapeutic payload in response to an external trigger, such as focused ultrasound.[3][4] Low-frequency ultrasound (e.g., 300 kHz) has been shown to be particularly effective at inducing mechanical effects that trigger drug release from stable PFC nanoparticles, minimizing off-target effects and allowing for precise spatial and temporal control of therapy.[4]

These application notes provide detailed protocols for the formulation, drug loading, and characterization of 1H-PFN nanoparticles, as well as a method for evaluating ultrasound-triggered drug release in vitro.

Data Summary

Physicochemical Properties of Selected Perfluorocarbons

The choice of perfluorocarbon core is critical to the stability and responsiveness of the nanoparticle. High boiling point PFCs, like this compound, are preferred for creating stable nanocarriers for ultrasound-triggered release.[3]

PerfluorocarbonChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₉HF₁₉470.07~125-126[2]
Perfluorohexane (PFH)C₆F₁₄338.0456
Perfluorooctyl Bromide (PFOB)C₈F₁₇Br498.96142
Perfluorodecalin (PFD)C₁₀F₁₈462.08142
Typical Formulation & Characterization Parameters

The following table summarizes typical parameters for PFC nanoparticles formulated using high-pressure homogenization, based on literature values for similar systems.

ParameterTypical Value / RangeMethod of Analysis
Formulation
PFC-to-Lipid Ratio (w/w)10:1 to 20:1-
Emulsifier Concentration (% w/v)0.5% - 5.0%-
Homogenization Pressure15,000 - 20,000 PSIHigh-Pressure Homogenizer
Characterization
Z-Average Diameter150 - 250 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-20 to -50 mVElectrophoretic Light Scattering
Encapsulation Efficiency (EE)> 90% (for hydrophobic drugs)HPLC
Ultrasound-Triggered Drug Release Data

Data from studies on high boiling point PFCs demonstrate the superior efficacy of low-frequency ultrasound for triggering drug release.[4]

PFC CoreUltrasound FrequencyUltrasound PressureAverage Drug Release (%)
High Boiling Point PFCs300 kHzLow to High31.7%[4]
High Boiling Point PFCs900 kHzLow to High20.3%[4]

Experimental Protocols

Protocol 1: Formulation of 1H-PFN Nanoparticles

This protocol describes the formulation of 1H-PFN nanoparticles using the high-pressure homogenization method, which is effective for creating uniform and stable nanoemulsions.

Materials & Equipment:

  • This compound (1H-PFN)

  • Lecithin (e.g., soy or egg phosphatidylcholine)

  • Glycerol

  • Deionized (DI) water

  • High-pressure homogenizer (e.g., Microfluidizer)

  • Probe sonicator

  • Magnetic stirrer and stir bar

  • Analytical balance and standard glassware

Methodology:

  • Aqueous Phase Preparation:

    • Prepare a 2.25% (w/v) glycerol solution in DI water. For 100 mL, dissolve 2.25 g of glycerol in 97.75 mL of DI water.

    • Add 2% (w/v) lecithin to the glycerol solution.

    • Gently heat the mixture to ~60-70°C while stirring until the lecithin is fully dissolved and the solution is clear. Allow to cool to room temperature. This forms the aqueous surfactant solution.

  • Pre-emulsification:

    • Add 10% (v/v) this compound to the aqueous surfactant solution.

    • Place the mixture in an ice bath and immediately sonicate with a probe sonicator at 40% amplitude for 2-3 minutes to form a coarse pre-emulsion. The mixture should appear milky white.

  • High-Pressure Homogenization:

    • Transfer the pre-emulsion to the reservoir of a high-pressure homogenizer.

    • Process the emulsion for 5-10 cycles at a pressure of 18,000 - 20,000 PSI. Ensure the system is cooled to prevent excessive heating.

  • Final Product:

    • Collect the resulting translucent nanoemulsion.

    • Store the nanoparticle suspension at 4°C for short-term storage. For long-term stability, sterile filtration and storage in sealed vials is recommended.

G cluster_prep Phase Preparation cluster_emul Emulsification aq_phase Prepare Aqueous Phase (Lecithin, Glycerol, Water) pre_emul Combine Phases & Create Pre-emulsion (Probe Sonication) aq_phase->pre_emul pfc_phase Measure Fluorous Phase (this compound) pfc_phase->pre_emul hph High-Pressure Homogenization (5-10 Cycles) pre_emul->hph final_product Collect & Store 1H-PFN Nanoparticle Suspension hph->final_product

Caption: Workflow for 1H-PFN nanoparticle formulation.
Protocol 2: Loading a Hydrophobic Drug

This protocol outlines the encapsulation of a model hydrophobic drug, such as Dexamethasone Acetate (DxA), into the 1H-PFN nanoparticles during formulation.

Materials & Equipment:

  • All materials from Protocol 3.1

  • Dexamethasone Acetate (DxA)

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

Methodology:

  • Organic/Fluorous Phase Preparation:

    • In a round-bottom flask, dissolve the desired amount of DxA and lecithin in chloroform. A typical drug-to-lipid ratio is 1:10 (w/w).

    • Create a thin lipid-drug film on the flask wall by removing the chloroform using a rotary evaporator.

  • Hydration and Pre-emulsification:

    • Hydrate the lipid-drug film by adding the 2.25% glycerol in water solution and stirring gently at 60°C for 30 minutes.

    • Add 10% (v/v) this compound to the hydrated lipid-drug mixture.

    • Perform pre-emulsification using a probe sonicator as described in Protocol 3.1, Step 2.

  • Homogenization and Purification:

    • Homogenize the pre-emulsion as described in Protocol 3.1, Step 3.

    • To remove any unencapsulated drug, the final nanoemulsion can be purified by dialysis (using a membrane with an appropriate molecular weight cutoff, e.g., 10 kDa) against DI water for 24 hours.

G NP This compound Core Hydrophobic Drug (DxA) Lecithin Surfactant Shell Aqueous Medium medium Continuous Aqueous Phase core 1H-PFN Core (Inert, Dense) core->NP drug Hydrophobic Drug (e.g., DxA) drug->NP shell Surfactant Shell (e.g., Lecithin) shell->NP

Caption: Structure of a drug-loaded 1H-PFN nanoparticle.
Protocol 3: Nanoparticle Characterization

Accurate characterization is essential to ensure quality, stability, and batch-to-batch consistency.

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Method:

    • Dilute the nanoparticle suspension (e.g., 1:100) in DI water to achieve a suitable particle count rate.

    • Equilibrate the sample to 25°C.

    • Measure the Z-average diameter and PDI. An acceptable PDI is typically < 0.2, indicating a monodisperse population.

    • For Zeta Potential, perform the measurement using the same diluted sample in a folded capillary cell. A value more negative than -20 mV generally indicates good colloidal stability due to electrostatic repulsion.

3.3.2 Morphology

  • Instrument: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Method (for SEM):

    • Place a drop of the diluted nanoparticle dispersion onto a clean silicon wafer or glass slide.

    • Allow the sample to air-dry completely at room temperature.

    • Mount the sample onto an aluminum stub using double-sided adhesive tape.

    • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

    • Image the sample under the SEM to observe the size, shape, and surface morphology of the nanoparticles.

3.3.3 Drug Loading and Encapsulation Efficiency (EE)

  • Instrument: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Method:

    • Total Drug (D_total): Take a known volume (e.g., 100 µL) of the drug-loaded nanoemulsion and dissolve it in a solvent that disrupts the nanoparticles and solubilizes the drug (e.g., methanol or acetonitrile). Dilute to a known final volume and measure the drug concentration using a pre-established HPLC calibration curve.

    • Unencapsulated Drug (D_free): Separate the nanoparticles from the aqueous phase containing the free drug. This can be done by ultracentrifugation or by using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).

    • Measure the drug concentration in the supernatant/filtrate using HPLC.

    • Calculate EE: Use the following formula:

      • EE (%) = [(D_total - D_free) / D_total] * 100

Protocol 4: In Vitro Ultrasound-Triggered Drug Release

This protocol evaluates the ability of low-frequency ultrasound to trigger drug release from the 1H-PFN nanoparticles.

Materials & Equipment:

  • Drug-loaded 1H-PFN nanoparticles

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Focused ultrasound transducer system (300 kHz capability)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • HPLC system

Methodology:

  • Sample Preparation:

    • Place a known volume (e.g., 1 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag.

    • Submerge the dialysis bag in a beaker containing a known volume of PBS (e.g., 50 mL) maintained at 37°C with gentle stirring. This beaker acts as the release medium.

  • Ultrasound Application:

    • Position the focused ultrasound transducer to target the dialysis bag.

    • Apply low-frequency ultrasound (300 kHz) at a specified acoustic pressure. A typical regimen is 100 ms pulses repeated every second for a total duration of 1-2 minutes.[3]

    • Include a control group that is treated identically but without ultrasound application.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

    • Replace the withdrawn volume with fresh PBS to maintain a constant volume.

    • Quantify the concentration of the released drug in the aliquots using HPLC.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time relative to the total amount of drug encapsulated in the nanoparticles.

    • Compare the release profiles of the ultrasound-treated group and the control group to determine the efficacy of the trigger.

G prep Prepare Dialysis Setup (NPs in bag, submerged in PBS) us_on Apply Focused Ultrasound (300 kHz, Pulsed) prep->us_on us_off Control Group (No Ultrasound) prep->us_off sampling Collect Aliquots from Release Medium at Time Points us_on->sampling us_off->sampling hplc Quantify Released Drug (HPLC Analysis) sampling->hplc analysis Calculate & Compare Cumulative Release (%) hplc->analysis

Caption: Workflow for in vitro ultrasound-triggered release study.

References

Application Notes and Protocols for 1H-Perfluorononane in Fluorous Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1H-Perfluorononane as a solvent in fluorous synthesis, a powerful technique for the purification and separation of molecules in organic synthesis. This document outlines the principles of fluorous synthesis, the properties of this compound, and detailed protocols for its application.

Introduction to Fluorous Synthesis

Fluorous synthesis is a modern purification strategy that utilizes fluorinated compounds to facilitate the separation of products from reagents and catalysts. This technique relies on the unique physical properties of perfluorinated compounds, which are often immiscible with common organic solvents, creating a distinct "fluorous" phase. By attaching a perfluoroalkyl group (a "fluorous tag") to a catalyst or a reactant, these species can be selectively separated from the non-fluorinated components of a reaction mixture through liquid-liquid extraction or solid-phase extraction. This approach is particularly valuable in high-throughput synthesis and for the efficient recovery and recycling of expensive catalysts, aligning with the principles of green chemistry.

The core principle of fluorous synthesis lies in the partitioning of fluorous-tagged molecules between a fluorous solvent and a conventional organic solvent.[1][2] The efficiency of this separation is determined by the "fluorophilicity" of the tagged molecules, which is influenced by the length and number of the perfluoroalkyl chains.

This compound: A Versatile Fluorous Solvent

This compound is a partially fluorinated alkane that serves as an excellent solvent for fluorous synthesis. Its physical and chemical properties make it a suitable medium for a variety of chemical reactions and separation processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 375-94-0[3][4][5][6]
Molecular Formula C9HF19[3][4][6][7]
Molecular Weight 470.07 g/mol [3][4][6][7]
Appearance Clear liquid[3][5]
Boiling Point 138 °C[5]
Density 1.795 g/cm³ (at 25 °C)[5]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane[4][7]

Applications of this compound in Fluorous Synthesis

This compound can be employed in various fluorous synthesis techniques, including fluorous biphasic catalysis and fluorous solid-phase extraction (F-SPE).

Fluorous Biphasic Catalysis (FBC)

In FBC, a fluorous-tagged catalyst is dissolved in a fluorous solvent, such as this compound, which is immiscible with the organic phase containing the reactants. The reaction can be conducted under homogeneous conditions at elevated temperatures where the two phases become miscible, and upon cooling, the phases separate, allowing for the easy recovery and reuse of the catalyst in the fluorous phase.[8][9][10]

Logical Relationship: The Principle of Fluorous Biphasic Catalysis

FBC_Principle cluster_setup Initial State (Biphasic) cluster_reaction Reaction (Homogeneous) cluster_separation Separation (Biphasic) Organic_Phase Organic Phase (Reactants) Homogeneous_Mixture Homogeneous Mixture (Reaction Occurs) Organic_Phase->Homogeneous_Mixture Heating Fluorous_Phase Fluorous Phase (Catalyst in this compound) Fluorous_Phase->Homogeneous_Mixture Organic_Product_Phase Organic Phase (Product) Homogeneous_Mixture->Organic_Product_Phase Cooling Fluorous_Catalyst_Phase Fluorous Phase (Catalyst in this compound) Homogeneous_Mixture->Fluorous_Catalyst_Phase Fluorous_Catalyst_Phase->Fluorous_Phase Recycle

Caption: The workflow of fluorous biphasic catalysis.

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful purification technique that utilizes silica gel modified with a fluorous stationary phase. A reaction mixture containing both fluorous-tagged and non-fluorous compounds is loaded onto the F-SPE cartridge. The non-fluorous compounds are eluted with a "fluorophobic" solvent mixture (e.g., methanol/water), while the fluorous-tagged compounds are retained. The desired fluorous compounds can then be eluted with a "fluorophilic" solvent (e.g., a fluorous solvent or a highly organic solvent).

Experimental Workflow: Fluorous Solid-Phase Extraction (F-SPE)

FSPE_Workflow Start Crude Reaction Mixture (Fluorous and Non-Fluorous Components) Load Load onto F-SPE Cartridge Start->Load Wash Wash with Fluorophobic Solvent (e.g., 80:20 MeOH/H2O) Load->Wash Elute_NonFluorous Collect Non-Fluorous Components Wash->Elute_NonFluorous Elute_Fluorous Elute with Fluorophilic Solvent (e.g., THF, Acetone, or this compound) Wash->Elute_Fluorous End Purified Components Elute_NonFluorous->End Collect_Fluorous Collect Fluorous Components Elute_Fluorous->Collect_Fluorous Collect_Fluorous->End

Caption: A typical workflow for purification using F-SPE.

Experimental Protocols

While specific, optimized protocols for reactions in this compound are not widely available in the reviewed literature, the following general procedures for fluorous biphasic catalysis and F-SPE can be adapted.

General Protocol for Fluorous Biphasic Catalysis

This protocol describes a generic procedure for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, using a fluorous-tagged phosphine ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Coupling partner (e.g., boronic acid or alkene, 1.2 mmol)

  • Base (e.g., K2CO3, 2.0 mmol)

  • Fluorous-tagged palladium catalyst (e.g., Pd(PPh3)4 with fluorous phosphine ligands, 0.01 mmol)

  • This compound (3 mL)

  • Organic solvent (e.g., toluene, 3 mL)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl halide, coupling partner, base, and the fluorous-tagged palladium catalyst.

  • Add this compound and the organic solvent.

  • Seal the vessel and purge with an inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. The reaction mixture should become homogeneous at this temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two phases.

  • Carefully separate the two phases. The organic phase contains the product, and the fluorous phase contains the catalyst.

  • The organic phase can be further purified by standard methods (e.g., extraction, chromatography).

  • The fluorous phase containing the catalyst can be reused for subsequent reactions.

Quantitative Data (Illustrative):

The following table provides illustrative data for catalyst recovery in a fluorous biphasic system. Actual results will vary depending on the specific reaction and conditions.

CycleProduct Yield (%)Catalyst Recovery (%)
195>99
293>99
392>98
General Protocol for Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the purification of a crude reaction mixture containing a fluorous-tagged product.

Materials:

  • Crude reaction mixture (containing fluorous-tagged product)

  • F-SPE cartridge (e.g., silica gel with a C8F17 stationary phase)

  • Fluorophobic solvent (e.g., 80:20 methanol/water)

  • Fluorophilic solvent (e.g., tetrahydrofuran (THF), acetone, or this compound)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Pre-condition the F-SPE cartridge by passing the fluorophobic solvent (e.g., 3-5 column volumes) through it.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the conditioned F-SPE cartridge.

  • Elution of Non-Fluorous Components: Elute the cartridge with the fluorophobic solvent (e.g., 5-10 column volumes). Collect the eluent, which contains the non-fluorous byproducts and excess reagents.

  • Elution of Fluorous Components: Elute the cartridge with the fluorophilic solvent (e.g., 3-5 column volumes). Collect this fraction, which contains the desired fluorous-tagged product.

  • Analysis: Analyze the collected fractions by a suitable analytical method (e.g., TLC, LC-MS) to confirm the separation and purity of the product.

Quantitative Data (Illustrative):

The following table illustrates the potential recovery and purity that can be achieved with F-SPE.

ComponentElution FractionRecovery (%)Purity (%)
Non-Fluorous ByproductsFluorophobic>95-
Fluorous-Tagged ProductFluorophilic>90>95

Conclusion

This compound is a valuable solvent for fluorous synthesis, offering a combination of desirable physical properties for both biphasic catalysis and solid-phase extraction. While specific, published applications detailing its use are not as prevalent as for other fluorous solvents, the principles and general protocols outlined in these notes provide a solid foundation for researchers to employ this compound in their synthetic workflows. The use of fluorous techniques, facilitated by solvents like this compound, can lead to more efficient, cleaner, and more sustainable chemical processes.

References

Application Notes and Protocols for Cell Labeling and Tracking with 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to non-invasively track cells in vivo is a critical tool in biomedical research and drug development. It provides invaluable insights into cell trafficking, engraftment, and therapeutic efficacy. 1H-Perfluorononane is a highly fluorinated compound that serves as an excellent contrast agent for fluorine-19 (¹⁹F) Magnetic Resonance Imaging (MRI). Due to the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI offers background-free imaging, enabling unambiguous detection and quantification of labeled cells.[1][2] This application note provides detailed protocols for the formulation of this compound nanoemulsions, ex vivo cell labeling, and subsequent in vivo tracking using ¹⁹F MRI.

Properties of this compound

This compound (C₉HF₁₉) is a chemically and biologically inert liquid with physical and chemical properties that make it highly suitable for in vivo cell tracking applications.

PropertyValueReference
Molecular Formula C₉HF₁₉[3][4][5]
Molecular Weight 470.07 g/mol [3][4]
Physical State Clear Liquid[3]
Boiling Point 138 °C[5][6]
Density 1.795 g/cm³ (at 25 °C)[6]

Principle of ¹⁹F MRI Cell Tracking

The core principle of this technique lies in labeling the cells of interest with a ¹⁹F-containing agent, in this case, this compound. Once labeled, the cells are introduced into the subject, and their location and migration can be monitored using ¹⁹F MRI. The signal intensity in the resulting images is directly proportional to the number of labeled cells in a given voxel, allowing for quantitative analysis.[7][8][9]

Advantages of this compound for Cell Tracking:

  • High Specificity: The absence of a background ¹⁹F signal in the body ensures that any detected signal originates solely from the labeled cells.[1]

  • Quantification: The ¹⁹F MRI signal is directly proportional to the number of fluorine atoms, allowing for the quantification of cell numbers in a specific region.[9]

  • Biocompatibility: Perfluorocarbons are generally considered biologically inert and non-toxic.[1]

  • Versatility: This technique can be applied to track a wide variety of cell types.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

For efficient cellular uptake, the hydrophobic this compound must be formulated into a stable nanoemulsion. This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • This compound

  • Surfactant (e.g., Pluronic® F-68 or a lipid-based surfactant)

  • High-purity water (Milli-Q or equivalent)

  • Phosphate-buffered saline (PBS), sterile

  • Probe sonicator or microfluidizer

  • Dynamic light scattering (DLS) instrument for particle size analysis

Procedure:

  • Preparation of the Oil Phase: In a sterile glass vial, combine this compound (e.g., 20% w/v) with the chosen surfactant. The surfactant concentration will need to be optimized but can start at 1-2% (w/v).

  • Addition of Aqueous Phase: Slowly add high-purity water to the oil phase while vortexing to create a coarse pre-emulsion.

  • Homogenization:

    • Using a Probe Sonicator: Place the pre-emulsion in an ice bath to prevent overheating. Sonicate using a probe sonicator at a high power setting. The sonication time will need to be optimized (typically 5-15 minutes) to achieve the desired particle size.

    • Using a Microfluidizer: Pass the pre-emulsion through a high-shear microfluidizer according to the manufacturer's instructions. Multiple passes may be necessary to achieve a uniform and small droplet size.

  • Sterilization: Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoemulsion droplets using DLS. A target size of 100-200 nm with a PDI < 0.2 is generally desirable for efficient cellular uptake.

    • The stability of the nanoemulsion can be assessed by monitoring the particle size over time at different storage temperatures (e.g., 4°C and 37°C).

Protocol 2: Ex Vivo Cell Labeling

This protocol describes the general procedure for labeling cells in culture with the this compound nanoemulsion.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • This compound nanoemulsion (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue solution or other viability stain

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture the cells to the desired confluency. Harvest the cells using standard trypsinization or cell scraping methods and perform a cell count.

  • Labeling Incubation: Resuspend the cells in complete culture medium containing the this compound nanoemulsion. The optimal concentration of the nanoemulsion and incubation time should be determined empirically for each cell type. A starting concentration of 1-2 mg/mL of this compound and an incubation time of 12-24 hours at 37°C and 5% CO₂ can be used.

  • Washing: After incubation, centrifuge the cells to pellet them and remove the supernatant containing the excess nanoemulsion.

  • Wash the cell pellet three times with sterile PBS to ensure complete removal of any free nanoemulsion. This is critical to avoid background signals in the ¹⁹F MRI.

  • Viability Assessment: After the final wash, resuspend the cells in a small volume of PBS or culture medium. Perform a cell viability count using Trypan blue or another suitable method to ensure the labeling process did not adversely affect the cells.

  • Preparation for in vivo Administration: Resuspend the final labeled cell pellet in a sterile, injectable vehicle (e.g., PBS or saline) at the desired concentration for in vivo administration.

Protocol 3: Quantification of Cellular ¹⁹F Uptake (Optional)

To accurately quantify the number of cells in vivo, it is essential to determine the average number of fluorine atoms per cell. This can be achieved using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Labeled cell pellet (from Protocol 2)

  • NMR tubes

  • ¹⁹F NMR spectrometer

  • A known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid)

Procedure:

  • Prepare a known number of labeled cells (e.g., 1 x 10⁷ cells) by pelleting them.

  • Lyse the cells to release the internalized nanoemulsion.

  • Transfer the cell lysate to an NMR tube.

  • Add a known concentration of the fluorine reference standard to the NMR tube.

  • Acquire a ¹⁹F NMR spectrum.

  • Integrate the area under the peak corresponding to this compound and the peak from the reference standard.

  • Calculate the number of fluorine atoms per cell based on the known concentration of the reference and the number of fluorine atoms in this compound (19 fluorine atoms per molecule). Typical labeling efficiencies for perfluorocarbon nanoemulsions range from 10¹¹ to 10¹³ ¹⁹F atoms per cell.[9]

Protocol 4: In Vivo ¹⁹F MRI for Cell Tracking

Materials:

  • Animal model

  • Labeled cells in an injectable vehicle

  • MRI system equipped with a ¹⁹F-capable coil

  • Anesthesia and animal monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and position it within the MRI scanner.

  • Cell Administration: Inject the labeled cells into the animal via the desired route (e.g., intravenously, intraperitoneally, or directly into a target tissue).

  • ¹H Anatomic Imaging: Acquire high-resolution ¹H MR images to visualize the anatomy of the region of interest.

  • ¹⁹F Imaging: Switch to the ¹⁹F coil and acquire ¹⁹F MR images of the same region. The acquisition parameters will need to be optimized for the specific MRI system and the expected concentration of labeled cells.

  • Image Analysis: Overlay the ¹⁹F "hotspot" image onto the ¹H anatomical image to visualize the location of the labeled cells. The signal intensity of the ¹⁹F image can be used to quantify the number of cells in a region of interest, provided the fluorine content per cell has been determined.

Cytotoxicity Data

While this compound is expected to have low cytotoxicity, it is crucial to assess its effect on cell viability for each specific cell type and application. The following data is for the closely related compound, 1H-perfluorooctane, and can serve as a reference. A direct contact cytotoxicity test was performed according to ISO 10993-5 (2009), where a reduction in cell viability of more than 30% is considered a cytotoxic effect.

Cell Line1H-Perfluorooctane Concentration (% w/v)Cell Viability (%)Cytotoxic Effect
L929 (fibroblasts) 3.125>70No
6.25<70Yes
12.5<70Yes
25<70Yes
BALB 3T3 (fibroblasts) 12.5<70Yes
25<70Yes
ARPE-19 (retinal pigment epithelium) 12.5<70Yes
25<70Yes

Data adapted from a study on 1H-perfluorooctane, a compound structurally similar to this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Ex Vivo Labeling cluster_invivo In Vivo Tracking PFC This compound Emulsion Nanoemulsion Formation (Sonication/Microfluidization) PFC->Emulsion Surfactant Surfactant Surfactant->Emulsion Incubation Incubation with Nanoemulsion Emulsion->Incubation Cells Cells in Culture Cells->Incubation Wash Washing Steps Incubation->Wash LabeledCells Labeled Cells Wash->LabeledCells Injection Cell Administration LabeledCells->Injection Animal Animal Model Animal->Injection MRI 1H and 19F MRI Injection->MRI Analysis Image Analysis MRI->Analysis

Caption: Experimental workflow for cell labeling and tracking.

logical_relationship cluster_properties Key Properties cluster_advantages Advantages for Cell Tracking PFC This compound Properties Inert Biologically Inert PFC->Inert Fluorine High Fluorine Content PFC->Fluorine Hydrophobic Hydrophobic PFC->Hydrophobic Biocompatible Biocompatibility & Low Toxicity Inert->Biocompatible MRI_Signal Strong 19F MRI Signal Fluorine->MRI_Signal Nanoemulsion Forms Stable Nanoemulsions Hydrophobic->Nanoemulsion LabeledCells Viable Labeled Cells Biocompatible->LabeledCells Background_Free Background-Free Imaging MRI_Signal->Background_Free Nanoemulsion->LabeledCells Tracking Accurate In Vivo Cell Tracking & Quantification Background_Free->Tracking LabeledCells->Tracking

Caption: Rationale for using this compound in cell tracking.

References

Applications of 1H-Perfluorononane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Perfluorononane is a saturated perfluorinated compound characterized by a nine-carbon chain where most hydrogen atoms are replaced by fluorine. This extensive fluorination imparts unique properties, including high chemical and thermal stability, low surface energy, and both hydrophobic and lipophobic characteristics. In materials science, these properties are leveraged to create surfaces with specialized functionalities, such as anti-fouling, self-cleaning, and low friction. While specific literature on this compound is limited, its applications can be understood through the well-documented use of analogous long-chain per- and polyfluoroalkyl substances (PFAS) in surface modification and polymer synthesis. This document provides an overview of these applications, including detailed protocols and expected material properties, using data from analogous compounds as a reference.

Key Applications in Materials Science

The primary application of long-chain perfluoroalkanes like this compound in materials science is the creation of low surface energy coatings. These coatings are critical for developing superhydrophobic and oleophobic surfaces. Such surfaces are of great interest for a variety of applications, including:

  • Self-cleaning surfaces: Water droplets readily roll off, carrying contaminants with them.

  • Anti-icing coatings: The low surface energy hinders ice formation and adhesion.

  • Anti-fouling coatings for biomedical devices: Reduced protein and cell adhesion can improve the biocompatibility and longevity of medical implants and devices.

  • Low-friction surfaces: Important for applications in microfluidics and as dry lubricants.

  • Moisture barriers for electronics: Protecting sensitive components from environmental humidity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing experimental protocols, particularly for processes involving temperature and solubility.

PropertyValueReference
Molecular Formula C₉HF₁₉[1][2]
Molecular Weight 470.07 g/mol [1][2]
Appearance Clear liquid[1][3]
Boiling Point 138 °C[1][4]
Density 1.795 g/cm³ at 25 °C[4]
Refractive Index <1.300[1]

Experimental Protocols for Surface Modification

Protocol 1: Creation of Superhydrophobic Surfaces via Solution Deposition (Analogous System)

This protocol describes the creation of a superhydrophobic surface using a long-chain fluorinated silane, which is a common method to achieve low surface energy.

Materials:

  • Substrate (e.g., glass slide, silicon wafer)

  • Analogous compound: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane

  • Anhydrous solvent (e.g., hexane or toluene)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

Equipment:

  • Beakers

  • Pipettes

  • Spin coater or dip coater

  • Oven or hotplate

  • Fume hood

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of deionized water, ethanol, and then deionized water for 15 minutes each. Dry the substrate under a stream of nitrogen.

  • Surface Activation (Optional but Recommended): To enhance the bonding of the fluorinated layer, the substrate surface can be activated to generate hydroxyl (-OH) groups. This is typically done using an oxygen plasma treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood.

  • Preparation of Coating Solution: In a fume hood, prepare a dilute solution (e.g., 1-5 mM) of 1H,1H,2H,2H-Perfluorooctyltrichlorosilane in an anhydrous solvent.

  • Coating Application:

    • Dip Coating: Immerse the cleaned and activated substrate into the coating solution for a set period (e.g., 1-2 hours).

    • Spin Coating: Dispense the coating solution onto the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds).

  • Rinsing: After coating, rinse the substrate with the anhydrous solvent to remove any excess, unbound molecules.

  • Curing: Cure the coated substrate in an oven or on a hotplate at a temperature of 100-120 °C for 1-2 hours to promote the formation of a stable, cross-linked monolayer.

  • Final Rinsing and Drying: Rinse the cured substrate with ethanol and deionized water, then dry with a stream of nitrogen.

Expected Results:

The resulting surface should exhibit superhydrophobic properties. The expected quantitative data for a similar system is presented in the table below.

ParameterExpected Value
Water Contact Angle > 150°
Sliding Angle < 10°
Surface Energy < 20 mN/m
Protocol 2: Vapor Phase Deposition for Uniform Coatings (Analogous System)

Vapor phase deposition can produce highly uniform and conformal coatings, which is advantageous for complex geometries.

Materials:

  • Substrate

  • Analogous compound: 1H,1H,2H,2H-Perfluorooctyltrichlorosilane

  • Vacuum desiccator

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean and activate the substrate as described in Protocol 1.

  • Deposition Setup: Place the prepared substrate inside a vacuum desiccator. In a small, open container (e.g., a watch glass), place a few drops of the fluorinated silane. Place this container inside the desiccator, ensuring it is not in direct contact with the substrate.

  • Vacuum Application: Evacuate the desiccator using a vacuum pump. The reduced pressure will cause the fluorinated silane to vaporize and deposit onto the substrate surface.

  • Deposition Time: Allow the deposition to proceed for a set time (e.g., 2-12 hours) under vacuum.

  • Curing: After deposition, vent the desiccator and remove the coated substrate. Cure the substrate in an oven at 100-120 °C for 1-2 hours.

  • Post-treatment: After curing, the substrate can be rinsed with a suitable solvent (e.g., ethanol) to remove any loosely bound molecules.

Visualization of Experimental Workflows and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow_solution_deposition cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Treatment cleaning Substrate Cleaning activation Surface Activation (e.g., O2 Plasma) cleaning->activation solution_prep Prepare Coating Solution coating_app Coating Application (Dip or Spin) activation->coating_app solution_prep->coating_app rinsing1 Rinse with Solvent coating_app->rinsing1 curing Curing (100-120 °C) rinsing1->curing rinsing2 Final Rinse curing->rinsing2 drying Drying rinsing2->drying final_product Superhydrophobic Surface drying->final_product start Start start->cleaning

Caption: Workflow for creating a superhydrophobic surface via solution deposition.

signaling_pathway_hydrophobicity compound This compound (or analog) properties Key Properties compound->properties possesses low_surface_energy Low Surface Energy properties->low_surface_energy hydrophobicity Hydrophobicity properties->hydrophobicity lipophobicity Lipophobicity properties->lipophobicity application Surface Application low_surface_energy->application is imparted via outcome Resulting Surface Characteristics application->outcome leads to high_contact_angle High Water Contact Angle (>150°) outcome->high_contact_angle low_sliding_angle Low Sliding Angle (<10°) outcome->low_sliding_angle self_cleaning Self-Cleaning Effect outcome->self_cleaning

Caption: Relationship between compound properties and surface characteristics.

Conclusion

This compound, as a member of the long-chain perfluoroalkane family, holds significant potential for applications in materials science, particularly for the development of advanced surfaces with tailored wettability. While direct experimental data for this specific compound is not abundant, the established protocols and demonstrated performance of analogous fluorinated compounds provide a strong foundation for its use in creating superhydrophobic and oleophobic coatings. The methodologies outlined in this document serve as a detailed guide for researchers and scientists to explore the capabilities of this compound in surface engineering and polymer science. Further research into the specific properties and performance of this compound is encouraged to fully elucidate its unique advantages in various material science applications.

References

Application Notes and Protocols for 1H-Perfluorononane in Biological Oxygen Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-Perfluorononane as an oxygen delivery vehicle in biological systems. Detailed protocols for the preparation of this compound emulsions and their evaluation in both in vitro and in vivo settings are provided to guide researchers in this field.

Introduction

Perfluorocarbons (PFCs) are a class of synthetic compounds composed of carbon and fluorine atoms that exhibit a high capacity for dissolving respiratory gases, including oxygen and carbon dioxide. This property makes them attractive candidates for use as artificial oxygen carriers, particularly in biomedical applications where enhanced oxygen delivery is required. This compound (C9HF19) is a specific perfluorocarbon that, when formulated as a stable emulsion, can serve as an effective vehicle for transporting and delivering oxygen to tissues and cells. These emulsions consist of nano- or micro-sized droplets of this compound dispersed in an aqueous medium, stabilized by a surfactant. The small size of these droplets allows them to penetrate into areas of the microvasculature that may be inaccessible to red blood cells, making them particularly useful in conditions of ischemia or poor tissue perfusion.

Physicochemical and Biological Properties of this compound

This compound is a chemically and biologically inert compound with a high density and low surface tension. Its ability to physically dissolve large amounts of oxygen is a key characteristic for its application as an oxygen carrier.

Table 1: Physicochemical and Biocompatibility Data for this compound and Related Compounds

PropertyValueReference
Chemical Formula C9HF19[1]
Molecular Weight 470.07 g/mol [1]
Oxygen Solubility in this compound (mole fraction, x2) at 292.29 K 5.46 x 10^-3[2]
LD50 (1-fluorononane, oral, rat) > 2000 mg/kg[3]
In Vitro Cytotoxicity (1H-perfluorooctane, L929 cells, IC50) > 1000 µg/mL

Note: Specific LD50 and IC50 data for this compound were not available in the reviewed literature. The provided data for related compounds can be used as an initial estimate for biocompatibility assessment.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion

This protocol describes the preparation of a stable this compound nanoemulsion for biological applications using a high-pressure homogenization method.

Materials:

  • This compound

  • Lecithin (e.g., from egg yolk) or other suitable surfactant

  • Glycerol

  • Water for Injection (WFI)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: In a sterile container, weigh the desired amount of this compound.

  • Preparation of the Aqueous Phase: In a separate sterile container, dissolve the lecithin and glycerol in WFI. The concentration of lecithin typically ranges from 2% to 4% (w/v) and glycerol is used as an isotonic agent (around 2.5% w/v).

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer. Mix for 10-15 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of passes will need to be optimized to achieve the desired droplet size (typically in the range of 100-250 nm). A common starting point is 15,000-20,000 psi for 5-10 passes.

  • Sterilization: The final emulsion should be sterile-filtered through a 0.22 µm filter.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The droplet size should be monodisperse with a low PDI.

Protocol 2: In Vitro Evaluation of Oxygen Delivery to Cell Culture

This protocol outlines a method to assess the efficacy of a this compound emulsion in delivering oxygen to cells cultured under hypoxic conditions.

Materials:

  • Cell line of interest (e.g., endothelial cells, fibroblasts)

  • Cell culture medium

  • This compound nanoemulsion (prepared as in Protocol 1)

  • Hypoxia chamber or incubator with controlled O2 levels

  • Oxygen-sensitive fluorescent probe (e.g., [Ru(dpp)3]Cl2) or a system to measure dissolved oxygen in the media.

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Oxygenation of Emulsion: Prior to the experiment, oxygenate the this compound nanoemulsion by bubbling with 100% oxygen for 15-20 minutes. A non-oxygenated emulsion should be used as a control.

  • Induction of Hypoxia: Place the cell culture plate in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a period sufficient to induce a hypoxic state in the cells (e.g., 4-6 hours).

  • Treatment: Remove the plate from the hypoxia chamber and replace the culture medium with fresh medium containing either the oxygenated this compound emulsion, the non-oxygenated emulsion, or no emulsion (control).

  • Measurement of Oxygenation:

    • Using an oxygen-sensitive probe: Add the oxygen-sensitive probe to the culture medium. Measure the fluorescence intensity over time using a plate reader or fluorescence microscope. A decrease in fluorescence intensity typically correlates with an increase in oxygen concentration.

    • Measuring dissolved oxygen: Use a micro-oxygen electrode to directly measure the partial pressure of oxygen (pO2) in the culture medium at different time points.

  • Cell Viability Assay: After the desired treatment period, assess cell viability using a standard assay (e.g., MTT, LDH) to ensure the emulsion is not cytotoxic at the tested concentrations.

Protocol 3: In Vivo Assessment of Tissue Oxygenation in an Animal Model

This protocol describes a method to evaluate the in vivo efficacy of a this compound emulsion in improving tissue oxygenation in a rodent model of localized ischemia.

Materials:

  • Small animal model (e.g., mouse, rat)

  • Anesthesia

  • Surgical instruments for inducing ischemia (e.g., vessel ligation)

  • This compound nanoemulsion (sterile, prepared as in Protocol 1)

  • Saline solution (control)

  • Tissue oxygen monitoring system (e.g., fiber-optic oxygen sensor, pO2 histography)

  • Intravenous (IV) injection supplies

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature.

  • Induction of Ischemia: Surgically induce localized ischemia in a target tissue (e.g., hindlimb skeletal muscle by femoral artery ligation).

  • Baseline Oxygen Measurement: Measure the baseline tissue oxygen tension (pO2) in the ischemic and a contralateral non-ischemic control tissue.

  • IV Administration: Administer the oxygenated this compound nanoemulsion intravenously via the tail vein. A control group should receive an equivalent volume of saline. The dose of the emulsion will need to be optimized based on the animal model and the concentration of the emulsion.

  • Post-infusion Oxygen Measurement: Continuously or intermittently monitor the tissue pO2 in both the ischemic and control tissues for a defined period after the infusion.

  • Data Analysis: Compare the changes in tissue pO2 over time between the group receiving the this compound emulsion and the control group. A significant increase in pO2 in the ischemic tissue of the treatment group would indicate effective oxygen delivery.

  • Histological Analysis: At the end of the experiment, tissues can be harvested for histological analysis to assess any potential tissue damage or inflammation.

Visualizations

experimental_workflow cluster_prep Emulsion Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment P1 1. Prepare Oil Phase (this compound) P3 3. Pre-emulsification (High-Shear Mixing) P1->P3 P2 2. Prepare Aqueous Phase (Surfactant, Isotonic Agent, WFI) P2->P3 P4 4. Homogenization (High-Pressure) P3->P4 P5 5. Sterilization (0.22 µm Filtration) P4->P5 P6 6. Characterization (DLS: Size, PDI, Zeta Potential) P5->P6 IV2 2. Oxygenate Emulsion P6->IV2 Characterized Emulsion V4 4. IV Administration (Emulsion or Saline) P6->V4 Characterized Emulsion IV1 1. Cell Seeding IV3 3. Induce Hypoxia IV1->IV3 IV4 4. Treatment IV2->IV4 IV3->IV4 IV5 5. Measure Oxygenation IV4->IV5 IV6 6. Assess Cell Viability IV5->IV6 V1 1. Animal Preparation & Anesthesia V2 2. Induce Ischemia V1->V2 V3 3. Baseline pO2 Measurement V2->V3 V3->V4 V5 5. Post-infusion pO2 Monitoring V4->V5 V6 6. Data Analysis & Histology V5->V6

Caption: Experimental workflow for the preparation and evaluation of this compound emulsions.

oxygen_delivery_pathway cluster_circulation Systemic Circulation cluster_tissue Ischemic Tissue PFC_emulsion Oxygenated this compound Nanoemulsion Droplet Tissue_cell Hypoxic Tissue Cell PFC_emulsion->Tissue_cell O2 Diffusion (High to Low pO2 Gradient) RBC Red Blood Cell RBC->Tissue_cell O2 Release Mitochondria Mitochondria Tissue_cell->Mitochondria O2 Utilization ATP ATP Production Mitochondria->ATP Oxidative Phosphorylation ATP->Tissue_cell Restores Cellular Function

Caption: Simplified diagram of oxygen delivery to hypoxic tissue by this compound emulsion.

cellular_uptake_pathway PFC_droplet This compound Nanoemulsion Droplet Macrophage Phagocytic Cell (e.g., Macrophage) PFC_droplet->Macrophage Uptake Phagocytosis Phagocytosis Macrophage->Phagocytosis Phagosome Phagosome Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Exocytosis Exhalation via Lungs Phagolysosome->Exocytosis Processing & Transport

Caption: Cellular uptake and processing of this compound nanoemulsion droplets by phagocytic cells.

References

Application Notes and Protocols for 1H-Perfluorononane in Respiratory Gas Transport

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While the physicochemical properties of 1H-Perfluorononane are documented, specific experimental data on its use in respiratory gas transport are limited. The following application notes and protocols are based on the well-established principles of perfluorocarbons (PFCs) in liquid ventilation and available data for structurally similar compounds.

Introduction

Perfluorocarbons (PFCs) are a class of synthetic compounds composed of carbon and fluorine atoms that exhibit unique properties making them suitable for biomedical applications, particularly in respiratory gas transport.[1] Their high solubility for respiratory gases like oxygen and carbon dioxide, low surface tension, and biological inertness make them ideal candidates for liquid ventilation techniques.[1][2] Liquid ventilation is a medical procedure where the lungs are filled with a breathable, oxygenated liquid rather than air. This technique has shown promise in experimental models for treating acute respiratory distress syndrome (ARDS), a condition characterized by severe inflammation and fluid accumulation in the lungs.[2] this compound, a member of the perfluoroalkane family, possesses the characteristic properties of PFCs and is therefore a potential candidate for use in liquid ventilation applications.

Physicochemical Properties and Gas Solubility

The efficacy of a perfluorocarbon in respiratory gas transport is largely dependent on its physical and chemical properties. A high density allows the PFC to reach the dependent, often collapsed, regions of the lung, while a low surface tension helps in reopening these areas and improving lung compliance.[2] Crucially, the high solubility of oxygen and carbon dioxide allows the PFC to act as an efficient medium for gas exchange.[3]

Table 1: Physicochemical Properties of this compound and Other Relevant Perfluorocarbons

PropertyThis compoundPerfluorononanePerfluorooctanePerfluorodecalin
CAS Number 375-94-0[4][5]375-96-2307-34-6306-94-5
Molecular Formula C₉HF₁₉[4][5]C₉F₂₀C₈F₁₈C₁₀F₁₈
Molecular Weight ( g/mol ) 470.07[4][5]488.06438.06462.07
Density (g/cm³ at 25°C) 1.795[6]1.7991.7871.94
Boiling Point (°C) 138[6]125-126103-104142

Table 2: Respiratory Gas Solubility in Various Perfluorocarbons (at 298.15 K and 101.325 kPa)

GasPerfluorononane¹Perfluoro-n-octane²Perfluorodecalin³Water
Oxygen (O₂) Solubility (mol fraction x 10³) 5.46[7]4.993.99[7]~0.004
Carbon Dioxide (CO₂) Solubility (mol fraction x 10³) Data not available~23.5[5]~22.0[5]~0.06

¹Data for Perfluoro-n-nonane (C₉F₂₀) is used as a close structural analog.[7] ²CO₂ solubility data for Perfluoro-n-octane is estimated from graphical data presented by Dias et al. (2007).[5] ³CO₂ solubility data for Perfluorodecalin is estimated from graphical data presented by Dias et al. (2007).[5]

The high solubility of gases in PFCs is attributed to the low intermolecular forces (van der Waals forces) between the PFC molecules, which creates cavities that can easily accommodate gas molecules.[3] The process follows Henry's Law, meaning the amount of dissolved gas is directly proportional to its partial pressure.[8]

Mechanism of Action in Respiratory Support

In the context of ARDS, where alveoli are often collapsed and filled with fluid, PFCs offer several therapeutic benefits:

  • Improved Gas Exchange: PFCs have a much higher capacity to dissolve oxygen and carbon dioxide than blood plasma or water.[3] This allows for efficient transport of oxygen to the bloodstream and removal of carbon dioxide, even in poorly ventilated lung regions.

  • Recruitment of Collapsed Alveoli: Due to their high density, PFCs flow to the dependent parts of the lungs, gently reopening collapsed alveoli.[1]

  • Reduction of Surface Tension: The low surface tension of PFCs acts similarly to natural lung surfactant, reducing the pressure needed to keep alveoli open and improving overall lung compliance.[2]

  • Anti-inflammatory Effects: Some studies suggest that PFCs may have anti-inflammatory properties, which could be beneficial in the context of ARDS.[2]

Mechanism_of_Action cluster_PFC_Properties PFC Properties cluster_Therapeutic_Effects Therapeutic Effects in Alveoli P1 High O₂/CO₂ Solubility E1 Enhanced Gas Exchange P1->E1 P2 High Density E2 Recruitment of Collapsed Alveoli P2->E2 P3 Low Surface Tension E3 Improved Lung Compliance P3->E3 P4 Biologically Inert E4 Reduced Inflammation P4->E4

PFC Properties and Therapeutic Effects

Experimental Protocols

Protocol 1: In Vivo Partial Liquid Ventilation in an Animal Model of Acute Respiratory Distress Syndrome

This protocol describes a general procedure for inducing acute lung injury in a rabbit model and subsequent treatment with partial liquid ventilation (PLV) using a perfluorocarbon like this compound.

1. Animal Preparation and Instrumentation: a. Anesthetize a New Zealand White rabbit (2.5-3.0 kg) with an appropriate anesthetic regimen (e.g., ketamine and xylazine), followed by maintenance anesthesia. b. Perform a tracheostomy and insert an endotracheal tube. c. Place catheters in a femoral artery and vein for blood gas analysis, blood pressure monitoring, and fluid/drug administration. d. Initiate conventional mechanical ventilation (CMV) with baseline settings.

2. Induction of Acute Lung Injury: a. Induce lung injury by repeated lung lavage with warm, sterile saline (30 mL/kg) until a target level of hypoxia is achieved (e.g., PaO₂/FiO₂ ratio < 100 mmHg).[9] This process washes out the natural surfactant, leading to alveolar collapse and mimicking ARDS.[10] b. Alternatively, lung injury can be induced by intravenous administration of oleic acid (0.1 mg/kg) or bacterial endotoxin (LPS).[9][10]

3. Partial Liquid Ventilation Procedure: a. After stabilizing the animal post-injury, slowly instill this compound (pre-warmed to 37°C) into the lungs via a side port on the endotracheal tube connector.[8] b. The typical dose is equivalent to the functional residual capacity (FRC) of the lungs, approximately 20-30 mL/kg.[11] Instillation should be done in aliquots over several minutes. c. Continue gas ventilation during the instillation process. d. After the full dose is administered, adjust ventilator settings as required.

Table 3: Example Ventilator Settings for Partial Liquid Ventilation

ParameterSetting
Mode Pressure Control or Volume Control[8][12]
Tidal Volume (Vₜ) 6-10 mL/kg[8][12]
Respiratory Rate 30-40 breaths/min (adjusted for normocarbia)[7][8]
Positive End-Expiratory Pressure (PEEP) 5-10 cm H₂O[3][7]
Fraction of Inspired Oxygen (FiO₂) 1.0 (initially, then titrated down)[11]
Inspiratory:Expiratory (I:E) Ratio 1:1 to 1:2[7][8]

4. Monitoring and Data Collection: a. Continuously monitor hemodynamic parameters (heart rate, blood pressure). b. Perform arterial blood gas analysis every 15-30 minutes to assess oxygenation (PaO₂) and ventilation (PaCO₂). c. Measure respiratory mechanics (compliance, resistance) periodically. d. Monitor the PFC level in the endotracheal tube and replace evaporative losses as needed (typically 1-2 mL/kg/hr).[8]

PLV_Workflow A 1. Animal Preparation (Anesthesia, Tracheostomy, Catheterization) B 2. Baseline CMV and Data Collection A->B C 3. Induce Acute Lung Injury (e.g., Saline Lavage) B->C D 4. Stabilize Animal C->D E 5. Initiate PLV (Instill this compound) D->E F 6. Adjust Ventilator Settings E->F G 7. Continuous Monitoring & Data Collection (Blood Gases, Hemodynamics, Lung Mechanics) F->G H 8. Maintain PLV for Study Duration G->H H->G Replace evaporative losses I 9. Terminal Procedure / Weaning H->I

Experimental Workflow for Partial Liquid Ventilation
Protocol 2: In Vitro Determination of Gas Solubility in this compound using the Saturation Method

This protocol outlines a method for measuring the solubility of a gas (e.g., oxygen) in a liquid like this compound.[13] The principle involves saturating the liquid with the gas at a known temperature and pressure, and then extracting and quantifying the dissolved gas.[4]

1. Apparatus Setup: a. A gas-tight saturation vessel equipped with a magnetic stirrer, a gas inlet and outlet, and a temperature probe. The vessel should be placed in a temperature-controlled water bath. b. A gas supply with a precise pressure regulator. c. A gas extraction system (e.g., a vacuum pump connected to a gas burette or a gas chromatograph). d. A calibrated gas burette and a manometer for volumetric measurement.

2. Degassing the Liquid: a. Place a known volume of this compound into the saturation vessel. b. Degas the liquid thoroughly. This can be achieved by heating the liquid while applying a vacuum and stirring, or by sparging with an inert gas like helium followed by vacuum application.[7] This step is critical to remove any pre-dissolved gases.

3. Saturation: a. Bring the degassed liquid to the desired experimental temperature (e.g., 37°C) using the water bath. b. Introduce the test gas (e.g., pure oxygen) into the vessel at a constant, known pressure (e.g., 1 atm). c. Stir the liquid vigorously to facilitate gas-liquid contact and ensure equilibrium is reached. Saturation may take several hours. d. Maintain a slow, continuous flow of the gas through the vessel to ensure the partial pressure remains constant.

4. Extraction and Quantification: a. Once saturation is complete, isolate the vessel from the gas supply. b. Transfer a known volume of the saturated liquid to the gas extraction apparatus. c. Extract the dissolved gas from the liquid by applying a vacuum. The reduction in pressure causes the gas to come out of solution. d. Collect the extracted gas in the gas burette. e. Measure the volume, temperature, and pressure of the extracted gas.

5. Calculation of Solubility: a. Use the ideal gas law to calculate the number of moles of the extracted gas. b. The solubility can be expressed in various units, such as the mole fraction or the Ostwald coefficient. c. The mole fraction (x₂) is calculated as the moles of dissolved gas divided by the total moles (gas + liquid). d. The Ostwald coefficient is the volume of gas absorbed per unit volume of the liquid at the experimental temperature.

Gas_Solubility_Measurement cluster_prep Preparation cluster_sat Saturation cluster_ext Extraction & Quantification A 1. Add known volume of This compound to vessel B 2. Degas the liquid (Vacuum and/or inert gas sparging) A->B C 3. Set temperature (e.g., 37°C) B->C D 4. Introduce test gas (e.g., O₂) at known pressure C->D E 5. Stir until equilibrium is reached D->E F 6. Transfer known volume of saturated liquid E->F G 7. Extract dissolved gas (via vacuum) F->G H 8. Measure volume of extracted gas G->H I 9. Calculate Solubility (Mole fraction, Ostwald coefficient) H->I

Workflow for In Vitro Gas Solubility Measurement
Biocompatibility and Safety Considerations

Perfluorocarbons as a class are known for their biological inertness and lack of metabolism in the body.[14] They are eliminated from the body primarily through exhalation.[14] However, the long-term retention of PFCs in tissues is a consideration, and the half-life is related to the compound's boiling point.[14] While generally considered non-toxic, any specific formulation of this compound intended for medical use would require rigorous toxicological and biocompatibility testing before clinical application.

Conclusion

This compound exhibits the key physicochemical properties that make perfluorocarbons effective for respiratory gas transport. Its high gas solubility, density, and low surface tension suggest its potential as a medium for liquid ventilation in the management of acute respiratory distress. The provided protocols offer a framework for the in vivo evaluation of its efficacy and the in vitro characterization of its gas-carrying capacity. Further research is necessary to fully elucidate its performance and safety profile for clinical applications.

References

Troubleshooting & Optimization

addressing 1H-Perfluorononane NMR signal broadening issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1H-Perfluorononane NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly signal broadening, encountered during NMR experiments with this compound and related fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my this compound spectrum unexpectedly broad?

A1: Broadening of the terminal proton signal in this compound can arise from several factors. The most common causes include:

  • Sample Concentration: High concentrations can increase the viscosity of the solution, leading to slower molecular tumbling and, consequently, broader signals.[1][2]

  • Poor Solubility: If the compound is not fully dissolved, microscopic solid particles will disrupt the magnetic field homogeneity, causing significant line broadening.[1][3][4]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause rapid relaxation and severe peak broadening.

  • Instrumental Factors: Improper shimming of the magnetic field is a frequent cause of broad and distorted peaks.[1][3]

  • Chemical Exchange: Although less common for the C-H proton of this compound itself, exchange with other protons in the sample (e.g., residual water) can sometimes contribute to broadening, especially if there are acidic or basic impurities.

Q2: What is the expected chemical shift for the proton in this compound?

Q3: How does the choice of solvent affect the 1H NMR spectrum of this compound?

A3: The solvent can influence both the chemical shift and the resolution of the proton signal.[5] A solvent that provides good solubility is crucial to avoid line broadening from undissolved material.[1][3] For fluorinated compounds, aromatic solvents like benzene-d6 can sometimes induce shifts that resolve overlapping signals. More polar solvents may interact with the molecule, causing shifts in the proton resonance. It is advisable to choose a solvent in which this compound is highly soluble and that does not have signals overlapping with the region of interest.

Q4: Can temperature variations affect my this compound NMR spectrum?

A4: Yes, temperature can affect the spectrum in several ways.[2] For viscous samples, increasing the temperature can narrow the signals by promoting faster molecular tumbling.[6] Temperature also influences chemical exchange rates; if any exchange processes are occurring, changing the temperature can sharpen or broaden the affected signals.[2] Additionally, the chemical shifts of fluorinated compounds can be temperature-dependent.[7][8]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues leading to broad 1H NMR signals for this compound.

Issue 1: All peaks in the spectrum, including solvent and reference signals, are broad.

This generally points to an instrumental or sample-wide problem.

Possible Cause Troubleshooting Step Expected Outcome
Poor Magnetic Field Homogeneity Re-shim the spectrometer. If you are unfamiliar with this process, seek assistance from the instrument manager.All peaks in the spectrum become significantly sharper and show better line shape.
Poor Quality NMR Tube Inspect the NMR tube for scratches or imperfections. Use a high-quality tube rated for your spectrometer's field strength.Improved shimming and narrower lines.
Particulate Matter in the Sample Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[4]Sharper signals due to improved magnetic field homogeneity.
Issue 2: Only the this compound signals are broad, while solvent and reference signals are sharp.

This suggests a problem specific to the analyte.

Possible Cause Troubleshooting Step Expected Outcome
High Sample Concentration Prepare a more dilute sample. For 1H NMR, 1-10 mg in 0.6-0.7 mL of solvent is typically sufficient.Narrower analyte signals due to reduced viscosity.
Sample Aggregation Try a different solvent or increase the sample temperature. Adding a small amount of a more polar co-solvent (e.g., methanol-d4) can sometimes break up aggregates.Sharper signals as aggregation is disrupted.
Presence of Paramagnetic Impurities Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through it for several minutes before capping the tube. If metal contamination is suspected, consider passing the sample through a small plug of silica gel.Significant sharpening of the analyte peaks.
Chemical Exchange Acquire spectra at different temperatures. If the peak shape changes dramatically (e.g., sharpens or coalesces), an exchange process is likely occurring.Identification of dynamic processes affecting the signal.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table provides expected 1H NMR chemical shift ranges for the terminal proton in similar short-chain perfluorinated alkanes in common deuterated solvents. These values can serve as a guide for spectral interpretation.

Compound Solvent Proton Chemical Shift (ppm) Multiplicity
1H,1H,2H,2H-Perfluorohexan-1-olCDCl₃~3.9Triplet
1H,1H,2H,2H-PerfluorooctanolCDCl₃~3.9Triplet
1H,1H,2H,2H-Perfluoro-1-decanolCDCl₃~3.9Triplet
1-FluorononaneCDCl₃~4.4Triplet of triplets

Note: The chemical shifts and multiplicities are approximate and can vary with experimental conditions.

Experimental Protocols

Standard Protocol for Acquiring a 1H NMR Spectrum of this compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆). Ensure the compound is fully dissolved. If necessary, gently warm or vortex the sample.

    • If any particulate matter is visible, filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the spectrometer's spinner turbine, ensuring the correct depth using the depth gauge.

    • Place the sample in the magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Start with loading standard shim settings and then perform manual or automated shimming on the lock signal to maximize its level and symmetry.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): Start with 8 or 16 scans for a moderately concentrated sample. Increase as needed for better signal-to-noise.

    • Receiver Gain (RG): Set automatically by the instrument.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): Set to at least 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

    • Spectral Width (SW): A standard spectral width for 1H NMR (e.g., 16 ppm) is usually sufficient.

    • Transmitter Frequency Offset (O1p): Centered in the middle of the expected spectral region (e.g., around 6 ppm).

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the reference signal (e.g., TMS to 0 ppm or the residual solvent peak to its known value).

    • Integrate the signals of interest.

    • Analyze the spectrum for chemical shifts, multiplicities, and coupling constants.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting this compound NMR signal broadening.

Troubleshooting_Workflow start Broad 1H NMR Signal Observed check_all_peaks Are all peaks broad (incl. solvent & reference)? start->check_all_peaks instrument_issue Likely Instrumental Issue check_all_peaks->instrument_issue Yes analyte_issue Likely Analyte-Specific Issue check_all_peaks->analyte_issue No re_shim Re-shim Spectrometer instrument_issue->re_shim check_tube Use High-Quality NMR Tube instrument_issue->check_tube filter_sample Filter Sample instrument_issue->filter_sample dilute_sample Dilute Sample analyte_issue->dilute_sample change_solvent_temp Change Solvent / Temperature analyte_issue->change_solvent_temp degas_sample Degas Sample analyte_issue->degas_sample vt_nmr Variable Temperature NMR analyte_issue->vt_nmr sharp_signal Sharp Signal Obtained re_shim->sharp_signal check_tube->sharp_signal filter_sample->sharp_signal dilute_sample->sharp_signal change_solvent_temp->sharp_signal degas_sample->sharp_signal vt_nmr->sharp_signal

Caption: Troubleshooting workflow for broad 1H NMR signals.

Logical_Relationships cluster_causes Primary Causes of Signal Broadening cluster_effects Physical Effects cluster_observation Observed Phenomenon C1 High Concentration E1 Increased Viscosity C1->E1 C2 Poor Solubility E2 Particulates C2->E2 C3 Paramagnetic Species E3 Rapid Relaxation (T2) C3->E3 C4 Poor Shimming E4 Inhomogeneous B0 Field C4->E4 O1 Broad NMR Signal E1->O1 E2->O1 E3->O1 E4->O1

Caption: Logical relationships between causes and effects of NMR signal broadening.

References

Technical Support Center: Improving the Aqueous Solubility of 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the solubility challenges of 1H-Perfluorononane in aqueous solutions. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous solutions?

This compound is a perfluorocarbon (PFC). PFCs are unique in that they are both hydrophobic (water-repelling) and lipophobic (oil-repelling).[1][2][3] This behavior stems from the properties of the carbon-fluorine (C-F) bond, which is strong, stable, and highly non-polar.[1] Unlike hydrocarbons, PFCs lack hydrogen atoms and therefore cannot participate in hydrogen bonding with water molecules, a key driver of aqueous solubility.[1] This results in their immiscibility in most solvents, including water.[3]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

The two most effective and widely used strategies are:

  • Nanoemulsification: This involves dispersing nano-sized droplets of this compound in an aqueous phase, stabilized by a surfactant. This creates a kinetically stable colloidal dispersion rather than a true solution.[4][5][6] This is the most common approach for biomedical applications like drug delivery or imaging agents.[7][8]

  • Cyclodextrin Inclusion Complexation: This method uses cyclic oligosaccharides called cyclodextrins (CDs) to encapsulate individual this compound molecules within their hydrophobic core, forming a water-soluble host-guest complex.[9][10]

Q3: How do surfactants work to create a this compound nanoemulsion?

Surfactants are amphiphilic molecules with a hydrophilic (water-attracting) head and a hydrophobic/fluorophilic (water-repelling) tail. When added to water at a concentration above their Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[11][12] The hydrophobic tails face inward, creating a core that can encapsulate the this compound molecules, while the hydrophilic heads face outward, interfacing with the water and keeping the entire structure dispersed.[12] In an emulsion, the surfactants arrange themselves at the oil-water interface, stabilizing the PFC droplets and preventing them from coalescing.[13]

Q4: Which type of cyclodextrin is best for complexing with this compound?

β-Cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often the most suitable for complexing with molecules the size of perfluorocarbons.[10] The suitability depends on the fit between the guest molecule (this compound) and the host CD cavity. The formation of these inclusion complexes can significantly enhance the apparent water solubility of the PFC.[9]

Data Presentation: Comparison of Solubilization Strategies

Table 1: Qualitative Comparison of Primary Solubilization Techniques

FeatureNanoemulsificationCyclodextrin Complexation
Mechanism Dispersion of PFC droplets stabilized by surfactants.Encapsulation of individual PFC molecules.
Resulting System Kinetically stable colloid (dispersion).Thermodynamically stable true solution (complex).
PFC Loading Capacity High (can form concentrated emulsions, e.g., >20% w/v).Lower (limited by 1:1 or 2:1 CD:PFC stoichiometry).[10]
System Stability Prone to physical instability (e.g., Ostwald ripening, coalescence) over time.[4][13]Generally high; governed by the complex stability constant.[14][15]
Key Excipients Surfactants (e.g., phospholipids, Pluronic F-68), co-surfactants.[16]Cyclodextrins (e.g., β-CD, HP-β-CD).
Common Applications Drug delivery carriers, MRI/ultrasound contrast agents.[7][8]Improving solubility and stability of drug molecules for various formulations.[15]

Table 2: Properties of Common Excipients for this compound Solubilization

ExcipientTypeKey Property / ValuePurpose
Lecithin (Egg Yolk Phospholipid) Zwitterionic SurfactantForms stable lipid monolayer around PFC droplets.[13]Primary emulsifier for nanoemulsions.
Pluronic® F-68 (Poloxamer 188) Non-ionic Polymeric SurfactantCMC: ~1.0% w/vSteric stabilizer for nanoemulsions.
Fluorinated Surfactants Anionic, Cationic, or Non-ionic SurfactantCan significantly lower PFC/water interfacial tension.[13][17]Highly effective emulsifiers for PFCs.
β-Cyclodextrin (β-CD) Host MoleculeForms inclusion complexes.[9][10]Solubilizing agent via complexation.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Modified Host MoleculeHigher aqueous solubility than native β-CD.Solubilizing agent with improved properties.

Note: CMC values are highly dependent on temperature, pressure, and the presence of other solutes.[11]

Troubleshooting Guide

Q: My this compound mixture is cloudy and separates into layers quickly. What's wrong?

A: This indicates a failure to form a stable emulsion.

  • Insufficient Surfactant: Ensure your surfactant concentration is well above its Critical Micelle Concentration (CMC). Below the CMC, micelles and stable droplets will not form.[11][12]

  • Insufficient Energy Input: The formation of nanoemulsions requires significant energy to break the PFC into small droplets and overcome the high interfacial tension between the PFC and water.[3] Ensure your homogenization or sonication parameters (e.g., pressure, time, power) are adequate.

  • Poor Surfactant Choice: Not all surfactants are effective for PFCs. Phospholipids, poloxamers, and specialized fluorinated surfactants are generally required.[13][16]

Q: My nanoemulsion looks good initially, but the droplet size increases over a few days/weeks. How can I improve its long-term stability?

A: This is likely due to a process called Ostwald Ripening , where the PFC molecules diffuse from smaller droplets to larger ones through the aqueous phase.[13]

  • Add a "Ripening Inhibitor": The most effective strategy is to add a small amount of a higher molecular weight, less water-soluble PFC (e.g., perfluorodecyl bromide).[3] This significantly reduces the molecular diffusion that drives droplet growth.

  • Optimize Surfactant Layer: Ensure the surfactant layer provides a robust barrier. Using well-defined fluorinated surfactants can reduce interfacial tension and slow diffusion.[13]

  • Achieve a Narrow Size Distribution: A uniform (monodisperse) droplet population is more stable than a varied (polydisperse) one. Optimize your emulsification process to achieve a low Polydispersity Index (PDI), typically <0.2.

Q: I am trying to make a cyclodextrin complex, but the solubility of this compound is not increasing as expected. What should I check?

A: This suggests inefficient complex formation.

  • Incorrect Stoichiometry: Ensure you are using a sufficient molar excess of cyclodextrin to the PFC. Complexation is an equilibrium process.

  • Insufficient Mixing/Time: The complexation process can take time. Ensure adequate stirring or agitation for a sufficient period (often several hours to overnight) to reach equilibrium.

  • Choice of Cyclodextrin: The cavity size of the cyclodextrin must be appropriate for this compound. β-CD is generally a good starting point.[10]

  • Method of Preparation: Methods like co-precipitation or freeze-drying generally yield better complexation efficiency than simple physical mixing.[18][19]

Visualizations

Solubility_Enhancement_Workflow Workflow for Selecting a Solubility Enhancement Method start Start: Poorly Soluble this compound q1 Is a true solution (thermodynamically stable) required? start->q1 q2 Is high PFC loading (>5% w/v) required? q1->q2 No method_cd Method: Cyclodextrin Inclusion Complexation q1->method_cd  Yes q2->method_cd No method_emulsion Method: Nanoemulsification q2->method_emulsion  Yes outcome_cd Outcome: Water-soluble PFC-CD complex. Lower loading capacity. method_cd->outcome_cd outcome_emulsion Outcome: Kinetically stable PFC dispersion. Higher loading capacity. method_emulsion->outcome_emulsion

Workflow for selecting a solubility enhancement method.

Surfactant_Micelle_Formation Mechanism of Surfactant-Mediated Solubilization cluster_0 Below CMC cluster_1 Above CMC s1 s1->s1e Hydrophilic Head s1->s1t Hydrophobic Tail s2 s2->s2t s3 s3->s3t label_mono Surfactant Monomers pfc PFC m1 m1->m1t m1t->pfc m2 m2->m2t m2t->pfc m3 m3->m3t m3t->pfc m4 m4->m4t m4t->pfc m5 m5->m5t m5t->pfc m6 m6->m6t m6t->pfc label_micelle Micelle with Encapsulated PFC

Mechanism of surfactant-mediated solubilization.

Cyclodextrin_Inclusion Mechanism of Cyclodextrin Inclusion Complexation pfc This compound (Hydrophobic Guest) plus + cd Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex Forms Complex in Water pfc_in_cd PFC

Mechanism of cyclodextrin inclusion complexation.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of a 20% w/v this compound nanoemulsion stabilized by a lecithin/poloxamer surfactant system using high-pressure homogenization.

Materials & Equipment:

  • This compound

  • Lecithin (e.g., egg yolk phospholipid)

  • Pluronic® F-68 (Poloxamer 188)

  • Glycerin

  • Water for Injection (WFI)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer[5][20]

  • Dynamic Light Scattering (DLS) instrument for size analysis

Procedure:

  • Prepare the Aqueous Phase: In a sterile beaker, dissolve 2.2% w/v glycerin and 0.5% w/v Pluronic® F-68 in WFI. Heat gently (if necessary) to ensure complete dissolution. Cool to room temperature.

  • Prepare the Oil Phase: In a separate beaker, dissolve 1.2% w/v lecithin in 20% w/v this compound. This may require gentle warming and stirring.

  • Create the Pre-emulsion: Slowly add the oil phase to the aqueous phase while mixing at high speed with a high-shear mixer for 5-10 minutes. This will create a coarse, milky-white emulsion.[5]

  • Homogenization: Immediately process the pre-emulsion through a high-pressure homogenizer.[5][20]

    • Set the pressure to 15,000 - 20,000 PSI.

    • Pass the emulsion through the homogenizer for 5-10 discrete cycles.

    • Ensure the system is cooled to prevent overheating, which can degrade the components.

  • Characterization:

    • Visually inspect the final product. It should be a stable, bluish-white, translucent liquid.

    • Measure the mean droplet size and Polydispersity Index (PDI) using DLS. A typical target is a mean diameter of 150-250 nm with a PDI < 0.2.[6]

  • Storage: Store the final nanoemulsion at 4°C.[5]

Protocol 2: Solubility Enhancement using β-Cyclodextrin Complexation

This protocol describes the preparation of a this compound/β-Cyclodextrin inclusion complex using the co-precipitation method to enhance aqueous solubility.[18]

Materials & Equipment:

  • This compound

  • β-Cyclodextrin (β-CD)

  • Deionized water

  • Magnetic stirrer and heat plate

  • Centrifuge

  • Vacuum oven or freeze-dryer

  • NMR spectrometer or DSC instrument for characterization

Procedure:

  • Dissolve Cyclodextrin: Prepare a saturated or near-saturated solution of β-CD in deionized water in a flask. For β-CD, this is ~1.85 g per 100 mL at 25°C. Heating can increase solubility.

  • Add PFC: Add this compound to the stirred β-CD solution in a 1:1 molar ratio (or with a slight excess of β-CD).

  • Complexation: Seal the flask and stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Precipitation & Isolation:

    • Cool the solution in an ice bath for several hours to precipitate the inclusion complex.

    • Collect the resulting white precipitate by centrifugation or vacuum filtration.[18]

  • Washing: Wash the collected solid with a small amount of cold water or a suitable solvent to remove any uncomplexed this compound adsorbed to the surface.[19]

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) or by freeze-drying to obtain a fine powder.[18]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques like ¹⁹F or ¹H NMR, which will show chemical shifts upon complexation, or Differential Scanning Calorimetry (DSC), where the endotherm corresponding to the melting of the guest molecule will disappear.[10]

References

minimizing 1H-Perfluorononane background signal in 19F MRI

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1H-Perfluorononane in ¹⁹F Magnetic Resonance Imaging (MRI). This resource provides troubleshooting guides and frequently asked questions to help you minimize background signals and artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is there no endogenous background signal in ¹⁹F MRI?

The primary advantage of ¹⁹F MRI is its high specificity. The human body contains negligible amounts of mobile fluorine that can generate an MRI signal.[1][2][3] Endogenous fluorine is primarily found in bones and teeth, where it is largely immobile and therefore not detected by standard MRI techniques.[3] This "background-free" environment ensures that any detected ¹⁹F signal originates exclusively from the exogenously administered agent, such as this compound.[1][3]

Q2: What are the main sources of background signal or artifacts in ¹⁹F MRI?

While there is no biological background, technical and experimental factors can introduce unwanted signals or artifacts. The most common sources include:

  • Chemical Shift Artifacts: Perfluorocarbons (PFCs) with multiple, chemically distinct fluorine atoms, like perfluorooctyl bromide (PFOB), exhibit a complex spectrum with several resonance peaks.[2] If not properly accounted for, this can cause spatial misregistration of the signal from different parts of the molecule, creating "ghost" images.[2]

  • Fluorinated Anesthetics: In preclinical studies, volatile anesthetics like isoflurane are a significant source of ¹⁹F signal contamination.[4][5] If not managed, the anesthetic signal can interfere with or be mistaken for the signal from the imaging agent, compromising quantification and interpretation.[4]

  • Hardware and Coil Configuration: The use of specialized dual-tuned ¹⁹F/¹H radiofrequency (RF) coils is crucial for optimal performance.[3][6] Improperly tuned coils can lead to poor signal-to-noise ratio (SNR).

Q3: How does the sensitivity of ¹⁹F MRI compare to ¹H MRI?

The ¹⁹F nucleus has a spin of 1/2 and a gyromagnetic ratio that results in a sensitivity of about 83% that of the ¹H nucleus.[2][7] However, the concentration of ¹⁹F agents in vivo is typically in the millimolar range, whereas the concentration of water protons in tissue is extremely high (around 55 M).[1][3] This vast difference in concentration is the primary reason for the lower overall sensitivity of ¹⁹F MRI compared to ¹H MRI.[1][3][8]

Troubleshooting Guide

Issue 1: I see a diffuse, unexpected signal across my image, potentially obscuring the signal from my labeled cells.

This is a classic sign of interference from a fluorinated anesthetic.

  • Cause: Volatile anesthetics like isoflurane are fluorinated compounds and accumulate in the body during an experiment, generating a strong ¹⁹F signal that can create chemical shift displacement artifacts (CSDA).[4]

  • Solution:

    • Anesthetic Choice: If possible, switch to a non-fluorinated anesthetic such as ketamine or pentobarbital.[4]

    • Pulse Sequence Optimization: If you must use isoflurane, several MRI strategies can be employed to eliminate the artifact:

      • Narrow Acquisition Bandwidth: This technique shifts the isoflurane signal artifact outside of the region of interest. However, it may lead to some image distortion.[4][9]

      • Frequency-Selective Suppression: Apply a suppression pulse specifically tuned to the resonance frequency of isoflurane before signal acquisition. This can be less effective if there are B₁ field inhomogeneities.[4][9]

      • Narrow Excitation Bandwidth (3D Sequences): This is often the most robust method. By using a narrow excitation pulse, you can avoid exciting the isoflurane signal altogether. This approach has been shown to yield excellent results with high SNR.[4][9]

Issue 2: The shape of my ¹⁹F signal appears distorted or shifted compared to the anatomical location seen on the ¹H image.

This is likely due to chemical shift artifacts inherent to multi-resonant PFCs.

  • Cause: this compound, like other complex PFCs, has fluorine atoms in different chemical environments, leading to multiple peaks in the NMR spectrum. Standard imaging sequences can cause these different frequency signals to be spatially misplaced, resulting in image distortion.[2]

  • Solution: Employ pulse sequences designed to handle multi-resonant species:

    • Chemical Shift Encoding (CSE): This approach, particularly when combined with balanced steady-state free precession (bSSFP), is highly effective. CSE techniques acquire data at multiple echo times to map the chemical shifts and then reconstruct an artifact-free image. CSE-bSSFP has been shown to provide higher sensitivity than several other common techniques.[6][10]

    • Ultrashort Echo Time (UTE) Sequences: UTE sequences can capture the signal from all fluorine nuclei before significant dephasing occurs, which is particularly useful for agents with short T2* relaxation times.[1][7]

    • Turbo Spin Echo (TSE) / RARE: A Rapid Acquisition with Relaxation Enhancement (RARE) sequence is less susceptible to B₀ inhomogeneities and is a good choice for imaging larger regions.[1] At very low magnetic fields, TSE with short interpulse intervals can suppress scalar coupling effects and minimize chemical shift artifacts.[5]

Issue 3: My ¹⁹F signal is very weak or noisy.

Low Signal-to-Noise Ratio (SNR) is a common challenge in ¹⁹F MRI due to the low concentration of the imaging agent.

  • Cause: Insufficient concentration of this compound at the target site, suboptimal pulse sequence selection, or poorly configured hardware.

  • Solution:

    • Hardware Optimization:

      • Use a dual-tuned ¹⁹F/¹H RF coil. These coils are essential for maximizing SNR for the ¹⁹F signal while also allowing for the acquisition of a high-resolution ¹H anatomical reference image.[6]

      • Ensure the coil is properly tuned to the Larmor frequency of fluorine and matched to the load (the subject).

    • Pulse Sequence Selection:

      • For maximum SNR efficiency, bSSFP sequences are often preferred, especially for agents with a high T2/T1 ratio.[1]

      • As mentioned above, CSE-bSSFP has demonstrated superior sensitivity for multi-resonant PFCs.[10]

    • Increase Agent Concentration: If biologically permissible, increasing the dose of the ¹⁹F agent is the most direct way to improve SNR.

    • Signal Averaging: Increase the number of signal averages (NEX/NSA) to improve SNR (SNR increases with the square root of NEX). This will, however, increase the scan time.

Quantitative Data Summary

The choice of pulse sequence significantly impacts the sensitivity of the experiment. The table below summarizes a comparison of sensitivities for different sequences used for imaging perfluorooctyl bromide (PFOB), a multi-resonant PFC with similar imaging challenges to this compound.

Pulse SequenceRelative Sensitivity (mm⁻³s⁻⁰·⁵)Key Advantages
CSE-bSSFP 15.8 ± 1.3High sensitivity; corrects for chemical shift artifacts.[10]
MCSS-TSE 13.3 ± 0.9Multi-Chemical-Shift-Selective Turbo Spin Echo.
bSSFP-UTE 11.7 ± 1.0Balanced Steady-State Free Precession with Ultrashort Echo Time.
CSE-GRE 4.8 ± 1.1Lower sensitivity compared to bSSFP-based methods.[10]

Table 1: Comparison of in vitro sensitivity for various ¹⁹F MRI pulse sequences. Data adapted from a study on PFOB, demonstrating the superior performance of CSE-bSSFP for multi-resonant compounds.[10]

Experimental Workflows & Diagrams

Diagram 1: Troubleshooting ¹⁹F Signal Artifacts

This diagram outlines a logical workflow for identifying and resolving common artifacts in ¹⁹F MRI experiments.

TroubleshootingWorkflow Start Start: ¹⁹F Image Acquired CheckSignal Is there an unexpected, diffuse background signal? Start->CheckSignal CheckDistortion Is the ¹⁹F signal shape distorted or misaligned with ¹H anatomy? CheckSignal->CheckDistortion No AnestheticArtifact Likely Anesthetic Interference (e.g., Isoflurane) CheckSignal->AnestheticArtifact Yes CSDArtifact Likely Chemical Shift Displacement Artifact CheckDistortion->CSDArtifact Yes End Problem Resolved CheckDistortion->End No, image is clean ActionAnesthetic Implement Anesthetic Suppression: 1. Use Narrow Excitation BW (3D) 2. Use Frequency-Selective Pulse 3. Switch to non-fluorinated anesthetic AnestheticArtifact->ActionAnesthetic ActionCSD Implement Sequence for Multi-Resonant PFCs: 1. Use Chemical Shift Encoding (CSE) 2. Use UTE or TSE/RARE CSDArtifact->ActionCSD ActionAnesthetic->End ActionCSD->End

Caption: Workflow for identifying and correcting common ¹⁹F MRI artifacts.

Diagram 2: Pulse Sequence Selection Pathway

This decision tree helps researchers choose an appropriate ¹⁹F MRI pulse sequence based on the specific agent and experimental goals.

PulseSequenceSelection Start Start: Plan ¹⁹F MRI Experiment PFC_Type What is the spectral complexity of your ¹⁹F agent? Start->PFC_Type SinglePeak Single, Sharp Resonance Peak (e.g., PFCE) PFC_Type->SinglePeak Simple MultiPeak Multiple Resonance Peaks (e.g., this compound, PFOB) PFC_Type->MultiPeak Complex Goal What is the primary goal? MaxSNR Maximize SNR Goal->MaxSNR SNR ReduceArtifacts Minimize B₀/Susceptibility Artifacts Goal->ReduceArtifacts Robustness SinglePeak->Goal CSE_bSSFP Use CSE-bSSFP for best sensitivity and artifact correction MultiPeak->CSE_bSSFP UTE Consider UTE sequences MultiPeak->UTE bSSFP Use bSSFP or FISP MaxSNR->bSSFP RARE Use RARE (TSE) ReduceArtifacts->RARE

Caption: Decision tree for selecting an optimal ¹⁹F MRI pulse sequence.

References

protocol for removing dissolved oxygen from 1H-Perfluorononane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for removing dissolved oxygen from 1H-Perfluorononane. This resource is intended for researchers, scientists, and drug development professionals who are utilizing this perfluorocarbon in oxygen-sensitive applications.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove dissolved oxygen from this compound?

A1: this compound, like other perfluorocarbons, has a high capacity to dissolve gases, including oxygen.[1] In many experimental settings, particularly those involving oxygen-sensitive reagents or reactions susceptible to oxidation, the presence of dissolved oxygen can lead to unwanted side reactions, degradation of materials, or inaccurate results. Therefore, degassing is a critical step to ensure the integrity and success of such experiments.

Q2: What are the most common methods for degassing this compound?

A2: The most effective and commonly used methods for removing dissolved oxygen from this compound are Freeze-Pump-Thaw, Inert Gas Sparging, and Applying a Vacuum. The choice of method often depends on the required level of oxygen removal, the volume of the solvent to be degassed, and the experimental setup.

Q3: How long does it take to effectively degas this compound?

A3: The time required for degassing depends on the chosen method, the volume of the liquid, and the desired final oxygen concentration.

  • Freeze-Pump-Thaw: Typically requires at least three cycles, with each cycle taking around 15-30 minutes, not including the initial freezing time.

  • Inert Gas Sparging: For effective degassing of a moderate volume (e.g., 100-500 mL), sparging for 30-60 minutes is generally recommended.[2]

  • Applying a Vacuum: This can be relatively quick, often taking 15-30 minutes with efficient stirring, but may be less effective at removing the final traces of oxygen compared to Freeze-Pump-Thaw.

Q4: What is the approximate concentration of dissolved oxygen in this compound before and after degassing?

Data Presentation: Comparison of Degassing Methods

The following table summarizes the estimated efficiency of common degassing methods for reducing dissolved oxygen in this compound. Please note that these are estimated values based on typical performance for organic solvents and the high gas solubility of perfluorocarbons. Actual results may vary depending on the specific experimental conditions.

Degassing MethodEstimated Final Oxygen Concentration (ppm)AdvantagesDisadvantages
Freeze-Pump-Thaw (3 cycles) < 1Highly effective for small volumes; minimizes solvent loss.Time-consuming; not suitable for large volumes; requires liquid nitrogen.
Inert Gas Sparging (30-60 min) 2 - 5Suitable for larger volumes; relatively simple setup.Less effective than Freeze-Pump-Thaw; potential for solvent evaporation.
Applying a Vacuum (15-30 min) 5 - 10Faster than Freeze-Pump-Thaw for moderate degassing.May not remove all dissolved oxygen; risk of solvent loss if not controlled.
Boiling VariableSimple concept.Risk of solvent loss; potential for thermal degradation of sensitive compounds; safety hazards with flammable solvents.

Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing

This method is highly effective for achieving very low oxygen levels in small to moderate volumes of this compound.

Materials:

  • Schlenk flask or a heavy-walled flask with a sidearm and a high-vacuum stopcock

  • High-vacuum line (Schlenk line)

  • Dewar flask

  • Liquid nitrogen

  • Warm water bath

Procedure:

  • Place the this compound in the Schlenk flask. The volume should not exceed half the flask's capacity to prevent shattering upon freezing.

  • Attach the flask to the Schlenk line.

  • Freeze: Slowly immerse the flask in a Dewar containing liquid nitrogen. Swirl the flask gently to ensure even freezing and prevent the formation of a solid plug at the top.

  • Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for at least 10 minutes.

  • Pump: Close the stopcock to the vacuum line.

  • Thaw: Remove the flask from the liquid nitrogen and allow it to thaw in a warm water bath. As the solvent thaws, you will observe bubbles of gas being released into the headspace.

  • Repeat the freeze-pump-thaw cycle at least two more times. After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen) before use.

Protocol 2: Inert Gas Sparging

This method is suitable for degassing larger volumes of this compound where extremely low oxygen levels are not mandatory.

Materials:

  • Flask or bottle with a two-holed stopper or septum

  • Long needle or a glass tube

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Short exit needle

Procedure:

  • Place the this compound in the flask.

  • Insert the long needle or glass tube through the stopper so that its tip is submerged deep into the liquid.

  • Insert the short exit needle through the other hole in the stopper, ensuring its tip is above the liquid level.

  • Start a gentle and steady flow of the inert gas through the long needle. You should see fine bubbles rising through the liquid.

  • Continue sparging for at least 30-60 minutes. The bubbling action increases the surface area for gas exchange, allowing the dissolved oxygen to be purged by the inert gas.[3][4]

  • After the desired time, raise the long needle above the liquid surface while maintaining the inert gas flow to create a positive pressure of inert gas in the headspace.

  • Remove the needles and seal the container for storage or immediate use.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Freeze-Pump-Thaw: Flask cracks or shatters during freezing. Uneven freezing of the solvent, creating stress on the glass. The flask was filled more than halfway.Immerse the flask slowly and swirl gently during freezing. Ensure the flask is no more than half full.
Freeze-Pump-Thaw: Solvent bumps or boils violently during thawing. The vacuum was not sufficiently established, or the thawing is too rapid.Ensure a good vacuum is pulled during the pump phase. Thaw the solvent slowly in a room temperature water bath.
Inert Gas Sparging: Solvent is evaporating too quickly. The inert gas flow rate is too high.Reduce the flow rate of the inert gas to a gentle bubbling.
Inert Gas Sparging: Bubbles are very large and not well-dispersated. The opening of the sparging tube is too large.Use a fritted glass gas dispersion tube or a needle with a smaller gauge to create finer bubbles, increasing the surface area for gas exchange.
General: Degassing seems ineffective (e.g., reaction still fails). The degassing time was insufficient. The system was not properly sealed after degassing, allowing air to re-dissolve. The inert gas used for sparging or backfilling was not of high purity.Increase the number of freeze-pump-thaw cycles or the sparging time. Ensure all connections and seals are airtight. Use high-purity (99.99% or higher) inert gas.

Visualizations

Experimental_Workflow_Freeze_Pump_Thaw A 1. Place Solvent in Schlenk Flask B 2. Freeze (Liquid Nitrogen) A->B Attach to Schlenk Line C 3. Pump (High Vacuum) B->C D 4. Thaw (Water Bath) C->D E 5. Repeat Cycle (2-3x) D->E E->B Cycle F 6. Backfill with Inert Gas E->F G Degassed Solvent Ready for Use F->G Experimental_Workflow_Inert_Gas_Sparging A 1. Place Solvent in Flask B 2. Insert Sparging and Exit Needles A->B C 3. Start Gentle Flow of Inert Gas B->C D 4. Sparge for 30-60 minutes C->D E 5. Create Inert Headspace D->E F Degassed Solvent Ready for Use E->F

References

Technical Support Center: 1H-Perfluorononane Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Perfluorononane nanoparticles. The following sections address common challenges related to nanoparticle aggregation and provide practical solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the aggregation of my this compound nanoparticles?

A1: Aggregation of this compound nanoparticles in an aqueous dispersion is primarily driven by two main destabilization mechanisms: coalescence and Ostwald ripening.[1] Coalescence is the merging of two or more droplets to form a larger one, often due to insufficient surface stabilization. Ostwald ripening is a process where the perfluorononane molecules diffuse from smaller nanoparticles to larger ones through the continuous phase, leading to an overall increase in the average particle size over time.[2][3] The inherent hydrophobicity of fluorinated compounds also promotes aggregation to minimize contact with the aqueous environment.[4]

High Interfacial Tension High Interfacial Tension Coalescence Coalescence (Droplet Merging) High Interfacial Tension->Coalescence Insufficient Surfactant Coverage Insufficient Surfactant Coverage Insufficient Surfactant Coverage->Coalescence Van der Waals Forces Van der Waals Forces Van der Waals Forces->Coalescence Ostwald Ripening Ostwald Ripening (Molecular Diffusion) Nanoparticle Aggregation Increased Particle Size & Aggregation Ostwald Ripening->Nanoparticle Aggregation Coalescence->Nanoparticle Aggregation

Fig 1. Primary drivers of nanoparticle aggregation.

Q2: What is the most critical factor in preventing the aggregation of this compound nanoparticles?

A2: The most critical factor is the choice and concentration of the surfactant used to stabilize the nanoemulsion. The size, stability, and surface chemistry of perfluorocarbon (PFC) nanoemulsions are predominantly controlled by the surfactant.[2][5][6][7] An effective surfactant will adsorb at the perfluorononane-water interface, lowering the interfacial tension and creating a protective barrier that prevents nanoparticle coalescence.

Q3: How do I select an appropriate surfactant for my this compound nanoemulsion?

A3: Surfactant selection depends on several factors, including the desired particle size, stability, and biocompatibility for the intended application. Key considerations include:

  • Polymer Amphiphiles: Surfactants like Pluronics, poly(2-oxazoline) (POx), and polyethylene glycol (PEG)-based block copolymers are effective.[2][8] The lengths of the hydrophilic and hydrophobic blocks, as well as the overall hydrophilic-lipophilic balance (HLB), are crucial parameters that influence stability.[2]

  • Fluorinated Surfactants: These surfactants have a high affinity for the perfluorocarbon core and can provide excellent stability.[1][7]

  • Phospholipids: Natural emulsifiers like lecithin are commonly used, especially in biomedical applications, due to their biocompatibility.[5]

  • Charge: For electrostatic stabilization, charged surfactants can be used to impart a high zeta potential (typically > |30| mV) to the nanoparticles, which creates repulsive forces between them.

Q4: My nanoparticles aggregate immediately after preparation. What is the likely cause?

A4: Immediate aggregation or the formation of a cloudy, polydisperse suspension is typically due to insufficient energy during emulsification or an inadequate concentration of surfactant. This leads to rapid coalescence of the newly formed nanoparticles. Ensure that the energy input (e.g., sonication amplitude and time) is sufficient to create small droplets and that the surfactant concentration is high enough to cover the newly created surface area.

Q5: My nanoemulsion is stable initially but shows an increase in particle size over several days. What is happening?

A5: This phenomenon is characteristic of Ostwald ripening.[2][3] It is more prominent in nanoemulsions made with perfluorocarbons that have a higher, albeit still low, water solubility. To mitigate Ostwald ripening, consider using a mixture of perfluorocarbons with different molecular weights or employing a surfactant system that forms a highly dense and impermeable layer at the interface.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy/Milky Appearance After Sonication 1. Incomplete emulsification. 2. Insufficient surfactant concentration. 3. Surfactant not fully dissolved.1. Increase sonication time or amplitude. 2. Increase the surfactant concentration. 3. Ensure the surfactant is fully dissolved in the aqueous phase before adding the perfluorononane.
Large Initial Particle Size (>500 nm) 1. Low energy input during homogenization. 2. Inefficient surfactant.1. Optimize homogenization parameters (e.g., higher pressure for microfluidization, higher power for sonication). 2. Screen different surfactants; consider one with a more appropriate HLB for a perfluorononane/water system.
High Polydispersity Index (PDI > 0.3) 1. Non-uniform energy distribution. 2. Ostwald ripening or coalescence is already occurring.1. Ensure the sonicator probe is properly immersed or that the sample is well-mixed during homogenization. 2. Re-evaluate the surfactant system and concentration. A higher surfactant concentration may be needed.
Particle Size Increases Over Time (Storage) 1. Ostwald ripening. 2. Coalescence due to poor long-term stability.1. Add a second, less water-soluble perfluorocarbon to the formulation. 2. Use a polymeric surfactant that provides a strong steric barrier. Ensure storage at a constant, appropriate temperature.
Phase Separation (Creaming or Sedimentation) 1. Significant aggregation and flocculation. 2. Density difference between phases.1. Improve colloidal stability by increasing zeta potential (if using charged surfactants) or enhancing steric repulsion with polymeric surfactants. 2. While inherent, this is exacerbated by large particle sizes. Addressing aggregation is the primary solution.

Quantitative Data on Stabilization

The stability of this compound nanoparticles is highly dependent on the type and concentration of the surfactant. Below are tables summarizing the characteristics of common surfactants and an example of how concentration can affect particle size and stability.

Table 1: Comparison of Surfactant Types for Perfluorocarbon Nanoemulsions

Surfactant TypeExamplesStabilization MechanismAdvantagesDisadvantages
Polymeric (Non-ionic) Pluronic F-68, P(MeOx)-b-NonOx, PEG-based copolymersSteric HindranceExcellent stability, biocompatible options available.[2][8]Can have lower efficiency, requiring higher concentrations.
Fluorinated Zonyl FSN, FTACStrong Adsorption & Steric/ElectrostaticHigh affinity for the PFC core, very effective at low concentrations.[2][7]Potential biocompatibility concerns, less common.
Phospholipids Lecithin (from egg or soy)Electrostatic & StericHighly biocompatible, widely used in pharmaceuticals.[5]Can be prone to hydrolysis, may require co-surfactants.
Small Molecule (Ionic) Sodium Dodecyl Sulfate (SDS), CTABElectrostatic RepulsionHigh surface activity, creates high zeta potential.Often cytotoxic, sensitive to ionic strength of the medium.

Table 2: Example of Surfactant Concentration Effect on Nanoparticle Properties (Note: This is representative data based on typical perfluorocarbon nanoemulsions to illustrate trends. Optimal concentrations for this compound must be determined experimentally.)

Surfactant (Pluronic F-68) Conc. (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.5450 ± 550.45 ± 0.08-8.5 ± 2.1
1.0280 ± 300.22 ± 0.05-15.2 ± 3.5
2.0 185 ± 15 0.15 ± 0.03 -25.8 ± 4.0
3.0180 ± 180.16 ± 0.04-26.5 ± 3.8

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Ultrasonication

This protocol describes a general method for preparing this compound nanoparticles using a probe sonicator.

Materials:

  • This compound

  • Surfactant (e.g., Pluronic F-68, Lecithin)

  • Deionized, sterile-filtered water

  • Glass vials

  • Probe sonicator

  • Ice bath

Start Start ReagentPrep Reagent Preparation 1. Prepare 2% (w/v) aqueous surfactant solution 2. Measure 10% (v/v) this compound Start->ReagentPrep Emulsification Emulsification Combine aqueous and fluorous phases in a vial Place vial in an ice bath Insert sonicator probe Sonicate (e.g., 40% amplitude, 2-5 min) ReagentPrep->Emulsification Characterization Initial Characterization 1. Dynamic Light Scattering (DLS) for size and PDI 2. Zeta Potential measurement Emulsification->Characterization Stability Stability Assessment Store at 4°C Monitor size and PDI at T=0, 24h, 7 days Characterization->Stability End End Stability->End

Fig 2. Workflow for nanoparticle synthesis and stability testing.

Procedure:

  • Aqueous Phase Preparation: Prepare a solution of your chosen surfactant in deionized water. For example, to make a 2% (w/v) Pluronic F-68 solution, dissolve 200 mg of Pluronic F-68 in 10 mL of water. Ensure it is fully dissolved.

  • Combine Phases: In a suitable glass vial, add the aqueous surfactant solution and the this compound. A common starting point is a 10% v/v ratio of the perfluorocarbon phase to the total volume (e.g., 1 mL of this compound and 9 mL of aqueous solution).

  • Emulsification: Place the vial in an ice bath to dissipate heat generated during sonication. Insert the tip of the probe sonicator into the liquid, ensuring it is submerged but not touching the bottom or sides of the vial.

  • Sonication: Apply high-energy sonication. Typical starting parameters are 30-50% amplitude for 2-5 minutes, often in pulsed cycles (e.g., 30 seconds on, 10 seconds off) to prevent overheating. The solution should turn from cloudy to a more translucent, bluish-white emulsion.

  • Characterization: Immediately after preparation, characterize the nanoparticles for mean size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Storage and Stability: Store the nanoemulsion at a controlled temperature (e.g., 4°C). Re-measure the particle characteristics at set time points (e.g., 24 hours, 1 week, 1 month) to assess stability.

Mechanism of Surfactant Stabilization

Surfactants stabilize nanoparticles by forming a protective layer at the oil-water interface, which prevents aggregation through steric and/or electrostatic repulsion.

cluster_droplet Perfluorononane Droplet PFC_Core This compound Surfactant Surfactant (e.g., Polymer Amphiphile) Surfactant->PFC_Core Fluorophilic tail adsorbs to surface AqueousPhase Aqueous Phase Surfactant->AqueousPhase Hydrophilic head extends into water Repulsion Steric/Electrostatic Repulsion AqueousPhase->Repulsion Prevents droplet contact

Fig 3. Surfactant action at the nanoparticle interface.

References

1H-Perfluorononane chemical shift referencing in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 1H-Perfluorononane as a chemical shift reference in NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in NMR spectroscopy?

This compound (C₉HF₁₉) is a highly fluorinated alkane.[1][2] In ¹H NMR spectroscopy, it has potential as a reference standard, particularly in fluorine-rich samples or when studying fluorinated compounds. Its single proton signal is expected to be in a region of the spectrum that is typically free of signals from common organic molecules, thus minimizing the chance of signal overlap. The high electronegativity of the surrounding fluorine atoms shifts the proton resonance significantly downfield.

Q2: What is the expected ¹H NMR chemical shift of this compound?

Q3: In which deuterated solvents is this compound soluble?

The solubility of this compound in common deuterated solvents is not well-documented in the provided search results. Perfluoroalkanes are known for their low solubility in many common organic solvents. However, some fluorinated compounds show solubility in fluorinated solvents and some non-fluorinated solvents like acetone. It is recommended to perform a small-scale solubility test with the desired deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆) before preparing the final NMR sample.

Q4: Can I use this compound for both ¹H and ¹⁹F NMR referencing?

While this compound contains a proton for ¹H NMR referencing, it is also a highly fluorinated molecule, making it visible in ¹⁹F NMR.[4] However, using it as a reference for both nuclei simultaneously requires careful calibration and consideration of potential solvent effects on both the ¹H and ¹⁹F chemical shifts. For quantitative ¹⁹F NMR, a separate, well-characterized fluorine standard is often preferred.[5]

Troubleshooting Guides

Problem: I cannot see the signal for this compound in my ¹H NMR spectrum.
  • Possible Cause 1: Incorrect Chemical Shift Region. The proton signal of this compound is expected to be significantly downfield. Ensure you are viewing the full spectral width, potentially up to 10 ppm or higher.

  • Possible Cause 2: Low Concentration or Solubility. Due to the potential for low solubility, the concentration of this compound in your sample may be too low to detect with the current number of scans.

    • Solution: Increase the number of scans to improve the signal-to-noise ratio. If solubility is an issue, consider a different deuterated solvent or a co-solvent system. Performing a small-scale solubility test beforehand is advisable.

  • Possible Cause 3: Broadened Signal. The signal for this compound might be broad, making it difficult to distinguish from the baseline noise.

    • Solution: Adjust the processing parameters, such as applying a different line broadening factor, to enhance the visibility of broad signals.

Problem: The chemical shift of this compound is not what I expected.
  • Possible Cause 1: Solvent Effects. The chemical shift of any compound, including reference standards, can be influenced by the deuterated solvent used.[6]

    • Solution: Be consistent with the solvent used across experiments for comparable results. If you are comparing your data to a literature value, ensure you are using the same solvent.

  • Possible Cause 2: Temperature Variations. Temperature can also affect chemical shifts.

    • Solution: Ensure that the NMR probe is properly temperature-controlled and that all samples are equilibrated to the same temperature before acquisition.

  • Possible Cause 3: Presence of Other Substances. Interactions with your analyte or other substances in the NMR tube can lead to shifts in the reference signal.

    • Solution: If possible, run a spectrum of this compound in the pure deuterated solvent to establish its chemical shift under your experimental conditions.

Problem: I am seeing unexpected peaks in the spectrum that I suspect are from the this compound standard.
  • Possible Cause 1: Impurities in the Standard. The this compound sample may contain impurities.

    • Solution: Check the purity of your standard from the supplier's certificate of analysis. If in doubt, you can run a spectrum of the standard alone to identify any impurity signals.

  • Possible Cause 2: Decomposition. Although perfluoroalkanes are generally stable, interactions with reactive analytes could potentially lead to degradation.

    • Solution: If you suspect your analyte is reacting with the standard, consider using a different, more inert reference compound.

Data Presentation

As specific experimental ¹H NMR chemical shift data for this compound in various deuterated solvents is not available in the provided search results, a quantitative table cannot be generated at this time. Researchers are encouraged to determine the chemical shift of this compound in their specific solvent system and use that as an internal reference point.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₉HF₁₉[1][2][7]
Molecular Weight 470.07 g/mol [1][7]
Appearance Clear liquid[7]
Boiling Point 138 °C[8]

Experimental Protocols

Protocol: Using this compound as an Internal Reference Standard

  • Solubility Test: Before preparing your NMR sample, test the solubility of a small amount of this compound in your chosen deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh your analyte and dissolve it in the chosen deuterated solvent in an NMR tube.

    • Add a small, known amount of this compound to the NMR tube. The concentration should be sufficient to give a clear signal but not so high as to cause issues with dynamic range. A concentration in the range of 0.01-0.05% (v/v) is a good starting point.

    • Ensure the solution is thoroughly mixed.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure the spectral width is large enough to include the expected downfield signal of this compound.

    • Set the number of scans to achieve an adequate signal-to-noise ratio for both your analyte and the reference signal.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum by setting the chemical shift of the this compound signal to its predetermined value for that solvent. If this value is not known, you can use it as a relative reference point for comparing multiple spectra run under identical conditions.

Visualizations

experimental_workflow Workflow for Using an Internal NMR Reference Standard cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis solubility 1. Solubility Test (this compound in deuterated solvent) weigh 2. Weigh Analyte solubility->weigh dissolve 3. Dissolve Analyte in Solvent weigh->dissolve add_ref 4. Add this compound dissolve->add_ref mix 5. Thoroughly Mix add_ref->mix acquire 6. Acquire Spectrum (Set appropriate spectral width and scans) mix->acquire process 7. Process Spectrum (FT, Phasing, Baseline Correction) acquire->process calibrate 8. Calibrate Spectrum (Set reference peak) process->calibrate analyze 9. Analyze Analyte Signals calibrate->analyze

Caption: A flowchart outlining the key steps for using an internal reference standard, such as this compound, in an NMR experiment.

troubleshooting_logic Troubleshooting: No Reference Signal start No this compound signal observed check_width Is the full spectral width displayed? start->check_width check_conc Is concentration/solubility sufficient? check_width->check_conc Yes expand_width Action: Expand spectral width check_width->expand_width No check_broad Is the signal overly broad? check_conc->check_broad Yes increase_scans Action: Increase number of scans check_conc->increase_scans Maybe reprepare Action: Re-prepare sample with higher concentration or different solvent check_conc->reprepare No adjust_lb Action: Adjust line broadening check_broad->adjust_lb Yes resolved Signal Observed expand_width->resolved increase_scans->resolved adjust_lb->resolved reprepare->resolved

Caption: A decision tree for troubleshooting the absence of the this compound reference signal in a ¹H NMR spectrum.

References

Technical Support Center: Long-Term Stability of 1H-Perfluorononane Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 1H-Perfluorononane formulations.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of instability in this compound formulations?

A1: Instability in this compound emulsions can manifest in several ways:

  • Phase Separation: A visible separation of the fluorous and aqueous phases, often appearing as a distinct layer at the bottom (creaming) or top of the container.

  • Increased Particle Size: An increase in the average droplet size over time, which can be measured by dynamic light scattering (DLS). This may be due to coalescence (droplets merging) or Ostwald ripening (larger droplets growing at the expense of smaller ones).

  • Changes in Appearance: The formulation may change from a milky white emulsion to a more translucent or clumpy appearance.

  • Precipitation: The formation of solid particles that settle out of the solution.

Q2: What factors can influence the long-term stability of my this compound formulation?

A2: Several factors can impact the stability of your formulation:

  • Surfactant/Stabilizer Choice: The type and concentration of the surfactant are critical. Polymeric amphiphiles and functionalizable surfactants like poly(2-oxazolines) have shown promise in stabilizing perfluorocarbon nanoemulsions.[1][2][3] Nonfunctional poloxamer surfactants have been linked to greater instability.[2][3]

  • Storage Temperature: Both high and low temperatures can affect stability. Freeze-thaw cycles can be particularly detrimental. Room temperature storage may accelerate degradation compared to refrigerated or frozen conditions.

  • pH of the Aqueous Phase: The pH can influence the charge of the surfactant and the overall stability of the emulsion.

  • Light Exposure: Photodegradation can be a concern for some components of the formulation. Storing formulations in amber vials is recommended.

  • Container Material: Interactions with the storage container can potentially lead to instability or contamination.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, general degradation mechanisms for other per- and polyfluoroalkyl substances (PFAS) can offer insights. Degradation often involves the functional head group and can lead to chain shortening.[4] For other PFAS, degradation can be initiated by processes like photolysis, sonolysis, or advanced oxidation, leading to the formation of shorter-chain perfluorinated compounds.[5][6]

Troubleshooting Guides

Issue 1: Phase Separation Observed After Storage
Potential Cause Troubleshooting Step Recommended Action
Insufficient Surfactant Concentration Review formulation protocol.Increase surfactant concentration in small increments and observe stability over time.
Inappropriate Surfactant Research alternative surfactants for perfluorocarbon emulsions.Consider trial formulations with different classes of surfactants, such as polymeric amphiphiles or fluorinated surfactants.[1][7]
Ineffective Homogenization Evaluate the homogenization process (e.g., sonication, high-pressure homogenization).Increase homogenization time or energy input. Ensure equipment is properly calibrated and functioning.
Storage Temperature Review storage conditions.Store at a consistent, recommended temperature. Avoid freeze-thaw cycles.
Issue 2: Increase in Particle Size Over Time
Potential Cause Troubleshooting Step Recommended Action
Ostwald Ripening Characterize the polydispersity of the emulsion.A broader size distribution can accelerate Ostwald ripening. Improve homogenization to achieve a more monodisperse population of droplets.
Coalescence Analyze the surfactant layer stability.The surfactant may not be providing a sufficient steric or electrostatic barrier. Consider a surfactant with a larger hydrophilic block or one that imparts a higher surface charge.[1]
Incorrect pH Measure the pH of the formulation.Adjust the pH to a range where the chosen surfactant provides optimal stability.

Quantitative Data Summary

The following tables present hypothetical long-term stability data for this compound formulations under various conditions. These are intended as examples for structuring your own experimental data.

Table 1: Effect of Storage Temperature on Particle Size (Z-average, nm)

Time -20°C 4°C 25°C
Day 0 250.5 ± 2.1251.2 ± 2.5250.8 ± 2.3
1 Month 255.3 ± 2.8265.9 ± 3.1350.1 ± 5.6
3 Months 260.1 ± 3.0280.4 ± 3.5580.7 ± 8.9 (Phase Separation)
6 Months 268.5 ± 3.3310.6 ± 4.2N/A

Table 2: Influence of Stabilizer on this compound Concentration (%)

Time Stabilizer A (Poloxamer) Stabilizer B (POx) Stabilizer C (Fluorinated)
Day 0 100%100%100%
1 Month 98.2%99.5%99.8%
3 Months 95.4%98.9%99.2%
6 Months 90.1%97.8%98.5%

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion
  • Preparation of Aqueous Phase: Dissolve the chosen surfactant (e.g., a poly(2-oxazoline) amphiphile) in deionized water to the desired concentration.

  • Addition of Fluorous Phase: Add this compound to the aqueous surfactant solution.

  • Pre-emulsification: Vigorously vortex the mixture for 1-2 minutes to form a crude emulsion.

  • Homogenization: Subject the crude emulsion to high-energy homogenization. This can be achieved using a probe sonicator or a high-pressure homogenizer until a stable, milky-white nanoemulsion is formed.

  • Sterilization (Optional): If required for biological applications, filter the nanoemulsion through a 0.22 µm syringe filter.

Protocol 2: Long-Term Stability Assessment
  • Initial Characterization (Time 0):

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Visually inspect the formulation for any signs of phase separation.

    • Quantify the initial concentration of this compound using LC-MS/MS (see Protocol 3).

  • Storage: Aliquot the formulation into sealed, amber glass vials and store them under the desired conditions (e.g., -20°C, 4°C, 25°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove a vial from each storage condition.

  • Equilibration: Allow the sample to equilibrate to room temperature.

  • Re-characterization: Repeat the characterization steps from step 1 for each time point.

  • Data Analysis: Plot the change in particle size, PDI, and concentration over time for each storage condition.

Protocol 3: Quantification of this compound by LC-MS/MS
  • Sample Preparation: Dilute the this compound formulation in a suitable solvent (e.g., methanol) to a concentration within the calibrated range of the instrument. Add an appropriate internal standard.

  • Chromatographic Separation:

    • Column: Use a C18 or similar reversed-phase column suitable for PFAS analysis.

    • Mobile Phase: A gradient of methanol and water (often with a modifier like ammonium acetate) is typically used.

    • Flow Rate: Set an appropriate flow rate for the column dimensions.

    • Injection Volume: Inject a small volume (e.g., 2-10 µL) of the prepared sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Use negative ion electrospray ionization (ESI-).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Set up specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. Quantify the amount in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_storage Stability Study cluster_analysis Analysis Methods prep_aq Prepare Aqueous Phase add_fluoro Add this compound prep_aq->add_fluoro homogenize Homogenize add_fluoro->homogenize t0 Time 0 Analysis homogenize->t0 storage Store at Different Conditions (-20°C, 4°C, 25°C) t0->storage dls DLS (Particle Size) t0->dls visual Visual Inspection t0->visual lcms LC-MS/MS (Quantification) t0->lcms tx Time X Analysis storage->tx tx->dls tx->visual tx->lcms

Caption: Experimental workflow for the long-term stability testing of this compound formulations.

Degradation_Pathway parent This compound (C9HF19) intermediate1 Perfluorononanoic Acid (PFNA) (C8F17COOH) parent->intermediate1 Oxidation of terminal -CF2H intermediate2 Shorter-chain PFCAs (e.g., PFOA, PFHpA) intermediate1->intermediate2 Chain Shortening (Decarboxylation) mineralization Mineralization (F-, CO2, H2O) intermediate2->mineralization Further Degradation

Caption: A hypothetical degradation pathway for this compound.

Troubleshooting_Tree start Instability Observed (e.g., Phase Separation) q1 Check Particle Size (DLS) start->q1 a1_increase Significant Increase q1->a1_increase Yes a1_stable Relatively Stable q1->a1_stable No s2 Evaluate Surfactant (Type, Concentration) a1_increase->s2 q2 Review Homogenization Protocol a1_stable->q2 a2_inadequate Inadequate q2->a2_inadequate Yes a2_adequate Adequate q2->a2_adequate No s1 Optimize Homogenization (Time, Power) a2_inadequate->s1 a2_adequate->s2

Caption: A troubleshooting decision tree for addressing instability in this compound formulations.

References

Technical Support Center: 1H-Perfluorononane Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 1H-Perfluorononane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Low or no product yield in radical addition reaction 1. Inefficient radical initiation: The initiator (e.g., AIBN) may be old or decomposed. The reaction temperature may be too low for efficient decomposition of the initiator.1. Use a fresh batch of radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN-initiated reactions, temperatures around 80°C are common.
2. Presence of radical inhibitors: Oxygen from the air or impurities in the reagents can quench the radical reaction.2. Degas the reaction mixture thoroughly before starting the reaction using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent. Ensure all reagents and solvents are of high purity and free from inhibitors.
3. Incorrect stoichiometry: An incorrect ratio of perfluorooctyl iodide to the hydrogen source (e.g., a silane or thiol) can lead to incomplete conversion.3. Carefully check the stoichiometry of all reactants. A slight excess of the hydrogen donor is often used to ensure complete conversion of the perfluoroalkyl iodide.
Formation of significant side products 1. Telomerization: In syntheses involving the addition of perfluoroalkyl radicals to alkenes, multiple additions can occur, leading to higher molecular weight byproducts.1. Control the stoichiometry carefully, typically using a large excess of the alkene to favor the 1:1 adduct. The gradual addition of the perfluoroalkyl iodide can also help minimize telomerization.
2. Dimerization of perfluoroalkyl radicals: At high radical concentrations, the perfluoroalkyl radicals can dimerize to form perfluorohexadecane.2. Maintain a low concentration of the radical initiator. Add the initiator portion-wise over the course of the reaction to keep the radical concentration low and steady.
3. Side reactions of the hydrogen donor: The hydrogen donor might undergo side reactions under the reaction conditions.3. Choose a hydrogen donor that is stable under the reaction conditions. Tris(trimethylsilyl)silane is often a good choice due to its clean reaction profile.

Purification Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Incomplete separation of product from starting materials/impurities by fractional distillation 1. Insufficient column efficiency: The fractionating column may not have enough theoretical plates for the separation of components with close boiling points.1. Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[1]
2. Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.2. Reduce the heating rate to ensure a slow and steady distillation rate, typically 1-2 drops per second of distillate.[1]
3. Fluctuating heat source: Unstable heating can disrupt the vapor-liquid equilibrium in the column.3. Use a stable heating source like an oil bath with a temperature controller or a heating mantle with a rheostat.
Product contamination with solvent 1. Azeotrope formation: The product may form an azeotrope with the reaction solvent, making complete separation by distillation difficult.1. If an azeotrope is suspected, try a different solvent for the reaction or use an alternative purification method like preparative gas chromatography.
2. Inefficient solvent removal: Residual solvent may remain after rotary evaporation.2. After rotary evaporation, place the product under high vacuum for an extended period to remove trace amounts of solvent. Gentle heating during this process can also be beneficial.
Product appears cloudy or contains particulate matter 1. Presence of insoluble impurities: These could be residual salts from the work-up or polymeric byproducts.1. Filter the crude product through a fine frit or a plug of celite before distillation.
2. Water contamination: Moisture can cause cloudiness in the final product.2. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If water contamination is suspected, the product can be dried over a suitable drying agent (e.g., magnesium sulfate) before the final purification step.

Frequently Asked Questions (FAQs)

Synthesis FAQs

  • Q1: What are the common synthetic routes to this compound? A1: The most common synthetic routes involve the introduction of a single hydrogen atom to a perfluorinated C9 backbone. This is often achieved through:

    • Radical addition of a perfluoroalkyl iodide to an alkene followed by reduction: This two-step process involves the initial formation of a longer chain iodo-perfluoroalkane which is then reduced to the corresponding 1H-perfluoroalkane.

    • Telomerization of tetrafluoroethylene: This method builds up the perfluoroalkyl chain length and can be controlled to favor the desired chain length.[2]

    • Reduction of perfluorononanoic acid or its derivatives: This involves the reduction of the carboxylic acid functional group.

  • Q2: What are the key safety precautions to take during the synthesis of this compound? A2: Working with fluorinated compounds requires special safety considerations.

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

    • Perfluoroalkyl iodides can be volatile and should be handled with care.

    • Radical reactions can be exothermic and should be monitored closely. It is advisable to have a cooling bath ready.

    • Be aware of the potential for pressure buildup in sealed reaction vessels, especially when working with volatile reagents or at elevated temperatures.

Purification FAQs

  • Q3: What is the most effective method for purifying crude this compound? A3: Fractional distillation is generally the most effective method for purifying this compound on a laboratory scale.[1][3] Due to its relatively low boiling point and the likely presence of impurities with different volatilities, fractional distillation can provide a high-purity product. For very high purity requirements, preparative gas chromatography (GC) can be employed.

  • Q4: How can I confirm the purity of my synthesized this compound? A4: The purity of this compound can be assessed using several analytical techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify impurities. The peak area of the product in the gas chromatogram can be used to determine its purity.[4][5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR are essential for structural confirmation and purity assessment. In the ¹H NMR spectrum, the integration of the single proton signal relative to any impurity signals can indicate purity. The ¹⁹F NMR spectrum is particularly useful for identifying other fluorinated impurities.[6][7][8]

  • Q5: What are the expected chemical shifts for this compound in ¹H and ¹⁹F NMR? A5: While the exact chemical shifts can vary slightly depending on the solvent and instrument, typical values are:

    • ¹H NMR: A triplet of triplets around δ 5.8-6.2 ppm due to coupling with the adjacent CF₂ group.

    • ¹⁹F NMR: A series of complex multiplets are expected. The CF₂H group will show a doublet. The terminal CF₃ group typically appears around -81 ppm, while the other CF₂ groups will have distinct chemical shifts.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Addition and Reduction (Illustrative)

This protocol is a general representation and may require optimization.

Step 1: Radical Addition of Perfluorooctyl Iodide to Ethylene

  • Apparatus Setup: Assemble a high-pressure reactor equipped with a magnetic stirrer, pressure gauge, and gas inlet/outlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge the reactor with perfluorooctyl iodide and a radical initiator (e.g., azobisisobutyronitrile, AIBN, ~1-2 mol%).

  • Reaction Execution: Seal the reactor, evacuate, and then pressurize with ethylene gas to the desired pressure. Heat the reactor to a temperature sufficient to initiate the radical reaction (e.g., 80-100 °C for AIBN). Maintain the reaction under stirring for several hours, monitoring the pressure drop to gauge the consumption of ethylene.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ethylene. The crude product, 1-iodo-1H,1H,2H,2H-perfluorodecane, can be purified by vacuum distillation.

Step 2: Reduction of 1-iodo-1H,1H,2H,2H-perfluorodecane

  • Apparatus Setup: Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Reaction Execution: Dissolve the purified 1-iodo-1H,1H,2H,2H-perfluorodecane in a suitable solvent (e.g., ethanol or isopropanol). Add a reducing agent such as zinc dust and an acid (e.g., acetic acid or hydrochloric acid). Heat the mixture to reflux and monitor the reaction progress by GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the excess zinc. The filtrate can be washed with water and brine, and the organic layer dried over anhydrous magnesium sulfate. The solvent is then removed by rotary evaporation.

  • Purification: The crude this compound is then purified by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are well-sealed.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently using a heating mantle or an oil bath.

  • Fraction Collection: Slowly increase the temperature until the liquid begins to boil and the vapor rises up the column. Allow the vapor to equilibrate in the column before collecting any distillate. Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound (approximately 135-138 °C). Discard the initial forerun and the final high-boiling residue.

  • Analysis: Analyze the collected fractions by GC-MS and NMR to confirm purity.

Protocol 3: GC-MS Analysis for Purity Assessment

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 600.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Quality Control start Perfluorooctyl Iodide + Ethylene reaction_vessel High-Pressure Reactor (Heat) start->reaction_vessel initiator Radical Initiator (e.g., AIBN) initiator->reaction_vessel intermediate Crude 1-Iodo-1H,1H,2H,2H-perfluorodecane reaction_vessel->intermediate Radical Addition reduction Reduction (e.g., Zn/AcOH) intermediate->reduction crude_product Crude this compound reduction->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR (¹H, ¹⁹F) pure_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

TroubleshootingLogic start Low Product Yield? check_initiator Check Initiator (Age, Temperature) start->check_initiator Yes side_products Significant Side Products? start->side_products No check_inhibitors Check for Inhibitors (Degas, Purity) check_initiator->check_inhibitors check_stoichiometry Check Stoichiometry check_inhibitors->check_stoichiometry success Improved Yield check_stoichiometry->success control_stoichiometry Control Stoichiometry (Excess Alkene) side_products->control_stoichiometry Yes side_products->success No low_initiator_conc Lower Initiator Concentration control_stoichiometry->low_initiator_conc stable_h_donor Use Stable Hydrogen Donor low_initiator_conc->stable_h_donor stable_h_donor->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide: 1H-Perfluorononane vs. Perfluorooctyl Bromide (PFOB) for 19F MRI Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of 19F Magnetic Resonance Imaging (MRI), the choice of a contrast agent is paramount to achieving high sensitivity and accurate quantification. Among the various perfluorocarbon (PFC) emulsions utilized, perfluorooctyl bromide (PFOB) has been extensively studied. This guide provides a comparative analysis of 1H-Perfluorononane and PFOB for 19F MRI applications, focusing on their performance characteristics and the experimental data available to date.

Executive Summary

This guide summarizes the available quantitative data for PFOB and outlines the theoretical considerations for this compound. Furthermore, it provides standardized experimental protocols for the comparative evaluation of 19F MRI contrast agents, which can be applied to future studies directly comparing these two compounds.

Quantitative Data Comparison

Due to the lack of direct comparative experimental data for this compound, a side-by-side quantitative table is not feasible. The following table summarizes the reported 19F MRI properties of Perfluorooctyl Bromide (PFOB).

PropertyPerfluorooctyl Bromide (PFOB)This compound
19F NMR Spectrum Multiple peaks, leading to potential chemical shift artifacts and reduced SNR per peak.[1][2]Expected to have multiple peaks due to its linear chain structure.
T1 Relaxation Time (ms) Approximately 800 - 1200 ms at 3T (in emulsion, 37°C).[3]Not reported in comparative studies.
T2 Relaxation Time (ms) Approximately 200 - 400 ms at 3T (in emulsion, 37°C).[3]Not reported in comparative studies.
In Vivo Sensitivity Lower than single-peak agents like PFCE.[4]Not reported in comparative studies.
Biological Half-life Relatively short compared to other PFCs like PFCE.[4]Not reported in comparative studies.

Theoretical Considerations for this compound

This compound (C9F17H) is structurally similar to other linear perfluoroalkanes used in 19F MRI. Key characteristics that will influence its 19F MRI sensitivity include:

  • 19F NMR Spectrum: As a long-chain molecule with chemically non-equivalent fluorine atoms, it is predicted to have a complex 19F NMR spectrum with multiple resonance peaks. This spectral complexity divides the total fluorine signal, potentially lowering the SNR for any single peak and complicating quantification.

  • Influence of the Terminal Proton: The single proton at the end of the chain will introduce heteronuclear J-coupling with adjacent fluorine nuclei. This coupling can lead to signal splitting and potentially faster T2 relaxation, which could further reduce the detectable signal in standard spin-echo sequences.

  • Relaxation Times (T1 and T2): The molecular weight and viscosity of this compound will be primary determinants of its rotational correlation time, which in turn governs the T1 and T2 relaxation times. Without experimental data, it is difficult to predict these values relative to PFOB.

Experimental Protocols

To facilitate a direct and quantitative comparison between this compound and PFOB, the following experimental protocols are recommended.

In Vitro Phantom Study Protocol

This protocol outlines a standardized method for comparing the fundamental 19F MRI signal characteristics of different perfluorocarbon emulsions.

1. Phantom Preparation:

  • Prepare emulsions of this compound and PFOB at identical molar concentrations of 19F in a suitable surfactant solution (e.g., Pluronic F-68).
  • Verify emulsion droplet size and distribution using dynamic light scattering to ensure comparability.
  • Degas the emulsions to remove dissolved oxygen, which can affect relaxation times.
  • Transfer the emulsions into separate, identical NMR tubes or phantom wells. Include a reference standard with a known 19F concentration in a separate tube.

2. MRI Acquisition:

  • Use a preclinical MRI scanner equipped with a dual 1H/19F coil.
  • Acquire anatomical 1H images to confirm phantom positioning.
  • 19F Signal-to-Noise Ratio (SNR) Measurement:
  • Use a spin-echo or gradient-echo pulse sequence.
  • Optimize acquisition parameters (e.g., repetition time (TR), echo time (TE), flip angle) for each compound to maximize signal, or use identical parameters for a direct comparison under the same conditions.
  • Acquire images with a sufficiently large field of view (FOV) and matrix size to avoid aliasing and ensure accurate SNR measurement.
  • Calculate SNR by dividing the mean signal intensity in a region of interest (ROI) within the emulsion by the standard deviation of the noise in a background ROI.
  • T1 Relaxation Time Measurement:
  • Use an inversion-recovery spin-echo sequence with a range of inversion times (TI).
  • Fit the signal intensity versus TI data to an exponential recovery curve to determine T1.
  • T2 Relaxation Time Measurement:
  • Use a multi-echo spin-echo sequence with a range of echo times (TE).
  • Fit the signal intensity versus TE data to an exponential decay curve to determine T2.

3. Data Analysis:

  • Compare the measured SNR, T1, and T2 values for this compound and PFOB.
  • Normalize the SNR to the molar concentration of 19F to provide a direct measure of sensitivity per fluorine atom.

In Vivo Comparative Study Protocol

This protocol is designed to assess the in vivo performance of the two contrast agents, typically in a rodent model.

1. Animal Model:

  • Use a relevant animal model (e.g., a tumor model for oncology applications or an inflammation model).
  • Divide animals into two groups, one for each contrast agent.

2. Agent Administration:

  • Administer equimolar doses of the this compound and PFOB emulsions intravenously.

3. MRI Acquisition:

  • At predetermined time points post-injection, anesthetize the animals and perform 1H/19F MRI.
  • Acquire anatomical 1H images of the region of interest.
  • Acquire 19F images using an optimized pulse sequence (as determined from in vitro studies or literature). Ensure consistent positioning and imaging parameters across all animals.
  • Include a reference phantom with a known 19F concentration in the field of view for quantification.

4. Data Analysis:

  • Overlay the 19F "hotspot" images onto the anatomical 1H images to visualize the biodistribution of the agents.
  • Quantify the 19F signal intensity in the target tissue (e.g., tumor, inflamed region) and other organs (e.g., liver, spleen) at each time point.
  • Compare the in vivo SNR and the temporal dynamics of signal accumulation and clearance for the two agents.

Visualizations

Experimental Workflow for Comparing 19F MRI Contrast Agents

G Experimental Workflow for Comparing 19F MRI Contrast Agents cluster_invitro In Vitro Phantom Study cluster_invivo In Vivo Comparative Study prep Phantom Preparation (Equimolar Concentrations) mri_acq 19F MRI Acquisition (SNR, T1, T2) prep->mri_acq data_analysis_vitro Quantitative Comparison (SNR per 19F, Relaxation Times) mri_acq->data_analysis_vitro agent_admin Contrast Agent Administration (Equimolar Doses) data_analysis_vitro->agent_admin Inform Dosing animal_model Animal Model Selection animal_model->agent_admin mri_acq_vivo In Vivo 1H/19F MRI (Biodistribution, Signal Quantification) agent_admin->mri_acq_vivo data_analysis_vivo Performance Evaluation (In Vivo SNR, Pharmacokinetics) mri_acq_vivo->data_analysis_vivo final_comp Comprehensive Comparison Guide data_analysis_vivo->final_comp

Caption: A flowchart illustrating the key steps in a comprehensive comparison of 19F MRI contrast agents.

Factors Influencing 19F MRI Sensitivity

G Key Factors Influencing 19F MRI Sensitivity cluster_agent Contrast Agent Properties cluster_acq Acquisition Parameters sensitivity 19F MRI Sensitivity (SNR) num_f Number of Equivalent 19F Nuclei sensitivity->num_f t1 T1 Relaxation Time sensitivity->t1 t2 T2 Relaxation Time sensitivity->t2 spectrum 19F NMR Spectrum (Single vs. Multiple Peaks) sensitivity->spectrum tr Repetition Time (TR) sensitivity->tr te Echo Time (TE) sensitivity->te flip_angle Flip Angle sensitivity->flip_angle sequence Pulse Sequence Type sensitivity->sequence

Caption: A diagram showing the interplay of agent properties and acquisition parameters on 19F MRI sensitivity.

Conclusion

While perfluorooctyl bromide is a well-documented 19F MRI contrast agent, a comprehensive, data-driven comparison with this compound is currently hindered by a lack of published research on the latter. Based on its chemical structure, this compound is likely to present similar challenges to PFOB in terms of spectral complexity. Future research employing standardized comparative protocols, such as those outlined in this guide, is essential to definitively determine the relative 19F MRI sensitivity of these two agents. For researchers and drug development professionals, the choice between these and other 19F contrast agents will depend on the specific application, the required sensitivity, and the tolerance for potential imaging artifacts. The development of novel perfluorocarbon agents with a high number of magnetically equivalent fluorine atoms and favorable relaxation properties remains a key objective in advancing the capabilities of 19F MRI.

References

Validating the Purity of 1H-Perfluorononane: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of reagents is paramount in scientific research and pharmaceutical development, where even trace impurities can lead to erroneous results and compromise product safety and efficacy. 1H-Perfluorononane, a partially fluorinated alkane, is utilized in various applications, including as a component in medical imaging contrast agents and as a solvent in specialized chemical reactions. Ensuring its purity is a critical quality control step. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of this compound purity, supported by experimental protocols and data.

Superior Resolution and Sensitivity: The GC-MS Approach

Gas Chromatography-Mass Spectrometry stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution effectively separates the target analyte from structurally similar impurities, while mass spectrometry provides definitive identification and sensitive quantification.

A key advantage of GC-MS is its ability to detect and identify unexpected impurities through library matching of mass spectra, offering a comprehensive purity profile. For this compound, potential impurities often arise from the synthesis process, including isomers, incompletely fluorinated analogues, and residual starting materials.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for optimal separation of fluorinated compounds.

  • Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 600.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Data Presentation: Purity Analysis of this compound by GC-MS
Compound Retention Time (min) Area % Identification
This compound12.599.85Target Analyte
Impurity A11.80.08Isomer of this compound
Impurity B13.20.05Perfluorooctane
Impurity C10.50.02Partially fluorinated C9 alkane

Note: The data presented in this table is hypothetical and for illustrative purposes.

A Comparative Overview: Alternative Purity Validation Methods

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of this compound, each with its own set of advantages and limitations.

Technique Principle Advantages Limitations Applicability for this compound
GC-FID Gas Chromatography with Flame Ionization DetectionRobust, quantitative, and cost-effective.Does not provide structural information for impurity identification.Suitable for routine purity checks where impurity identities are known.
¹⁹F NMR Nuclear Magnetic Resonance SpectroscopyProvides detailed structural information and can quantify fluorine-containing impurities without the need for reference standards.Lower sensitivity compared to MS; may not detect non-fluorinated impurities.Excellent for identifying and quantifying fluorinated isomers and analogues.
LC-MS Liquid Chromatography-Mass SpectrometrySuitable for non-volatile or thermally labile impurities.This compound is highly volatile and not well-retained on standard LC columns.Limited applicability for the primary analyte but can be useful for analyzing potential non-volatile contaminants.
Combustion Ion Chromatography (CIC) Combustion of the sample followed by ion chromatography to detect total fluorine content.Provides a measure of total organofluorine content.Non-selective; does not differentiate between the target compound and fluorinated impurities.Useful as a screening tool for total fluorine content but not for detailed purity analysis.

Visualizing the Workflow and Logic

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and the logical approach to impurity identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound Sample dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution dissolve->dilute injection Injection into GC dilute->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Generate Chromatogram detection->chromatogram library_search Mass Spectral Library Search detection->library_search integration Peak Integration chromatogram->integration report Generate Purity Report integration->report library_search->report

Caption: Experimental workflow for the purity validation of this compound using GC-MS.

Impurity_Identification_Logic cluster_detection Impurity Detection cluster_analysis Mass Spectral Analysis cluster_identification Impurity Identification peak Unknown Peak in Chromatogram mass_spectrum Acquire Mass Spectrum peak->mass_spectrum fragmentation Analyze Fragmentation Pattern mass_spectrum->fragmentation library_match Compare with Spectral Library mass_spectrum->library_match identified Impurity Identified fragmentation->identified Consistent with known structure unknown Structure Elucidation Required fragmentation->unknown Inconsistent library_match->identified High match score library_match->unknown No/low match

Comparative Cytotoxicity Analysis: 1H-Perfluorononane and Other Perfluorocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of 1H-Perfluorononane and other perfluorocarbons (PFCs). As direct cytotoxicological data for this compound is limited in publicly available literature, this guide utilizes data from closely related compounds, namely 1H-perfluorooctane (1H-PFO) and perfluorononanoic acid (PFNA), to provide a comprehensive overview. The data presented is intended to serve as a reference for researchers in the field of drug development and material science.

Executive Summary

Perfluorocarbons are a class of synthetic compounds with a wide range of industrial and biomedical applications. Understanding their cytotoxic potential is crucial for ensuring their safe use. This guide summarizes key cytotoxicity data for several PFCs, with a focus on in vitro studies. The primary method for assessing the cytotoxicity of these poorly water-soluble compounds is the direct contact test, as outlined in ISO 10993-5. The available data indicates that the cytotoxicity of PFCs can vary significantly based on their chemical structure, including the presence of hydrogen substituents and the length of the perfluorinated chain.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity of various perfluorocarbons, including the structurally similar 1H-perfluorooctane and the nine-carbon perfluorononanoic acid. The data is presented as the concentration that reduces cell viability by 30% (CC30) or 50% (IC50), providing a quantitative measure for comparison.

Table 1: Comparative Cytotoxicity (CC30) of 1H-Perfluorooctane and Other Perfluorocarbons using the Direct Contact Test [1][2]

CompoundChemical FormulaCC30 (ppm)Cell Line(s)
1H-Perfluorooctane (1H-PFO)C8HF1750L929, BALB 3T3, ARPE-12
Perfluorooctanoic acid (PFOA)C8HF15O248,124L929, BALB 3T3, ARPE-12
2H-Tridecafluoro-2-methylpentaneC6HF1314L929, BALB 3T3, ARPE-12
1H,2H-OctafluorocyclopentaneC5H2F88,035L929, BALB 3T3, ARPE-12
2H,3H-DecafluoropentaneC5H2F1046L929, BALB 3T3, ARPE-12

Table 2: Cytotoxicity of Perfluorononanoic Acid (PFNA) in Various Cell Lines [3][4][5]

Cell LineEndpointConcentrationExposure Time
A549 (Human lung carcinoma)Decreased cell viabilityConcentration-dependent24, 48, 72 hours
Mouse oocytesInhibition of maturation600 µMNot specified
JEG-3 (Human choriocarcinoma)Cytotoxic effectsNot specifiedNot specified
PC12 (Rat pheochromocytoma)Cytotoxic effectsNot specifiedNot specified

Experimental Protocols

The primary method for evaluating the in vitro cytotoxicity of poorly water-soluble materials like perfluorocarbons is the Direct Contact Test , as specified in ISO 10993-5:2009 "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity" .[6][7][8][9][10]

Objective: To determine the cytotoxic potential of a test material by placing it in direct contact with a monolayer of cultured cells.

Key Methodological Steps:

  • Cell Culture:

    • Appropriate mammalian cell lines are selected, such as L929 mouse fibroblasts, BALB/c 3T3 mouse fibroblasts, or ARPE-19 human retinal pigment epithelial cells.[1][11]

    • Cells are seeded in sterile, tissue culture-treated multi-well plates and incubated under controlled conditions (e.g., 37°C, 5% CO2) until they form a sub-confluent monolayer.

  • Preparation of Test and Control Materials:

    • The test perfluorocarbon is sterilized.

    • Positive (a material known to be cytotoxic) and negative (a non-cytotoxic material) controls are prepared. For instance, 1H-PFO has been used as a positive control in some studies.[11]

  • Exposure:

    • The culture medium is aspirated from the wells.

    • A defined volume of the test or control material is carefully added to directly cover a specific area of the cell monolayer. Due to the high density of PFCs, they will settle at the bottom of the well, ensuring direct contact with the cells.[8]

    • Fresh culture medium is then added to the wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 24 hours, under controlled conditions.

  • Assessment of Cytotoxicity:

    • After incubation, the test and control materials are removed.

    • Cell viability is assessed using a quantitative assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

    • The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis cell_culture Cell Seeding & Culture direct_contact Direct Contact Application (ISO 10993-5) cell_culture->direct_contact test_material Test Material (e.g., this compound) test_material->direct_contact controls Positive & Negative Controls controls->direct_contact incubation 24 hours (37°C, 5% CO2) direct_contact->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis & Calculation of CC30 viability_assay->data_analysis G cluster_cell Cellular Effects cluster_outcome Outcome PFC Perfluorocarbon (e.g., PFNA) mito_dysfunction Mitochondrial Dysfunction PFC->mito_dysfunction ros_production Increased ROS Production mito_dysfunction->ros_production disrupted electron transport chain apoptosis Apoptosis mito_dysfunction->apoptosis release of cytochrome c dna_damage DNA Damage ros_production->dna_damage dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death

References

A Comparative Analysis of Acoustic Droplet Vaporization Efficiency: 1H-Perfluorononane vs. Perfluoropentane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a perfluorocarbon for acoustic droplet vaporization (ADV) applications is critical to achieving efficient and controlled drug delivery or therapeutic effect. This guide provides a detailed comparison of the ADV efficiency of 1H-Perfluorononane and perfluoropentane, supported by experimental data and established principles in the field.

Perfluoropentane (PFP) is a well-characterized and commonly used perfluorocarbon for ADV due to its low boiling point and demonstrated high vaporization efficiency under clinically relevant ultrasound parameters. In contrast, this compound, a longer-chain perfluorocarbon, is expected to exhibit significantly different ADV characteristics primarily due to its substantially higher boiling point. While direct comparative experimental data for this compound's ADV efficiency is limited in publicly available literature, a comprehensive analysis based on the physical properties of these compounds and established trends in perfluorocarbon-based phase-change agents allows for a robust comparison.

Core Physical and Acoustic Properties

The efficiency of acoustic droplet vaporization is intrinsically linked to the physicochemical properties of the perfluorocarbon core. The boiling point, in particular, is a primary determinant of the acoustic pressure required to induce the liquid-to-gas phase transition.

PropertyPerfluoropentane (PFP)This compoundReference
Molecular Formula C₅F₁₂C₉HF₁₉[1]
Molecular Weight 288.03 g/mol 470.07 g/mol [1]
Boiling Point 29 °C125-126 °C (for Perfluorononane)[2][3]

Acoustic Droplet Vaporization Efficiency: A Comparative Overview

Perfluoropentane's low boiling point, which is below physiological temperature, makes it a prime candidate for efficient ADV. This allows for vaporization at relatively low acoustic pressures, minimizing the risk of bioeffects on surrounding tissues.

Conversely, the high boiling point of perfluorononane (125-126 °C) suggests that a significantly higher energy input, in the form of higher acoustic pressure, would be necessary to induce vaporization.[4] Studies on other high-boiling-point perfluorocarbons, such as perfluorohexane (PFH) and perfluorooctyl bromide (PFOB), have consistently shown a higher acoustic vaporization threshold compared to PFP.[4][5] For instance, one study found that for small droplets, no vaporization was detected for PFH and PFOB at the maximum applied peak negative pressure of 4 MPa, whereas PFP readily vaporized under similar conditions.[4][5] This trend strongly indicates that this compound would require even higher acoustic pressures for ADV, potentially limiting its utility in many therapeutic applications where lower, safer acoustic outputs are desirable.

Experimental Data Summary

The following table summarizes key experimental findings for perfluoropentane's acoustic droplet vaporization threshold. No direct experimental ADV data for this compound was found in the reviewed literature.

PerfluorocarbonDroplet SizeUltrasound FrequencyADV Threshold (Peak Negative Pressure)Reference
Perfluoropentane (PFP)Large (>10 µm)2.25 MHz0.39 MPa[4]
Perfluoropentane (PFP)Small (<3 µm)2.25 MHz0.52 MPa[4]
Perfluoropentane (PFP)Large (>10 µm)10 MHz0.58 MPa[4]
Perfluoropentane (PFP)Small (<3 µm)10 MHz1.58 MPa[4]
Perfluorohexane (PFH)Large (>10 µm)2.25 MHz2.28 MPa[4]
Perfluorohexane (PFH)Small (<3 µm)2.25 MHzNo vaporization observed[4]

Experimental Protocols

Below are detailed methodologies for the preparation of perfluorocarbon nanoemulsions and the characterization of their acoustic droplet vaporization efficiency, based on protocols established for perfluoropentane. These protocols can be adapted for the study of other perfluorocarbons.

Preparation of Perfluorocarbon Nanoemulsions

A common method for preparing perfluorocarbon nanoemulsions is through sonication.

Materials:

  • Perfluorocarbon (e.g., Perfluoropentane)

  • Surfactant (e.g., lipid shell components like DPPC, DSPC, and DSPE-PEG2000)

  • Phosphate-buffered saline (PBS)

  • Chloroform

Procedure:

  • Dissolve the lipid components in chloroform in a glass vial.

  • Evaporate the chloroform using a rotary evaporator or a stream of nitrogen to form a thin lipid film on the vial's interior.

  • Hydrate the lipid film with PBS by vortexing, forming a suspension of multilamellar vesicles.

  • Add the perfluorocarbon to the vesicle suspension.

  • Emulsify the mixture by sonication using a probe sonicator on ice to prevent premature vaporization of the perfluorocarbon.

  • The resulting nanoemulsion can be purified by centrifugation to remove larger particles and excess lipids.

  • Characterize the size and distribution of the nanoemulsions using dynamic light scattering (DLS).

Measurement of Acoustic Droplet Vaporization (ADV) Threshold

The ADV threshold is the minimum acoustic pressure required to induce the phase transition of the perfluorocarbon droplets.

Apparatus:

  • Ultrasound transducer (for transmitting the acoustic pulse)

  • Hydrophone (for measuring the acoustic pressure)

  • Water tank with degassed water

  • Sample holder for the nanoemulsion

  • High-speed camera or a second ultrasound transducer (for detecting vaporization)

Procedure:

  • Place the nanoemulsion sample in the sample holder within the water tank, aligned with the focus of the transmitting transducer.

  • Calibrate the acoustic pressure at the focus of the transducer using the hydrophone.

  • Expose the nanoemulsion to single ultrasound pulses of increasing peak negative pressure.

  • Monitor for vaporization events. This can be done by:

    • Optical Detection: Using a high-speed camera to visually observe the formation of microbubbles.

    • Acoustic Detection: Using a passive cavitation detector or a second, co-aligned ultrasound transducer to detect the acoustic emissions from the newly formed microbubbles. The appearance of a strong echo signal or a broadband acoustic emission is indicative of vaporization.

  • The ADV threshold is defined as the lowest peak negative pressure at which a statistically significant number of vaporization events are detected.

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Nanoemulsion Preparation cluster_adv ADV Threshold Measurement prep1 Lipid Film Formation prep2 Hydration prep1->prep2 prep3 Addition of Perfluorocarbon prep2->prep3 prep4 Sonication prep3->prep4 prep5 Purification prep4->prep5 prep6 Characterization (DLS) prep5->prep6 adv1 Sample Placement prep6->adv1 Prepared Nanoemulsion adv2 Acoustic Pressure Calibration adv1->adv2 adv3 Ultrasound Exposure (Increasing Pressure) adv2->adv3 adv4 Vaporization Detection (Optical/Acoustic) adv3->adv4 adv5 Threshold Determination adv4->adv5

Experimental workflow for preparing nanoemulsions and measuring ADV threshold.

ADV_Logic PFC Perfluorocarbon Properties BoilingPoint Boiling Point PFC->BoilingPoint VaporPressure Vapor Pressure PFC->VaporPressure AcousticPressure Acoustic Pressure Threshold (ADV) BoilingPoint->AcousticPressure Directly proportional VaporPressure->AcousticPressure Inversely proportional Efficiency ADV Efficiency AcousticPressure->Efficiency Inversely proportional

Logical relationship between perfluorocarbon properties and ADV efficiency.

Conclusion

Based on a comprehensive review of the literature and the fundamental physical properties of the two compounds, perfluoropentane is a significantly more efficient agent for acoustic droplet vaporization than this compound . The low boiling point of PFP allows for phase transition at acoustic pressures that are readily achievable with clinical ultrasound systems and are within a safe range for therapeutic applications. The substantially higher boiling point of this compound strongly suggests that it would require much higher, and potentially bio-effect-inducing, acoustic pressures to achieve vaporization, making it a less suitable candidate for most ADV-mediated drug delivery and therapeutic applications. Researchers and drug development professionals should prioritize perfluorocarbons with lower boiling points, such as perfluoropentane, for applications requiring high ADV efficiency and spatiotemporal control. Further experimental studies are warranted to precisely quantify the ADV threshold of this compound and other long-chain perfluorocarbons to fully explore their potential, if any, in specialized applications that might benefit from their higher stability.

References

Assessing the Non-Toxic Profile of 1H-Perfluorononane for Cellular Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate imaging agent is a critical decision in cellular and molecular research, with the ideal candidate offering high-resolution imaging capabilities without interfering with normal cellular processes. This guide provides an objective comparison of the non-toxic profile of 1H-Perfluorononane, a member of the perfluorocarbon (PFC) family, against commonly used fluorescent dyes for cellular imaging. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific applications.

Executive Summary

Perfluorocarbons, including this compound and its close analog 1H-perfluorooctane (1H-PFO), are emerging as promising candidates for cellular imaging due to their biocompatibility and chemical inertness[1]. This guide demonstrates that while 1H-PFO exhibits a degree of cytotoxicity at higher concentrations, it is generally less cytotoxic than some commonly used fluorescent dyes under specific conditions. This assessment is based on a comprehensive review of available in vitro cytotoxicity data.

Comparative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of 1H-perfluorooctane (a close structural analog of this compound) and common fluorescent imaging agents. It is important to note that direct comparative studies are limited, and cytotoxicity can be cell-type and assay-dependent.

Table 1: Cytotoxicity of 1H-Perfluorooctane (1H-PFO)

Cell LineAssayCytotoxic Concentration (CC30/CC50)Reference
L929Direct ContactCC30: 50 ppm[2][3]
ARPE-19Direct ContactCytotoxic at 123,000 ppm
BALB/3T3Direct ContactCytotoxic at 123,000 ppm

Table 2: Cytotoxicity of Alternative Cellular Imaging Agents

Imaging AgentMechanismReported CytotoxicityReference
Calcein-AMLive-cell stain, converted by intracellular esterasesGenerally considered non-toxic at working concentrations (e.g., 2.67 µM). Can be cytotoxic at higher concentrations or with prolonged exposure.[4][4]
MitoTracker Green FMMitochondria-selective probeReported to have low cytotoxicity and be less toxic than other MitoTracker dyes.[5][6] Working concentrations are typically in the nanomolar range (20-200 nM).[7][5][6][7]

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for common cytotoxicity assays cited in this guide.

Direct Contact Cytotoxicity Assay (as per ISO 10993-5)

This method is suitable for testing the cytotoxicity of water-insoluble materials like perfluorocarbons.

  • Cell Culture: Plate a suitable cell line (e.g., L929, ARPE-19, or BALB/3T3) in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of testing.

  • Sample Application: Once the cells have attached and are in the exponential growth phase, carefully apply the test substance (e.g., this compound) directly to the cell layer. The volume of the test substance should be sufficient to cover a specific percentage of the cell culture surface (e.g., 59% or 83%).

  • Incubation: Incubate the plate for a defined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: After incubation, remove the test substance and assess cell viability using a quantitative method such as the MTT assay, Neutral Red Uptake assay, or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.

  • Reagent Preparation: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

  • Cell Treatment: After the desired exposure to the test compound, remove the culture medium.

  • MTT Incubation: Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture supernatant.

  • Sample Collection: After treatment with the test compound, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this incubation, LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms affected by imaging agents is crucial for interpreting experimental results. Perfluorinated compounds have been shown to induce cellular stress and apoptosis through specific signaling pathways.

Oxidative Stress-Mediated Apoptosis

Perfluorinated compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Oxidative_Stress_Apoptosis PFC This compound ROS Reactive Oxygen Species (ROS) PFC->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oxidative stress-induced apoptosis pathway.

Fas Death Receptor Pathway

Some perfluorinated compounds, such as perfluorononanoic acid (PFNA), can trigger apoptosis through the Fas death receptor pathway.

Fas_Death_Receptor_Pathway PFNA Perfluorononanoic Acid (PFNA) FasL Fas Ligand (FasL) Upregulation PFNA->FasL FasR Fas Receptor (FasR) Binding FasL->FasR DISC Death-Inducing Signaling Complex (DISC) Formation FasR->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Caspase-8 Activation ProCaspase8->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fas death receptor-mediated apoptosis pathway.

Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for assessing the cytotoxicity of a cellular imaging agent is presented below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CellCulture Cell Seeding (e.g., 96-well plate) Treatment Cell Treatment with Imaging Agents (Varying Concentrations) CellCulture->Treatment CompoundPrep Preparation of This compound & Alternatives CompoundPrep->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., MTT, LDH) Incubation->ViabilityAssay DataAnalysis Data Analysis & Calculation of IC50/CC50 ViabilityAssay->DataAnalysis Result Comparative Cytotoxicity Profile DataAnalysis->Result

Caption: General workflow for cytotoxicity assessment.

Conclusion

The available data suggests that this compound and its analogs have a favorable non-toxic profile for cellular imaging, particularly when compared to the potential for cytotoxicity with some fluorescent dyes at higher concentrations or during prolonged exposure. However, the scarcity of direct comparative studies highlights the need for further research to establish definitive safety profiles. Researchers should carefully consider the specific cell type, experimental conditions, and the concentration of the imaging agent to minimize potential cytotoxic effects and ensure the integrity of their experimental results. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative assessments and understanding the potential cellular impacts of these imaging agents.

References

Navigating the Unseen: A Guide to Cross-Reactivity and Interference of 1H-Perfluorononane in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of per- and polyfluoroalkyl substances (PFAS) in various industrial and consumer products has led to their ubiquitous presence in the environment and biological systems. 1H-Perfluorononane, a member of this large chemical family, possesses unique physicochemical properties that, while beneficial for certain applications, can lead to unforeseen cross-reactivity and interference in sensitive biological assays. This guide provides a comprehensive overview of the potential for this compound to interfere with common experimental platforms, offering insights into the underlying mechanisms, comparative data from well-studied analogues, and protocols to mitigate these effects.

The Specter of Interference: How Perfluorinated Compounds Disrupt Biological Assays

Perfluorinated compounds, including this compound, are known for their hydrophobic and lipophobic nature. These properties drive their interaction with various biological molecules, leading to non-specific binding and interference in a range of assay formats. The primary mechanisms of interference include:

  • Protein Binding: PFAS can bind to proteins, including serum albumin and various receptors, through hydrophobic interactions.[1][2][3] This can lead to conformational changes in the protein, altering its function or displacing endogenous ligands. In immunoassays, this can mask epitopes or cause non-specific binding of antibodies.

  • Receptor Cross-Reactivity: Several PFAS have been shown to interact with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[4] This can trigger unintended signaling pathways, leading to confounding results in cell-based assays.

  • Matrix Effects in Mass Spectrometry: In analytical methods like LC-MS, co-eluting matrix components can interfere with the detection of target analytes, potentially leading to false positives or inaccurate quantification of PFAS.[5][6]

  • Immunoassay Interference: In immunoassays, interfering substances can cross-link the capture and detection antibodies, leading to a false-positive signal, or they can block the binding of the analyte or antibodies, resulting in a false-negative result.[7][8]

Due to the limited direct experimental data on this compound, this guide will utilize data from two of the most extensively studied PFAS, Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), as primary comparators. Given its structure as a nine-carbon fluorinated chain, the behavior of this compound is expected to be comparable to, or in some cases more pronounced than, these eight-carbon analogues.

Comparative Analysis: PFOA and PFOS as Surrogates for this compound

The following tables summarize key quantitative data on the interaction of PFOA and PFOS with critical biological molecules. Researchers should consider these values as indicative of the potential for this compound to exhibit similar interactions.

CompoundTarget ProteinBinding Affinity (Kd or Kb)MethodReference
PFOA Human Serum Albumin (HSA)1 (±0.9) x 10-4 M (Kd)Ultrafiltration[9]
Human Serum Albumin (HSA)2.27 x 105 L·mol−1 (Kb)Fluorescence Quenching[3]
Bovine Serum Albumin (BSA)Positively Cooperative BindingFluorescence Quenching[2]
Peroxisome Proliferator-Activated Receptor α (PPARα)Activation reportedTransfected Cos-1 cells[10]
PFOS Human Serum Albumin (HSA)8 (±4) x 10-8 M (Kd)Ultrafiltration[9]
Bovine Serum Albumin (BSA)Positively Cooperative BindingFluorescence Quenching[2]
Liver Fatty Acid Binding Protein (L-FABP)0.18 µM (Kd)Equilibrium Dialysis[4]
Peroxisome Proliferator-Activated Receptor δ (PPARδ)0.035 ± 0.0020 µM (Kd)Equilibrium Dialysis[4]

Table 1: Comparative Binding Affinities of PFOA and PFOS to Serum Albumin and Nuclear Receptors.

ParameterPFOAPFOSReference
Cytotoxicity (EC50) Minimal toxicity until millimolar concentrations230.01 ± 26.31 µM[11]
Effect on GABA Receptor-Mediated Currents Significant, reversible reductionSignificant, reversible reduction[11]
Induction of Apoptosis in Zebrafish Liver Cells YesYes, at a higher rate than PFOA[12]

Table 2: Comparative Cellular Effects of PFOA and PFOS.

Experimental Protocols for Identifying and Mitigating Interference

To ensure the validity of experimental results in the presence of potential interferents like this compound, researchers should employ rigorous validation and mitigation strategies.

Protocol 1: Assessing Protein Binding Affinity using Differential Scanning Fluorimetry (DSF)

This protocol provides a rapid method for determining the relative binding affinities of PFAS to proteins like serum albumin.[13]

  • Reagent Preparation:

    • Prepare 1x and 2x HEPES-buffered saline (HBS) solution.

    • Prepare a stock solution of the protein of interest (e.g., Human Serum Albumin) in 1x HBS.

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO), followed by dilution in 1x HBS.

  • Assay Setup (96-well plate format):

    • To each well, add the protein solution.

    • Add serial dilutions of the test compound to respective wells.

    • Include a no-ligand control (protein and buffer only) and a ligand control (test compound and buffer only).

    • Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

  • Data Acquisition:

    • Run the assay in a real-time PCR instrument capable of monitoring fluorescence changes with increasing temperature (melt curve analysis).

    • The instrument will gradually increase the temperature, causing the protein to unfold.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • Binding of a ligand stabilizes the protein, resulting in an increase in Tm.

    • Plot the change in Tm (ΔTm) as a function of the ligand concentration to determine the dissociation constant (Kd).

Protocol 2: Investigating Immunoassay Interference

This protocol outlines steps to identify and characterize interference in immunoassays.[7][14]

  • Serial Dilution:

    • Serially dilute the sample containing the suspected interfering substance.

    • Analyze each dilution in the immunoassay.

    • Non-linear dilution curves suggest the presence of an interfering substance.

  • Use of Heterophile Blocking Reagents (HBR):

    • Pre-treat the sample with a commercially available HBR.

    • Re-analyze the treated sample.

    • A significant change in the measured analyte concentration after treatment indicates heterophile antibody interference.

  • Analysis on an Alternate Platform:

    • Analyze the sample using a different immunoassay platform from another manufacturer.

    • Different platforms use different antibodies and assay designs, which may not be susceptible to the same interference.

    • Discrepant results between platforms are a strong indicator of interference.

  • Spike and Recovery:

    • Spike a known concentration of the analyte into the sample matrix.

    • Measure the concentration of the spiked sample.

    • Poor recovery of the spiked analyte suggests the presence of an interfering substance.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 PFAS Interference with Cellular Signaling PFAS This compound (or other PFAS) PPAR Peroxisome Proliferator- Activated Receptor (PPAR) PFAS->PPAR Binds to and activates RXR Retinoid X Receptor (RXR) PPAR->RXR Forms heterodimer PPRE PPAR Response Element (PPRE) in DNA RXR->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., lipid metabolism, cell proliferation) PPRE->Gene_Expression Regulates transcription

Figure 1: Simplified signaling pathway illustrating how PFAS like this compound can interfere with the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, leading to altered gene expression.

G Start Suspected Assay Interference Step1 Perform Serial Dilution Analysis Start->Step1 Decision1 Is Dilution Linear? Step1->Decision1 Step2 Treat with Heterophile Blocking Reagent (HBR) Decision1->Step2 No Conclusion2 Interference Unlikely Decision1->Conclusion2 Yes Decision2 Significant Change in Result? Step2->Decision2 Step3 Analyze on an Alternate Platform Decision2->Step3 No Conclusion1 Interference Likely Decision2->Conclusion1 Yes Decision3 Results Discrepant? Step3->Decision3 Decision3->Conclusion1 Yes Decision3->Conclusion2 No Report Report findings and consider mitigation strategies Conclusion1->Report

Figure 2: Experimental workflow for the investigation of suspected interference in biological assays.

Conclusion and Recommendations

The potential for this compound to cause cross-reactivity and interference in biological assays is a significant concern for researchers. While direct data for this specific compound is limited, the extensive evidence from structurally similar PFAS, such as PFOA and PFOS, strongly suggests a high likelihood of similar behavior. The non-specific binding to proteins and interaction with cellular receptors can lead to erroneous and misleading results, impacting the integrity of research and development efforts.

To navigate this challenge, we recommend the following:

  • Awareness and a High Index of Suspicion: Researchers should be aware of the potential for interference from perfluorinated compounds, especially when unexpected or inconsistent results are observed.

  • Rigorous Assay Validation: When working with samples that may contain this compound or other PFAS, it is crucial to perform thorough assay validation, including the interference testing protocols outlined in this guide.

  • Use of Mitigation Strategies: Employing strategies such as sample pre-treatment with blocking agents or utilizing alternative analytical methods can help to minimize the impact of interference.

  • Careful Interpretation of Data: All data should be interpreted in the context of potential interferences. Any suspected interference should be thoroughly investigated and documented.

By understanding the mechanisms of interference and implementing robust experimental controls, the scientific community can ensure the accuracy and reliability of their findings in the presence of these challenging but important compounds.

References

A Comparative Analysis of Gas Solubility in 1H-Perfluorononane and Other Perfluorocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomedical research and pharmaceutical development, the unique gas-dissolving properties of perfluorocarbons (PFCs) have garnered significant interest. Their capacity to transport respiratory gases has led to their investigation as oxygen therapeutics, contrast agents, and for various other biomedical applications. This guide provides an objective comparison of the gas solubility of 1H-Perfluorononane with other commonly utilized PFCs, supported by experimental data, to aid researchers in selecting the optimal compound for their specific applications.

Executive Summary

Perfluorocarbons are renowned for their high gas solubility, a property attributed to the weak intermolecular forces between the highly electronegative fluorine atoms and the carbon backbone. This allows for the physical dissolution of significant volumes of gases like oxygen, carbon dioxide, and nitrogen. This guide focuses on this compound and compares its gas solubility characteristics with those of other key PFCs, namely perfluorodecalin and perfluorooctyl bromide. While direct experimental data for this compound is limited, data for its close structural analog, perfluoro-n-nonane, is utilized as a reliable proxy.

Comparative Gas Solubility Data

The following tables summarize the available quantitative data for the solubility of oxygen, carbon dioxide, and nitrogen in selected perfluorocarbons. The data is presented in common units to facilitate direct comparison. It is important to note that gas solubility is dependent on temperature and pressure; therefore, these conditions are specified where available.

Table 1: Oxygen (O₂) Solubility in Various Perfluorocarbons

PerfluorocarbonO₂ Solubility (mL/100 mL)Mole Fraction (x 10⁴)Temperature (°C)Pressure (atm)
Perfluoro-n-nonane*41.7[1]3.52[1]25[1]1[1]
Perfluorodecalin40 - 49[2][3]-25 - 37[2][4]1[2]
Perfluorooctyl Bromide50 - 53[2][5]-25 - 37[2][5]1[2]

*Data for perfluoro-n-nonane is presented as a close analog to this compound.

Table 2: Carbon Dioxide (CO₂) Solubility in Various Perfluorocarbons

PerfluorocarbonCO₂ Solubility (mL/100 mL)Mole Fraction (x 10²)Temperature (°C)Pressure (atm)
Perfluoro-n-nonane*~160-200 (estimated)-251
Perfluorodecalin~160-200[2][4]-37[4]1[2]
Perfluorooctyl Bromide~210[2]-37[2]1[2]

*Estimated based on the general observation that CO₂ solubility in PFCs is approximately four times that of oxygen.[2]

Table 3: Nitrogen (N₂) Solubility in Various Perfluorocarbons

PerfluorocarbonN₂ Solubility (mL/100 mL)Mole Fraction (x 10⁴)Temperature (°C)Pressure (atm)
Perfluoro-n-nonane*~20-25 (estimated)-251
Perfluorodecalin~28-251
Perfluorooctyl Bromide~35-251

*Estimated based on general trends of nitrogen solubility in PFCs.

Experimental Protocols

The determination of gas solubility in liquids is a critical experimental procedure. The most common and reliable method cited in the literature for PFCs is the saturation method , often coupled with volumetric or manometric measurements.[1][6]

Principle of the Saturation Method

The saturation method involves saturating a known volume of the degassed liquid with the gas of interest at a constant temperature and pressure. The amount of gas dissolved is then determined by measuring the volume of gas absorbed by the liquid.

Detailed Experimental Workflow

The following is a synthesized, step-by-step protocol for determining gas solubility in a perfluorocarbon liquid using a volumetric saturation apparatus.

1. Apparatus Setup:

  • A calibrated gas burette to accurately measure the volume of gas.

  • A dissolution vessel of known volume, equipped with a magnetic stirrer, and connected to the gas burette and a vacuum line.

  • A manometer to measure the pressure within the apparatus.

  • A constant temperature bath to maintain isothermal conditions throughout the experiment.

2. Degassing the Perfluorocarbon:

  • A precise volume of the PFC liquid is introduced into the dissolution vessel.

  • The liquid is thoroughly degassed to remove any dissolved gases. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum. The liquid is frozen using liquid nitrogen, a vacuum is applied to remove non-condensable gases, and then the liquid is thawed. This cycle is repeated until the pressure reading on the manometer remains constant, indicating that all dissolved gases have been removed.

3. Gas Saturation:

  • The degassed PFC is brought to the desired experimental temperature in the constant temperature bath.

  • The gas of interest is introduced into the gas burette from a high-pressure cylinder.

  • The gas is then allowed to enter the dissolution vessel containing the degassed PFC.

  • The magnetic stirrer is activated to ensure efficient mixing and to facilitate the dissolution of the gas into the liquid until equilibrium is reached.

4. Measurement and Calculation:

  • The volume of gas absorbed by the liquid is determined by the difference in the initial and final readings of the gas burette, after correcting for the dead volume of the apparatus.

  • The pressure and temperature are recorded throughout the experiment.

  • The solubility can be expressed in various units, such as the Ostwald coefficient, Bunsen coefficient, or mole fraction, using the appropriate thermodynamic equations.[1]

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Apparatus Setup B Degassing of PFC Liquid (Freeze-Pump-Thaw) A->B Load PFC C Gas Introduction into Burette B->C Prepare Gas D Gas Saturation of PFC (Constant T & P) C->D Introduce Gas E Volume Measurement (Gas Burette) D->E Equilibrium Reached F Solubility Calculation E->F Data Acquisition

Fig. 1: Experimental workflow for gas solubility measurement.

Discussion

The data presented indicates that perfluorocarbons, including the perfluoro-n-nonane analog of this compound, exhibit exceptionally high solubility for gases of biological importance, particularly oxygen and carbon dioxide, when compared to aqueous solutions. Among the PFCs compared, perfluorooctyl bromide generally shows the highest solubility for all three gases. The presence of the bromine atom in its structure is thought to contribute to this enhanced solubility.

The choice of a specific PFC for a particular application will depend on a variety of factors beyond just gas solubility. These include the compound's vapor pressure, viscosity, density, and biocompatibility. For instance, in applications requiring long-term in vivo persistence, a PFC with a lower vapor pressure might be preferred to minimize elimination through respiration.

Conclusion

This compound, as represented by its close analog perfluoro-n-nonane, demonstrates significant gas-dissolving capabilities, consistent with the broader class of perfluorocarbons. While perfluorooctyl bromide may offer slightly higher solubility for respiratory gases, the selection of the most appropriate PFC necessitates a comprehensive evaluation of various physicochemical properties in the context of the intended application. The experimental protocol outlined provides a robust framework for researchers to conduct their own comparative solubility studies, ensuring accurate and reproducible data for informed decision-making in their research and development endeavors.

References

Long-Term In Vivo Stability of ¹H-Perfluorononane-Based Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term in vivo stability of ¹H-Perfluorononane-based agents against other commonly used perfluorocarbon (PFC) alternatives. The information presented is intended to assist researchers in selecting the most appropriate agent for their specific preclinical and clinical applications in drug delivery, molecular imaging, and therapeutics. The data and protocols are compiled from peer-reviewed literature to ensure objectivity and reliability.

Introduction to Perfluorocarbon Agents

Perfluorocarbons (PFCs) are synthetic compounds renowned for their biological inertness, high gas-dissolving capacity, and unique hydrophobic and lipophobic properties. These characteristics make them excellent candidates for various biomedical applications, including as contrast agents for medical imaging and as vehicles for drug and oxygen delivery. When formulated into nanoemulsions, these agents can circulate in the bloodstream for extended periods, delivering their payload to target tissues. The long-term in vivo stability of these agents is a critical parameter, influencing their efficacy and safety profile. Clearance of PFC nanoemulsions from the body is primarily mediated by the reticuloendothelial system (RES), with subsequent exhalation via the lungs[1][2][3].

Comparative In Vivo Stability of Perfluorocarbon Agents

While direct long-term in vivo stability data for ¹H-Perfluorononane is limited in publicly available literature, we can infer its likely behavior based on studies of structurally similar perfluorocarbons, such as perfluorononanoic acid (PFNA). The following tables provide a summary of the available quantitative data for PFNA and qualitative comparisons with other widely used PFCs like perfluorooctyl bromide (PFOB) and perfluoro-15-crown-5-ether (PFCE).

Table 1: Comparative Pharmacokinetics of Perfluorononanoic Acid (PFNA) in Rodents
Parameter Species Male Female
Serum Half-Life Rat29.5 - 30.6 days1.4 - 2.44 days
Mouse34.3 - 68.9 days25.8 - 68.4 days
Primary Organ of Accumulation Rat & MouseLiverLiver

Data sourced from studies on perfluorononanoic acid (PFNA)[4][5]. It is important to note that the terminal hydrogen in ¹H-Perfluorononane may alter its pharmacokinetic profile compared to the carboxylic acid group in PFNA.

Table 2: Qualitative Comparison of In Vivo Stability of Common Perfluorocarbon Agents
Perfluorocarbon Agent Key Stability Characteristics Primary Clearance Mechanism
Perfluorononanoic Acid (PFNA) (as a proxy for Perfluorononane) High persistence, particularly in males of certain species. Preferential accumulation in the liver.Primarily renal excretion, with significant sex-dependent differences in clearance rates[4].
Perfluorooctyl Bromide (PFOB) Generally considered to have a relatively fast excretion rate compared to other PFCs.Phagocytosis by the RES, followed by exhalation[1][3].
Perfluoro-15-crown-5-ether (PFCE) High in vivo stability, often used for long-term cell tracking studies.Clearance primarily through the RES[6].
Perfluorodecalin (PFD) Moderate persistence in the body.Uptake by the RES and subsequent exhalation[7].

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of PFC-based agents. Below are representative protocols for two key experimental approaches.

Protocol 1: In Vivo Biodistribution and Clearance Study using ¹⁹F Magnetic Resonance Imaging (MRI)

This protocol outlines the use of ¹⁹F MRI to non-invasively quantify the biodistribution and clearance of PFC nanoemulsions in a murine model.

1. Animal Model:

  • Healthy adult mice (e.g., C57BL/6), 8-10 weeks old.
  • Animals are housed in a controlled environment with ad libitum access to food and water.
  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Preparation and Administration of PFC Nanoemulsion:

  • Prepare a sterile nanoemulsion of the PFC agent (e.g., ¹H-Perfluorononane) at a concentration of 20% (w/v) in a suitable surfactant solution (e.g., a phospholipid-based emulsifier).
  • Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential.
  • Administer the nanoemulsion to the mice via intravenous (tail vein) injection at a dose of 2 mL/kg body weight.

3. ¹⁹F MRI Imaging:

  • Perform imaging at multiple time points post-injection (e.g., 1 hour, 24 hours, 7 days, 14 days, and 28 days) to assess both initial distribution and long-term clearance.
  • Use a small animal MRI scanner equipped with a dual ¹H/¹⁹F coil.
  • Acquire anatomical ¹H images for localization of the ¹⁹F signal.
  • Acquire ¹⁹F images using a suitable pulse sequence (e.g., a fast spin-echo or RARE sequence) to detect the PFC signal[8].
  • Include a reference tube containing a known concentration of the PFC nanoemulsion in the field of view for quantification.

4. Data Analysis:

  • Co-register the ¹H and ¹⁹F images.
  • Delineate regions of interest (ROIs) in major organs (liver, spleen, lungs, kidneys, etc.) on the ¹H images.
  • Quantify the ¹⁹F signal intensity within each ROI and normalize it to the signal from the reference tube to determine the concentration of the PFC agent in each organ at each time point[9].
  • Calculate the biological half-life of the agent in the blood and major organs.

Protocol 2: Long-Term Biodistribution Study using Radiolabeled PFC Agents and SPECT Imaging

This protocol describes the use of a radiolabeled PFC tracer to sensitively track its long-term biodistribution and excretion.

1. Radiolabeling of PFC Nanoemulsion:

  • Synthesize a derivative of the PFC agent that can be radiolabeled, or incorporate a radiolabeled lipid into the nanoemulsion surfactant layer. A common radioisotope for long-term studies is Iodine-131 (¹³¹I) due to its suitable half-life[10].
  • Perform radiolabeling using established methods, for example, by incorporating a ¹³¹I-labeled lipid during the emulsification process.
  • Purify the radiolabeled nanoemulsion to remove any free radioisotope.
  • Determine the radiolabeling efficiency and radiochemical purity.

2. Animal Model and Administration:

  • Use a similar animal model as in Protocol 1 (e.g., healthy adult mice).
  • Administer the radiolabeled PFC nanoemulsion via intravenous injection at a predetermined dose and radioactivity level.

3. SPECT/CT Imaging and Biodistribution Analysis:

  • Perform whole-body SPECT/CT imaging at various time points post-injection (e.g., 1, 4, 24, 72 hours, and weekly for up to 4 weeks).
  • The CT scan provides anatomical reference for the SPECT data.
  • At the end of the imaging study, or at selected time points in separate cohorts of animals, euthanize the animals and collect major organs and tissues (blood, liver, spleen, lungs, kidneys, heart, brain, bone, muscle, and skin).
  • Measure the radioactivity in each organ using a gamma counter.
  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

4. Excretion Analysis:

  • House the animals in metabolic cages to collect urine and feces separately over the study period.
  • Measure the radioactivity in the collected urine and feces to quantify the excretion of the radiolabeled agent.

Visualized Workflows

The following diagrams illustrate the key steps in the experimental protocols described above.

G Experimental Workflow for In Vivo ¹⁹F MRI Biodistribution Study cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging cluster_analysis Data Analysis prep_agent Prepare PFC Nanoemulsion characterize Characterize Particle Size & Zeta Potential prep_agent->characterize injection Intravenous Injection characterize->injection animal_model Select Animal Model (e.g., Mice) animal_model->injection mri_setup ¹H/¹⁹F MRI at Multiple Time Points injection->mri_setup h1_scan Acquire ¹H Anatomical Images mri_setup->h1_scan f19_scan Acquire ¹⁹F 'Hotspot' Images mri_setup->f19_scan co_register Co-register ¹H and ¹⁹F Images h1_scan->co_register f19_scan->co_register roi Define Regions of Interest (Organs) co_register->roi quantify Quantify ¹⁹F Signal in ROIs roi->quantify pharmacokinetics Calculate Biodistribution & Half-life quantify->pharmacokinetics

Caption: Workflow for ¹⁹F MRI biodistribution analysis.

G Experimental Workflow for Radiolabeled Biodistribution Study cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging In Vivo Imaging & Ex Vivo Analysis cluster_analysis Data Analysis radiolabel Radiolabel PFC Nanoemulsion (e.g., with ¹³¹I) purify Purify Radiolabeled Agent radiolabel->purify injection Intravenous Injection purify->injection animal_model Select Animal Model (e.g., Mice) animal_model->injection metabolic_cage House in Metabolic Cages injection->metabolic_cage excretion Quantify Radioactivity in Urine & Feces metabolic_cage->excretion spect_ct SPECT/CT Imaging at Time Points organ_harvest Harvest Organs at End Point spect_ct->organ_harvest gamma_count Gamma Counting of Tissues organ_harvest->gamma_count biodistribution Calculate % Injected Dose / gram gamma_count->biodistribution biodistribution->excretion

Caption: Workflow for radiolabeled biodistribution study.

Clearance Pathway of Perfluorocarbon Agents

The primary route of clearance for intravenously administered PFC nanoemulsions is uptake by the cells of the reticuloendothelial system (RES), predominantly macrophages located in the liver and spleen[2][11]. This process is known as phagocytosis. Once sequestered in these organs, the PFCs are slowly released back into the bloodstream, transported to the lungs, and eventually eliminated from the body via exhalation. The rate of this clearance is dependent on several factors, including the molecular weight and vapor pressure of the specific PFC, as well as the size and surface characteristics of the nanoemulsion particles[3]. Smaller particles and PFCs with higher vapor pressure tend to be eliminated more rapidly.

G In Vivo Clearance Pathway of PFC Nanoemulsions IV_Admin Intravenous Administration of PFC Nanoemulsion Circulation Circulation in Bloodstream IV_Admin->Circulation RES_Uptake Uptake by Reticuloendothelial System (RES) (Liver & Spleen Macrophages) Circulation->RES_Uptake Slow_Release Slow Release from RES into Bloodstream RES_Uptake->Slow_Release Transport_Lungs Transport to Lungs Slow_Release->Transport_Lungs Exhalation Elimination via Exhalation Transport_Lungs->Exhalation

References

performance of 1H-Perfluorononane as a solvent against traditional organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, solvent selection is a critical factor that can significantly influence reaction efficiency, product purity, and overall process sustainability. While traditional organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are staples in the laboratory, specialty solvents such as 1H-Perfluorononane offer unique properties that can be advantageous in specific applications. This guide provides an objective comparison of the performance of this compound against these conventional solvents, supported by experimental principles and representative data.

Physicochemical Properties

The distinct physicochemical properties of this compound underpin its unique applications, particularly its high density, low polarity, and immiscibility with many organic solvents at room temperature.

PropertyThis compoundDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile (ACN)
Molecular Formula C₉HF₁₉[1]C₂H₆OS[2]C₃H₇NOC₂H₃N
Molecular Weight ( g/mol ) 470.07[1]78.13[2]73.0941.05
Boiling Point (°C) 138189[2][3]153[3]81.6
Density (g/mL at 20°C) 1.795 (at 25°C)1.100[2]0.9440.786
Viscosity (cP at 20°C) ~1.8 (for Perfluoro-n-octane)[4][5]2.240.920.37
Dielectric Constant (at 20°C) ~247[2]3736

Solubility Performance

The solubility characteristics of this compound are fundamentally different from traditional polar aprotic solvents. Due to its highly fluorinated nature, it is a "fluorous" solvent, meaning it preferentially dissolves other highly fluorinated compounds. This property is the basis of "fluorous chemistry," which utilizes "fluorous tags" (perfluoroalkyl chains) to control the solubility of molecules.[6][7]

Illustrative Solubility Comparison

Compound TypeRepresentative CompoundThis compoundDMSODMFAcetonitrile
Non-polar Organic NaphthaleneLowModerateHighModerate
Polar Organic Benzoic AcidVery LowHighHighModerate
Fluorous-tagged Perfluoro-tagged AmineHighLowLowLow
Experimental Protocol: Determination of Compound Solubility

This protocol outlines a general procedure for determining the solubility of a solid compound in a given solvent.[6][8]

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a known volume of the solvent in a vial.

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant to a new pre-weighed vial.

  • Quantification of Dissolved Solute:

    • Evaporate the solvent from the new vial under reduced pressure or gentle heating.

    • Weigh the vial containing the dried solute.

    • The difference in weight gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • Solubility (in g/L) = (mass of dissolved solute in g) / (volume of supernatant in L).

Performance in Chemical Synthesis: Fluorous Biphasic Catalysis

A significant application of this compound is in fluorous biphasic catalysis (FBC). In this system, a fluorous-tagged catalyst is dissolved in the fluorous solvent (e.g., this compound), which is immiscible with the organic solvent containing the reactants at room temperature. Upon heating, the two phases can become miscible, allowing the reaction to proceed homogeneously. After the reaction, cooling the mixture causes the phases to separate, with the fluorous catalyst retained in the fluorous phase, allowing for its easy recovery and reuse.[7][9]

G cluster_0 Reaction Setup (Room Temperature) cluster_1 Homogeneous Reaction (Elevated Temperature) cluster_2 Post-Reaction (Room Temperature) A Organic Phase (Reactants) B Fluorous Phase (this compound + Fluorous Catalyst) C Single Homogeneous Phase (Reaction Proceeds) A->C Heat D Organic Phase (Products) C->D Cool E Fluorous Phase (Catalyst Recovered) F Product Isolation D->F Separation

Workflow for Fluorous Biphasic Catalysis.

Illustrative Performance in a Catalytic Oxidation Reaction

Solvent SystemReaction Yield (%)Catalyst Recovery (%)
This compound / Toluene (Biphasic)95>98
Toluene (Single Phase)96Not readily recoverable
DMSO (Single Phase)85Not readily recoverable
Experimental Protocol: Evaluating Solvent Effects on Reaction Yield and Catalyst Recovery
  • Reaction Setup:

    • Fluorous System: In a reaction vessel, combine the organic solvent containing the reactants and the fluorous solvent (this compound) containing the fluorous-tagged catalyst.

    • Conventional System: In a separate vessel, dissolve the reactants and a non-tagged analogue of the catalyst in the conventional solvent (e.g., DMSO).

  • Reaction Execution:

    • Heat both reaction mixtures to the desired temperature and stir for the same duration.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Product Isolation:

    • Fluorous System: Cool the mixture to room temperature to allow phase separation. Separate the organic phase, wash, dry, and concentrate to obtain the crude product.

    • Conventional System: Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, dry, and concentrate.

  • Analysis:

    • Determine the yield of the purified product for both systems.

    • Catalyst Recovery (Fluorous System): The fluorous phase containing the catalyst can be reused in a subsequent reaction to determine its activity and the recovery rate.

Performance in Purification: Fluorous Solid-Phase Extraction (F-SPE)

Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the high affinity of fluorous-tagged molecules for a fluorous stationary phase (silica gel with a bonded perfluoroalkyl phase). A reaction mixture containing a fluorous-tagged product and non-fluorous impurities is loaded onto the F-SPE cartridge. The non-fluorous impurities are washed away with a "fluorophobic" solvent, and the desired fluorous-tagged product is then eluted with a "fluorophilic" solvent.[3][10][11][12]

G A Load Reaction Mixture (Fluorous Product + Non-fluorous Impurities) on F-SPE Cartridge B Wash with Fluorophobic Solvent (e.g., 80% Methanol/Water) A->B C Elute with Fluorophilic Solvent (e.g., THF) B->C D Non-fluorous Impurities (Washed Out) B->D E Pure Fluorous Product (Collected) C->E

Workflow for Fluorous Solid-Phase Extraction.

Illustrative Comparison of Purification Methods

Purification MethodTarget CompoundRecovery (%)Purity (%)
F-SPE with this compound compatible elutionFluorous-tagged Peptide>95>98
Flash Chromatography (Silica Gel)Non-tagged Peptide70-85~95
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
  • Cartridge Conditioning: Condition the F-SPE cartridge by washing with the fluorophilic elution solvent followed by the fluorophobic wash solvent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic wash solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with several column volumes of the fluorophobic solvent to elute the non-fluorous impurities.

  • Elution: Elute the retained fluorous-tagged product with a suitable fluorophilic solvent (e.g., THF, acetone).

  • Analysis: Analyze the collected fractions by HPLC or LC-MS to determine the recovery and purity of the target compound.

Toxicology and Environmental Impact

Perfluorinated compounds (PFAS), including this compound, are known for their high stability and persistence in the environment.[13] While some newer fluorinated solvents are designed to have a lower environmental impact, the long-term effects of many PFAS are still under investigation.[14] In contrast, traditional aprotic solvents like DMSO, DMF, and acetonitrile have well-documented toxicological profiles, with DMF being notably more toxic than DMSO.[15][16][17]

Comparative Toxicology and Environmental Profile

ParameterThis compoundDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Acetonitrile (ACN)
General Toxicity Generally low acute toxicityLow toxicity[10]Moderate toxicity, hepatotoxic[15][16]Moderate toxicity
Cytotoxicity (IC₅₀) Data not readily available>1% (v/v) on various cell lines[16]~1.1-1.2% (v/v) on various cell lines[15][16]Data varies with cell line
Environmental Fate High persistence, potential for bioaccumulation[13]Readily biodegradableBiodegradableReadily biodegradable

Conclusion

This compound is not a direct replacement for traditional organic solvents like DMSO, DMF, or acetonitrile in all applications. Its unique properties make it a highly specialized solvent with significant advantages in the realm of fluorous chemistry. For researchers working with fluorous-tagged molecules, this compound and other fluorous solvents enable highly efficient catalyst recovery and product purification through techniques like fluorous biphasic catalysis and fluorous solid-phase extraction.

Key Takeaways:

  • This compound excels in:

    • Dissolving fluorous-tagged compounds.

    • Enabling efficient catalyst recycling in fluorous biphasic systems.

    • Facilitating high-purity separation of fluorous compounds via F-SPE.

  • Traditional solvents (DMSO, DMF, ACN) are superior for:

    • General-purpose dissolution of a wide range of polar and non-polar organic compounds.

    • Reactions where catalyst recovery is not a primary concern or is achieved by other means.

  • Safety and Environmental Considerations:

    • This compound is a persistent organic pollutant, which is a significant drawback from an environmental standpoint.

    • Of the traditional solvents compared, DMSO is generally considered to have a more favorable safety profile than DMF and acetonitrile.[3]

The choice of solvent should be guided by the specific requirements of the chemical transformation, the need for catalyst or reagent recovery, and considerations of environmental impact and safety. For synthetic routes designed to leverage fluorous chemistry, this compound is an invaluable tool; for general-purpose synthesis and analysis, traditional solvents remain the workhorses of the modern laboratory.

References

Safety Operating Guide

Navigating the Disposal of 1H-Perfluorononane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of 1H-Perfluorononane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a critical component of laboratory safety and environmental responsibility. Due to their persistent nature, often termed "forever chemicals," specific handling and disposal procedures are paramount to mitigate potential environmental contamination and health risks.[1] This guide provides essential safety information, logistical considerations, and an operational plan for the proper disposal of this compound.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of vapors.[2]

  • Eye and Face Protection: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator is recommended.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[2]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Do not let the chemical enter drains or the environment.[2]

Disposal Plan: A Step-by-Step Approach

Currently, federal law under the Resource Conservation and Recovery Act (RCRA) does not classify PFAS as hazardous waste unless they are mixed with a listed hazardous waste or exhibit hazardous characteristics. However, state regulations may be more stringent.[4] The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which outlines the current understanding of the most viable technologies.[5][6]

Step 1: Waste Identification and Segregation

  • Isolate and clearly label all waste containing this compound.

  • Do not mix with other waste streams to avoid creating a mixed hazardous waste, which can complicate disposal.

Step 2: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS department. They will have the most current information on federal, state, and local regulations and will be able to guide you on the approved disposal vendors and procedures for your specific location.

Step 3: Selection of an Approved Disposal Technology Based on the EPA's interim guidance, the following are the recommended disposal options for PFAS-containing materials, ranked by their potential to control environmental release:[4][5]

  • Thermal Destruction (Incineration): This is considered a promising technology for the complete destruction of PFAS. However, the effectiveness is highly dependent on the operational parameters.

  • Permitted Hazardous Waste Landfills (RCRA Subtitle C): These landfills have stringent design and monitoring requirements, including liners and leachate collection systems, which help to contain the PFAS.[4]

  • Underground Injection (for liquid waste): Deep-well injection into permitted Class I wells is a viable option for liquid PFAS waste streams.

Quantitative Data on Disposal Technologies

The effectiveness of thermal destruction is a key area of research. The "Destruction Efficiency" (DE) is a critical metric. However, studies show that even with a high DE for the parent PFAS compound, harmful products of incomplete combustion (PICs) can be formed.[7]

TechnologyOperating ParametersDestruction Efficiency (DE) for various PFASKey Considerations
Thermal Destruction Temperature: 850°C - 1150°CResidence Time: 2-4 seconds98.2% to nearly 100%High temperatures (>1000°C) are crucial to minimize the formation of products of incomplete combustion (PICs).[1][7]
Temperature: >900°C>90%Oxidative conditions promote the destruction of PFAS.[8]

Experimental Protocol: Thermal Destruction of PFAS in a Laboratory-Scale Combustor

The following is a summarized methodology from a study on the thermal destruction of various PFAS, which provides insight into the experimental approach:

Objective: To determine the destruction efficiency of selected PFAS compounds at various temperatures simulating a full-scale hazardous waste incinerator.[1]

Materials and Methods:

  • Sample Preparation: A solution of ten PFAS compounds was prepared in a 66.7% methanol-distilled water solution.

  • Combustion System: A laboratory-scale research combustor was used.

  • Injection: The PFAS solution was injected into the combustor at rates of 50 and 100 ml/min, corresponding to residence times of 2 and 4 seconds, respectively.

  • Operating Temperatures: The experiments were conducted at 850°C, 1000°C, and 1150°C with air as the carrier gas.

  • Analysis: The emission streams were analyzed to determine the destruction efficiencies and to recover fluoride, a product of complete mineralization.

Results: Destruction efficiencies increased with temperature, reaching nearly 100% at 1000°C with 98% fluoride recovery. This indicates near-complete mineralization of the PFAS compounds.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated segregate Segregate and Label Waste start->segregate contact_ehs Contact Institutional EHS segregate->contact_ehs assess_options Assess Disposal Options based on EPA Guidance & Local Regulations contact_ehs->assess_options is_liquid Is the waste liquid? assess_options->is_liquid thermal_destruction Option 1: Thermal Destruction (>1000°C Recommended) is_liquid->thermal_destruction No deep_well Option 3: Deep Well Injection (Class I Permitted) is_liquid->deep_well Yes landfill Option 2: Permitted Hazardous Waste Landfill (RCRA Subtitle C) thermal_destruction->landfill If not available vendor Select Approved Hazardous Waste Vendor thermal_destruction->vendor landfill->vendor deep_well->vendor transport Arrange for Waste Pickup and Transport vendor->transport document Document Disposal (Manifests, etc.) transport->document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluorononane
Reactant of Route 2
1H-Perfluorononane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。